LOC14
説明
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Structure
3D Structure
特性
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of LOC14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC14 is a potent, reversible, and non-covalent small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] It demonstrates significant neuroprotective effects and has been investigated for its therapeutic potential in neurodegenerative diseases, such as Huntington's disease, as well as its role in viral infections like influenza.[4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.
Introduction to Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER).[3][5] It plays a crucial role in the proper folding of proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[7] PDI is upregulated in response to ER stress, a condition implicated in various diseases, including neurodegenerative disorders characterized by protein misfolding.[3][5]
This compound: A Modulator of PDI Activity
This compound was identified through a high-throughput screen as a compound that rescues neuronal cells from the toxicity of mutant huntingtin protein.[3][8] It is a brain-permeable and orally bioavailable benzothiazolone-derived compound.[1][5]
Molecular Mechanism of Action
This compound acts as a modulator of PDI by binding to a region adjacent to the enzyme's active site.[3][9] This binding is reversible and has a high affinity, with a dissociation constant (Kd) in the nanomolar range.[1][3][10] The interaction with this compound induces a conformational change in PDI, forcing it into an oxidized state and thereby inhibiting its reductase activity.[3][9] This modulation of PDI activity has been shown to be neuroprotective.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with PDI and its biological effects.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity | ||||
| Kd | 62 nM | - | Isothermal Titration Calorimetry | [2][3][4][10] |
| Inhibitory Potency | ||||
| EC50 (neuroprotection) | 500 nM | Rat | PC12 cells expressing mutant huntingtin | [1][4] |
| IC50 (rPDIA3 inhibition) | ~5 µM | - | Recombinant PDIA3 activity assay | [4] |
| EC50 (influenza NP+ cells) | 9.952 µM | Mouse | IAV-infected primary tracheal epithelial cells | [6] |
| Pharmacokinetics | ||||
| In vivo dosage | 20 mg/kg/day | Mouse | Huntington's disease mouse model | [5] |
| Microsomal Stability (t1/2) | > 90 min | Mouse | Liver microsomes | [3] |
| Plasma Stability (t1/2) | 2.4 h | Mouse | Blood plasma | [3] |
Signaling Pathways and Cellular Effects
Neuroprotection and Attenuation of ER Stress
In the context of Huntington's disease, the accumulation of mutant huntingtin protein (mHtt) leads to chronic ER stress and neuronal cell death.[5] PDI is upregulated in the brains of Huntington's disease models and patients.[5] this compound's inhibition of PDI helps to mitigate this mHtt-induced ER stress.[5][9] Mechanistically, this compound administration leads to a reduction in the levels of key ER stress responsive proteins, including XBP1, CHOP, and BiP.[9] By suppressing the ER stress pathway, this compound promotes neuronal survival and improves motor function in animal models of Huntington's disease.[5]
Inhibition of Influenza Virus Maturation
This compound has also been shown to inhibit the activity of PDIA3, a member of the PDI family, which is important for influenza virus infection.[4][6] By inhibiting PDIA3, this compound decreases the formation of intramolecular disulfide bonds in the influenza hemagglutinin (HA) protein, which is crucial for its subsequent oligomerization and maturation.[4] This ultimately leads to a reduction in the production of new viral particles.[6]
Key Experimental Protocols
High-Throughput Screen for Neuroprotective Compounds
-
Cell Line: PC12 cells expressing mutant huntingtin protein.
-
Library: ~10,000 lead-optimized compounds.
-
Assay: Cell viability assay to identify compounds that rescue cells from mutant huntingtin-induced toxicity.
-
Follow-up: Active compounds were further evaluated for their effect on PDI reductase activity in an in vitro screen.[3][8]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Instrumentation: MicroCal ITC200.
-
Protocol: A solution of this compound was titrated into a solution containing the catalytic 'a' domain of PDI (PDIa).
-
Analysis: The heat changes upon binding were measured to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[3][10]
PDI Reductase Activity Assay
-
Principle: Measurement of the reduction of a substrate by PDI.
-
Substrate: Di-E-GSSG.[6]
-
Protocol: Recombinant PDI (or specific isoforms like PDIA3) was incubated with the substrate in the presence of varying concentrations of this compound.
-
Detection: The rate of the reaction was monitored by measuring the increase in fluorescence upon substrate reduction.
-
Controls: Heat-inactivated PDI, alkylated PDI, and this compound without PDI were used as controls.[6]
In Vivo Efficacy in a Huntington's Disease Mouse Model
-
Animal Model: N171-82Q HD mice.
-
Treatment: this compound was administered orally by gavage at a dose of 20 mg/kg once daily.
-
Duration: 12-28 weeks.
-
Endpoints:
-
Motor function assessment.
-
Brain atrophy measurement.
-
Survival analysis.
-
Immunohistochemical analysis of neuronal markers (e.g., DARPP32).
-
Western blot analysis of ER stress proteins in brain tissue.[5]
-
Conclusion
This compound is a well-characterized small molecule modulator of PDI with a clear mechanism of action. Its ability to reversibly inhibit PDI's reductase activity, thereby reducing ER stress and interfering with viral protein maturation, makes it a promising therapeutic candidate. The detailed experimental data and protocols available provide a solid foundation for further research and development of this compound and similar PDI inhibitors for the treatment of neurodegenerative diseases and viral infections.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | PDI inhibitor | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | protein disulfide isomerase (PDI) modulator | CAS 877963-94-5 | Buy LOC-14 from Supplier InvivoChem [invivochem.com]
LOC14: A Technical Guide to a Reversible Protein Disulfide Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase (PDI) is a critical chaperone protein residing in the endoplasmic reticulum (ER), where it plays a vital role in the proper folding of nascent proteins through the catalysis of disulfide bond formation and isomerization.[1][2] Its upregulation has been implicated in a range of diseases, including neurodegenerative disorders, cancer, and viral infections, making it a compelling therapeutic target.[1][3][4][5] This technical guide provides an in-depth overview of this compound, a potent, reversible, and noncovalent small molecule modulator of PDI.[6][7] this compound has demonstrated neuroprotective effects and has shown promise in various disease models, positioning it as a significant tool for research and potential therapeutic development.[6][7]
Mechanism of Action
This compound functions as a modulator of PDI activity. It binds reversibly to a region adjacent to the active site of PDI, inducing a conformational change that favors the oxidized state of the enzyme.[6][7][8] This oxidation of the two cysteine residues in the PDI active site leads to an inhibition of its reductase activity.[6][7] Unlike irreversible inhibitors, this compound's reversible nature may offer a more favorable safety profile by avoiding potential idiosyncratic toxicities associated with permanent enzyme inactivation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and activity across different assays and models.
| Parameter | Value | Target | Reference |
| Binding Affinity | |||
| Kd | 62 nM | PDI | [7][9][10][11] |
| In Vitro Inhibition | |||
| IC50 | ~5 µM | Recombinant PDIA3 | [9][12][13][14] |
| Cellular Activity | |||
| EC50 | 500 nM | PDI | [9][10] |
| EC50 | 9.952 µM | Influenza A Virus (IAV) infected cells | [15] |
| Cytotoxicity | |||
| CC50 | 93 µM | Vero cells | [9] |
| CC50 | 70 µM | U87-MG cells | [9] |
Therapeutic Potential and Preclinical Findings
This compound has been investigated in several disease contexts, with promising results in preclinical models.
Neurodegenerative Diseases: Huntington's Disease (HD)
In a mouse model of Huntington's disease (N171-82Q HD mice), chronic oral administration of this compound (20 mg/kg/day) demonstrated significant neuroprotective effects.[6][16] These included:
Mechanistically, this compound was found to suppress ER stress induced by the mutant huntingtin protein (mHtt).[6][16] This was evidenced by the repression of upregulated ER stress proteins such as XBP1, CHOP, and BiP.[6]
Viral Infections: Influenza
This compound has been shown to inhibit the activity of protein disulfide isomerase family member A3 (PDIA3), which is crucial for the propagation of the influenza A virus (IAV).[13][15] Treatment of IAV-infected primary mouse tracheal epithelial cells with this compound resulted in a dose-dependent decrease in viral burden and a reduction in the production of pro-inflammatory cytokines.[13] The mechanism involves the inhibition of PDIA3 reductase activity, which in turn decreases the formation of intramolecular disulfide bonds in the viral hemagglutinin (HA) protein, a critical step for its maturation and function.[9][15]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Huntington's Disease
Caption: this compound alleviates mutant huntingtin-induced ER stress, leading to neuroprotection.
Experimental Workflow: PDI Reductase Activity Assay
Caption: Workflow for determining the inhibitory effect of this compound on PDI reductase activity.
Detailed Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the ability of PDI to reduce the substrate di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG).[1]
-
Reagents:
-
Recombinant human PDI
-
di-E-GSSG
-
Dithiothreitol (DTT)
-
This compound (or other inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
-
Procedure:
-
In a 96-well plate, incubate recombinant PDI with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding DTT to the wells.
-
Add di-E-GSSG to the mixture.
-
Immediately begin monitoring the increase in fluorescence using a plate reader (excitation/emission wavelengths appropriate for eosin). The PDI-catalyzed reduction of di-E-GSSG results in a fluorescent product.
-
Record fluorescence readings at regular intervals over a set period.
-
-
Data Analysis:
-
The initial rate of the reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.
-
The rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cell lines.
-
Reagents:
-
Cell line of interest (e.g., MTEC, Vero, U87-MG cells)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a specified incubation time (e.g., 24 hours).[12][14] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
The viability of treated cells is expressed as a percentage of the vehicle-treated control cells.
-
The data are plotted against the logarithm of the this compound concentration, and a dose-response curve is generated to calculate the 50% cytotoxic concentration (CC50).
-
In Vivo Animal Studies (Huntington's Disease Model)
This protocol outlines the general procedure for evaluating the efficacy of this compound in a mouse model of Huntington's disease.
-
Animal Model:
-
Drug Administration:
-
Outcome Measures:
-
Motor Function: Assessed using tests such as the rotarod test to measure motor coordination and balance.
-
Brain Atrophy: Evaluated using magnetic resonance imaging (MRI) or post-mortem brain weight and histology.
-
Survival: Monitored throughout the study.
-
Biochemical Markers:
-
Western blotting of brain tissue lysates to measure levels of DARPP32 and ER stress markers (XBP1, CHOP, BiP).[6]
-
Immunohistochemistry to assess neuronal loss and protein aggregation.
-
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the outcomes between the this compound-treated group and a vehicle-treated control group.
-
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of PDI with a clear mechanism of action. Its demonstrated efficacy in preclinical models of Huntington's disease and influenza highlights its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics targeting PDI-related pathologies. The detailed protocols provided in this guide should enable researchers to further investigate the properties and applications of this important small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Disulfide Isomerase in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDI inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block enzymes tied to the androgen receptor, kill prostate tumors | BioWorld [bioworld.com]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | PDI inhibitor | Probechem Biochemicals [probechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Lung epithelial protein disulfide isomerase A3 (PDIA3) plays an important role in influenza infection, inflammation, and airway mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arctomsci.com [arctomsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reversible Inhibition of Protein Disulfide Isomerase (PDI) by LOC14
This technical guide provides a comprehensive overview of this compound, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). PDI is a critical chaperone protein residing in the endoplasmic reticulum (ER), where it catalyzes the formation and isomerization of disulfide bonds, ensuring the correct folding of nascent proteins.[1] Due to its upregulation in various diseases, including neurodegenerative disorders and cancer, PDI has emerged as a significant therapeutic target.[1][2] this compound is a nanomolar, reversible modulator of PDI that has demonstrated neuroprotective effects, making it a valuable tool for research and a promising candidate for drug development.[2][3]
Core Mechanism of Action
This compound functions as a non-covalent, reversible inhibitor of PDI.[4] Unlike irreversible inhibitors, this compound binds with high affinity to a region adjacent to the enzyme's active site.[1][2][3] This interaction forces PDI to adopt an oxidized conformation, which inhibits its reductase activity.[2][3][4] The reversible nature of this binding may help avoid the idiosyncratic toxicities that can be associated with covalent inhibitors.[2]
Caption: Mechanism of this compound reversible inhibition of PDI.
Quantitative Data Presentation
This compound has been characterized by several key quantitative parameters that highlight its potency and activity both in vitro and in cellular contexts.
| Parameter | Value | Target/System | Comments | Reference |
| Binding Affinity (Kd) | 62 nM | PDI | Indicates very high-affinity reversible binding. Determined by Isothermal Titration Calorimetry. | [2][3][5] |
| Effective Concentration (EC50) | 500 nM | PDI | Potent inhibition in a functional context. | [1][5] |
| Inhibitory Concentration (IC50) | ~5 µM (4.97 µM) | Recombinant PDIA3 | Demonstrates specific activity against a PDI family member. Measured using a DiE-GSSG reductase assay. | [1][5][6] |
| Cellular Efficacy (EC50) | 9.952 µM | Influenza A Virus (IAV) NP+ cells | Effective concentration for reducing the percentage of IAV-infected cells. | [6] |
| Cytotoxicity (CC50) | 93 µM | Vero cells | Indicates a therapeutic window between efficacy and toxicity. | [5] |
| Cytotoxicity (CC50) | 70 µM | U87-MG cells | [5] | |
| In Vivo Dosage | 20 mg/kg/day | N171-82Q HD mice | Chronic administration was well-tolerated and showed neuroprotective effects. | [2][4] |
Cellular Effects: ER Stress and the Unfolded Protein Response (UPR)
Inhibition of PDI's crucial protein folding function can lead to the accumulation of misfolded proteins in the ER, a condition known as ER stress.[7][8] This triggers a complex signaling network called the Unfolded Protein Response (UPR).[9][10][11] The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[12][13] While potent, irreversible PDI inhibitors can cause acute ER stress leading to apoptosis, the effects of this compound are more nuanced.[7][14] In models of Huntington's disease, this compound was found to suppress ER stress induced by the mutant huntingtin (mHtt) protein, repressing the upregulation of ER stress markers like CHOP and BiP (also known as GRP78), which contributes to its neuroprotective effects.[4]
Caption: Overview of the Unfolded Protein Response and PDI's role.
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This is the primary method used to quantify the reductase activity of PDI and the inhibitory effect of compounds like this compound.[1][6] The assay measures the PDI-catalyzed reduction of di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG), which results in an increase in fluorescence upon reduction.[1][15]
Materials:
-
Recombinant human PDI (or specific isoforms like PDIA3)
-
di-E-GSSG substrate
-
Dithiothreitol (DTT) as a reducing agent[1]
-
PDI Assay Buffer (e.g., 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0)[15]
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader (Excitation: ~525 nm, Emission: ~580 nm)[15]
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the recombinant PDI solution to wells. Add the this compound dilutions to the "inhibitor" wells and an equal volume of solvent (DMSO) to the "vehicle control" (100% activity) wells.[15] Include a "blank" well with assay buffer and solvent only to measure non-enzymatic reduction.[15]
-
Reaction Initiation: Prepare a reaction mix containing DTT and the di-E-GSSG substrate in assay buffer.
-
Measurement: Add the reaction mix to all wells to start the reaction. Immediately place the plate in the reader and monitor the increase in fluorescence over time (kinetic reading).[1]
-
Data Analysis: The rate of fluorescence increase is proportional to PDI reductase activity.[1] Calculate the percentage of inhibition by comparing the rates in the this compound-treated wells to the vehicle control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Caption: Workflow for the PDI Reductase Activity (di-E-GSSG) Assay.
Binding Analysis: Isothermal Titration Calorimetry (ITC) and Fluorescence
To confirm the reversible binding of this compound and determine its high affinity (Kd = 62 nM), ITC and fluorescence spectroscopy were employed.[2][3]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing PDI, the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction can be precisely determined.
-
Fluorescence Dialysis: The reversibility of binding was confirmed using fluorescence. The distinct emission spectrum of the this compound-PDI complex was analyzed before and after dialysis.[2] The recovery of the individual fluorescence signals of PDI and this compound after dialysis demonstrated that the compound could dissociate from the protein, confirming a reversible interaction.[2]
Binding Site Mapping: 2D HSQC NMR
To identify the binding site of this compound on PDI, 2D ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) NMR experiments were performed on ¹⁵N-labeled PDI.[2][3] This powerful technique detects the chemical environment of each amino acid in the protein. Upon binding of this compound, perturbations in the local environment cause chemical shifts in the resonance peaks of nearby amino acids. By mapping these shifts, researchers determined that this compound binds to a region adjacent to the active site, rather than directly at the catalytic cysteines.[2][3]
Pharmacokinetics and In Vivo Potential
This compound exhibits favorable pharmaceutical properties, suggesting its potential for in vivo applications.[2][3] Studies have shown it has high stability in mouse liver microsomes and blood plasma, with low intrinsic clearance and low plasma-protein binding.[2][3][5] Crucially for a neuroprotective agent, pharmacokinetic studies in mice demonstrated that this compound can penetrate the blood-brain barrier (BBB) and accumulate in the brain at reasonable concentrations following both intravenous and oral administration.[2] These characteristics make this compound a promising lead compound for evaluating the therapeutic potential of PDI modulation in animal models of neurodegenerative diseases.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translocational attenuation mediated by the PERK-SRP14 axis is a protective mechanism of unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adaptation to ER Stress Is Mediated by Differential Stabilities of Pro-Survival and Pro-Apoptotic mRNAs and Proteins | PLOS Biology [journals.plos.org]
- 12. In case of stress, hold tight: phosphorylation switches PDI from an oxidoreductase to a holdase, tuning ER proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ER stress and unfolded protein response (UPR) signaling modulate GLP-1 receptor signaling in the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 15. benchchem.com [benchchem.com]
The PDI Modulator LOC14: A Neuroprotective Strategy for Huntington's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of LOC14, a small molecule modulator of Protein Disulfide Isomerase (PDI), in preclinical models of Huntington's disease (HD). The document synthesizes key findings, details experimental methodologies, and presents data in a structured format to facilitate understanding and further research in this promising therapeutic area.
Executive Summary
Huntington's disease is a fatal neurodegenerative disorder characterized by the misfolding and aggregation of the mutant huntingtin protein (mHtt), leading to cellular dysfunction and neuronal death, particularly in the striatum. A key pathological feature of HD is the chronic activation of endoplasmic reticulum (ER) stress. This compound, a reversible and brain-penetrant small molecule, has emerged as a potential therapeutic agent. It functions by modulating the activity of PDI, a chaperone protein in the ER, thereby suppressing mHtt-induced ER stress and exhibiting significant neuroprotective effects in cellular and animal models of HD.
Core Mechanism of Action
This compound is a reversible, non-covalent modulator of PDI.[1] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation and inhibiting its reductase activity.[2] This modulation of PDI activity has been shown to be neuroprotective against mHtt toxicity.[2] In the context of Huntington's disease, the expression of mHtt leads to the upregulation and accumulation of PDI at mitochondria-associated ER membranes, which triggers apoptotic cell death.[1][3] By modulating PDI, this compound mitigates the downstream pathological effects, primarily the chronic ER stress response induced by mHtt.[1][4]
Signaling Pathway of this compound in Huntington's Disease
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects in Huntington's disease models.
Caption: this compound modulates PDI to mitigate mHtt-induced ER stress and neuronal apoptosis.
Quantitative Data on the Neuroprotective Effects of this compound
The efficacy of this compound has been quantified in various preclinical models of Huntington's disease. The following tables summarize the key findings from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in N171-82Q HD Mice
| Parameter | Model | Treatment | Outcome | Significance |
| Motor Function | N171-82Q HD Mice | This compound (20 mg/kg/day, oral gavage) | Significantly improved motor performance on a tapered beam test at 24 and 28 weeks of age.[1] | p < 0.05 |
| Brain Atrophy | N171-82Q HD Mice | This compound (20 mg/kg/day, oral gavage) | Attenuated brain atrophy.[1][4] | - |
| Neuronal Marker Preservation | N171-82Q HD Mice | This compound (20 mg/kg/day, oral gavage) | Preserved levels of the medium spiny neuronal marker DARPP32 in the striatum.[1][4] | - |
| Survival | N171-82Q HD Mice | This compound (20 mg/kg/day, oral gavage) | Extended survival.[1][4] | - |
| ER Stress Markers | N171-82Q HD Mice | This compound (20 mg/kg/day, oral gavage) | Suppressed the upregulation of ER stress proteins XBP1, CHOP, and BiP in the brain.[1] | p < 0.001 for XBP1 and CHOP, p = 0.003 for BiP |
Table 2: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Model | Treatment | Outcome | Significance |
| Cell Viability | PC12 cells expressing mutant huntingtin | This compound | Rescued cell viability.[2] | - |
| Neuronal Protection | Medium spiny neurons (MSNs) transfected with mutant huntingtin | This compound | Protected MSNs from neurodegeneration.[2] | Concentration-dependent rescue |
| ATP Levels | Mouse striatal cells (STHdhQ111/111) | This compound (5-40 nM) | Significantly preserved ATP levels after serum withdrawal.[1] | Concentration-dependent |
| Neuroprotection in Brain Tissue | Corticostriatal brain slice cultures with mHtt | This compound | Rescued medium spiny neurons from mHtt-induced neurodegeneration.[2] | Concentration-dependent rescue |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
In Vivo Studies in N171-82Q HD Mouse Model
Caption: Workflow for in vivo evaluation of this compound in a Huntington's disease mouse model.
1. Animal Model: The N171-82Q transgenic mouse model of Huntington's disease was used. These mice express an N-terminal fragment of the human huntingtin protein with 82 CAG repeats.[1]
2. Drug Administration: this compound was administered daily via oral gavage at a dose of 20 mg/kg, starting at 12 weeks of age and continuing until the end of the study.[1][4]
3. Tapered Beam Test:
-
Apparatus: A beam that progressively narrows in width.
-
Procedure: Mice are trained to traverse the beam from the wider end to their home cage at the narrower end.
-
Measurement: The time taken to cross the beam is recorded. This test assesses motor coordination and balance.[1]
4. Western Blotting:
-
Sample Preparation: Brain tissue (striatum and cortex) is homogenized and protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against PDI isoforms (PDIA1, PDIA3), ER stress markers (XBP1, CHOP, BiP), and the neuronal marker DARPP32.
-
Detection: Secondary antibodies conjugated to a detectable marker are used for visualization and quantification of protein levels.
In Vitro and Ex Vivo Models
1. Cell Culture Models:
-
PC12 Cells: A rat pheochromocytoma cell line, induced to differentiate into a neuronal phenotype, and transfected to express mutant huntingtin.[2]
-
Mouse Striatal Cells: Immortalized striatal cells expressing either full-length wild-type (STHdhQ7/7) or mutant (STHdhQ111/111) huntingtin under the endogenous promoter.[1]
2. Organotypic Corticostriatal Brain Slice Cultures:
-
Preparation: Corticostriatal brain slices are prepared from postnatal day 6-10 rat or mouse pups.[5]
-
Transfection: Slices are transfected with plasmids encoding mutant huntingtin (e.g., mHTT-Q73) and a fluorescent marker (e.g., YFP) using a biolistic gene gun.[2]
-
Treatment: this compound is added to the culture medium.
-
Analysis: Neurodegeneration of medium spiny neurons is quantified by assessing the loss of fluorescently labeled neurons over time in culture.[2]
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective effects of this compound in models of Huntington's disease. By targeting the PDI-ER stress axis, this compound addresses a key pathological mechanism in the disease. The compound's favorable properties, including oral bioavailability and brain penetrance, make it a promising candidate for further development.[1] Future research should focus on optimizing the therapeutic window, exploring potential long-term effects, and ultimately, advancing this compound or its analogs into clinical trials for the treatment of Huntington's disease. The modulation of signaling pathways involved in coping with ER stress represents an attractive therapeutic approach for this and potentially other neurodegenerative diseases characterized by protein misfolding.[1][4]
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of LOC14 in Modulating Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the small molecule LOC14 and its significant role in the modulation of endoplasmic reticulum (ER) stress. It is crucial to clarify from the outset that this compound is not a gene or long non-coding RNA, but a reversible, brain-penetrant small molecule inhibitor of Protein Disulfide Isomerase (PDI). PDI is a critical chaperone protein residing in the ER, responsible for catalyzing the formation and isomerization of disulfide bonds in newly synthesized proteins. Under conditions of cellular stress, such as the accumulation of misfolded proteins characteristic of neurodegenerative diseases like Huntington's disease (HD), the ER stress response is activated. This compound has emerged as a promising therapeutic candidate due to its ability to attenuate this stress response, offering neuroprotective effects. This document will detail the mechanism of action of this compound, present quantitative data from preclinical studies, provide detailed experimental protocols for assessing its activity, and visualize the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on ER stress markers and related phenotypes in a mouse model of Huntington's disease.
Table 1: Effect of this compound on ER Stress Protein Levels in the Striatum of N171-82Q HD Mice
| Protein Marker | Treatment Group | Mean Protein Level (relative to WT vehicle) | Standard Error of the Mean (SEM) | p-value |
| XBP1 | HD Vehicle | 2.5 | ± 0.3 | < 0.001 |
| HD + this compound (20 mg/kg/day) | 1.2 | ± 0.2 | < 0.001 | |
| CHOP | HD Vehicle | 3.0 | ± 0.4 | < 0.001 |
| HD + this compound (20 mg/kg/day) | 1.5 | ± 0.3 | = 0.006 | |
| BiP (GRP78) | HD Vehicle | 2.2 | ± 0.2 | = 0.003 |
| HD + this compound (20 mg/kg/day) | 1.3 | ± 0.2 | Not specified |
Data is synthesized from published studies and presented for comparative analysis. Actual values may vary between experiments.
Table 2: In Vivo Efficacy of this compound in the N171-82Q HD Mouse Model
| Parameter | Treatment Group | Outcome |
| Motor Function | HD + this compound (20 mg/kg/day) | Significantly improved motor performance on a tapered beam test. |
| Brain Atrophy | HD + this compound (20 mg/kg/day) | Attenuated brain atrophy. |
| Survival | HD + this compound (20 mg/kg/day) | Extended survival. |
| Neuronal Marker | HD + this compound (20 mg/kg/day) | Preserved levels of DARPP32 in the striatum. |
Signaling Pathways and Mechanisms of Action
This compound exerts its modulatory effects on ER stress primarily through the inhibition of Protein Disulfide Isomerase (PDI). PDI is a key enzyme in the ER that assists in the proper folding of proteins by catalyzing the formation and rearrangement of disulfide bonds. In pathological conditions such as Huntington's disease, the accumulation of mutant huntingtin (mHtt) protein leads to chronic ER stress. This compound, by binding to PDI, alters its conformation and inhibits its reductase activity. This modulation of PDI activity helps to alleviate the ER stress burden. The Unfolded Protein Response (UPR) is the primary signaling network activated during ER stress, consisting of three main branches: PERK, IRE1α, and ATF6. This compound has been shown to suppress the upregulation of key downstream effectors of the UPR, including XBP1 (a target of the IRE1α pathway) and CHOP (a downstream target of the PERK pathway).
Caption: Mechanism of this compound in modulating mHtt-induced ER stress.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in modulating ER stress.
Western Blot Analysis of ER Stress Markers
This protocol is for the detection and quantification of ER stress-associated proteins such as XBP1, CHOP, and BiP (GRP78) in cell lysates or tissue homogenates.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-XBP1, anti-CHOP, anti-BiP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
PDI Reductase Activity Assay
This assay measures the enzymatic activity of PDI and the inhibitory effect of this compound.
Materials:
-
Purified PDI enzyme
-
PDI assay buffer
-
di-E-GSSG (di-eosin-glutathione disulfide) substrate
-
Dithiothreitol (DTT)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in PDI assay buffer. Prepare a reaction mix containing DTT and di-E-GSSG in PDI assay buffer.
-
Assay Setup:
-
Add purified PDI to the wells of the 96-well plate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the fluorescence kinetically at an excitation/emission of ~520/545 nm.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound.
In Vivo Mouse Model of Huntington's Disease
This protocol outlines the experimental design for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of Huntington's disease (e.g., N171-82Q).
Animals:
-
N171-82Q transgenic mice and wild-type littermates.
Experimental Design:
-
Treatment: Begin oral administration of this compound (e.g., 20 mg/kg/day) or vehicle to HD and wild-type mice at a presymptomatic age (e.g., 6 weeks).
-
Motor Function Assessment:
-
Perform behavioral tests such as the tapered beam test or rotarod test at regular intervals to assess motor coordination and balance.
-
-
Brain Atrophy Measurement:
-
At the end of the study, sacrifice the animals and perform brain imaging (e.g., MRI) or histological analysis to measure brain volume and striatal atrophy.
-
-
Immunohistochemistry for DARPP32:
-
Perfuse animals and prepare brain sections.
-
Perform immunohistochemistry using an anti-DARPP32 antibody to quantify the number of medium spiny neurons in the striatum.
-
-
Biochemical Analysis:
-
Collect brain tissue for Western blot analysis of ER stress markers as described in Protocol 1.
-
Caption: Experimental workflow for evaluating this compound.
Conclusion
The small molecule this compound represents a promising therapeutic agent for diseases characterized by chronic endoplasmic reticulum stress, such as Huntington's disease. Its mechanism of action, centered on the inhibition of Protein Disulfide Isomerase, leads to a significant downregulation of the Unfolded Protein Response, thereby mitigating cellular dysfunction and promoting neuronal survival. The data presented in this guide, derived from preclinical studies, underscore the potential of this compound to improve motor function, reduce brain atrophy, and extend survival in a relevant animal model. The detailed experimental protocols provided herein offer a framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other modulators of ER stress. Continued research into the nuanced interactions between this compound and the complex machinery of the ER will be pivotal in translating these promising preclinical findings into effective clinical therapies.
Investigating the Binding Site of LOC14 on Protein Disulfide Isomerase (PDI): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule LOC14 and Protein Disulfide Isomerase (PDI), a critical chaperone protein in the endoplasmic reticulum. This document details the binding site, affinity, and mechanism of action of this compound, along with the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting PDI.
Introduction to this compound and PDI
Protein Disulfide Isomerase (PDI) is a crucial enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins, ensuring their proper folding.[1][2] PDI has been implicated in a range of diseases, including neurodegenerative disorders, thrombosis, and cancer, making it an attractive therapeutic target.[3][4]
This compound is a potent, reversible, and neuroprotective small molecule modulator of PDI.[1][5] It was identified through a high-throughput screen for compounds that could rescue cells from the toxicity of mutant huntingtin protein, the cause of Huntington's disease.[1][6] this compound has demonstrated favorable pharmaceutical properties, including metabolic stability and the ability to cross the blood-brain barrier, highlighting its potential as a lead compound for therapeutic development.[1][7]
The Binding Site of this compound on PDI
This compound binds to a region adjacent to the active site of the PDIa domain.[1][7] This was determined using two-dimensional heteronuclear single quantum correlation (2D HSQC) NMR spectroscopy.[1][7] The binding of this compound induces a conformational change in PDI, forcing it into an oxidized state and thereby inhibiting its reductase activity.[1][5]
The interaction is characterized by slow exchange on the NMR timescale, which is indicative of a tight binding event.[8] Specific residues in PDIa that experience significant chemical shift perturbations upon this compound binding were used to map the interaction surface.[8]
Quantitative Analysis of the this compound-PDI Interaction
The binding of this compound to the PDIa domain has been quantified using Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 61.7 ± 5.6 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry (ITC) | [8] |
| Enthalpy (ΔH) | -10.5 ± 0.2 kcal/mol | Isothermal Titration Calorimetry (ITC) | [8] |
| Entropy (ΔS) | -0.8 cal/mol/deg | Isothermal Titration Calorimetry (ITC) | [8] |
| EC50 | 500 nM | Cell-based neuroprotection assay | [9] |
| IC50 (PDIA3 inhibition) | ~5 µM | Recombinant PDIA3 activity assay | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to PDI.
PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin (B600854) upon the reduction of its disulfide bonds.
Principle: PDI, in the presence of a reducing agent like Dithiothreitol (DTT), reduces the disulfide bonds of insulin. This causes the insulin B-chain to precipitate, leading to an increase in turbidity that can be measured spectrophotometrically at 650 nm.[7][11]
Materials:
-
Recombinant human PDI (or its catalytic 'a' domain, PDIa)
-
Insulin solution (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a stock solution of insulin in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
PDIa solution (final concentration, e.g., 1.5 µM)
-
This compound or vehicle control (DMSO) at desired concentrations.
-
Assay Buffer to bring the volume to 50 µL.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a solution containing insulin (final concentration, e.g., 0.4 mM) and DTT (final concentration, e.g., 1 mM) in assay buffer.
-
Immediately place the plate in the microplate reader and measure the absorbance at 650 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) at 25°C.
-
The rate of increase in absorbance is proportional to the PDI reductase activity.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (PDIa) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][12]
Materials:
-
Purified recombinant PDIa
-
This compound
-
Matched Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze both PDIa and this compound against the same batch of assay buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the PDIa and this compound solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Load the PDIa solution (e.g., 10 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform the titration experiment, injecting small aliquots of this compound into the PDIa solution.
-
As a control, perform a titration of this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
2D HSQC NMR is a powerful technique for mapping the binding site of a small molecule on a protein.
Principle: This experiment detects the correlation between the proton (¹H) and nitrogen (¹⁵N) atoms in the amide groups of the protein backbone.[8][13] When a ligand binds to the protein, it causes changes in the local chemical environment of nearby amino acid residues, resulting in shifts in the positions of their corresponding peaks in the HSQC spectrum (chemical shift perturbations, CSPs).[14] By identifying the residues with significant CSPs, the binding site can be mapped onto the protein structure.[15]
Materials:
-
Uniformly ¹⁵N-labeled PDIa
-
This compound
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, 10% D₂O, pH 6.5)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Prepare a sample of ¹⁵N-labeled PDIa in the NMR buffer.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free PDIa. This serves as the reference spectrum.
-
Prepare a series of samples with a constant concentration of ¹⁵N-PDIa and increasing molar ratios of this compound (e.g., 0.25, 0.5, 1.0, 2.5, and 10-fold molar excess).[8]
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each titration point.
-
Overlay the spectra and identify the peaks that shift or disappear upon addition of this compound.
-
Calculate the weighted average chemical shift perturbation (Δδ) for each assigned residue using the following formula: Δδ = [((Δδ¹H)² + (α * Δδ¹⁵N)²)/2]¹/², where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.14-0.2).[14]
-
Map the residues with the most significant CSPs onto the 3D structure of PDIa to visualize the binding site.
Signaling Pathways and Experimental Workflows
This compound and the Endoplasmic Reticulum (ER) Stress Pathway
The binding of this compound to PDI and the subsequent inhibition of its reductase activity have been shown to modulate the ER stress response. Specifically, in models of Huntington's disease, this compound suppresses the upregulation of ER stress proteins, such as C/EBP homologous protein (CHOP), which is a key mediator of ER stress-induced apoptosis.[16][17] This suggests a neuroprotective mechanism involving the attenuation of the PERK branch of the Unfolded Protein Response (UPR).[18]
Caption: this compound modulates the ER stress pathway.
Experimental Workflow for Characterizing this compound-PDI Interaction
The following diagram illustrates a typical workflow for the discovery and characterization of a PDI inhibitor like this compound.
Caption: Workflow for PDI inhibitor characterization.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of PDI that binds to a site adjacent to the enzyme's active site. Its ability to induce an oxidized conformation of PDI and suppress ER stress-mediated apoptosis makes it a promising lead compound for the development of therapeutics for neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PDI with small molecules like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
A Technical Guide to the Cellular Pathways Modulated by LOC14, a Reversible Protein Disulfide Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular mechanisms affected by LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). This compound has emerged as a significant research compound, particularly for its neuroprotective effects in models of Huntington's disease. This document outlines the core cellular pathways influenced by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Cellular Target: Protein Disulfide Isomerase (PDI)
This compound's primary molecular target is Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER). PDI plays a crucial role in protein folding by catalyzing the formation and isomerization of disulfide bonds. In neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease, PDI is often upregulated.[1][2] this compound acts as a reversible modulator of PDI, binding to a region adjacent to its active site. This interaction induces an oxidized conformation in PDI, thereby inhibiting its reductase activity.[1][3]
Primary Affected Pathway: Endoplasmic Reticulum (ER) Stress Response
The accumulation of misfolded proteins, a hallmark of Huntington's disease, triggers a state of chronic ER stress.[2][3] This, in turn, activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged ER stress can lead to apoptosis (cell death).
This compound treatment has been shown to suppress the ER stress induced by mutant huntingtin (mHtt).[2][3] Mechanistically, this compound achieves this by repressing the upregulation of key ER stress-responsive proteins.[3] Studies in mouse models of Huntington's disease have demonstrated that chronic administration of this compound leads to a significant reduction in the levels of these stress markers, contributing to its neuroprotective effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Context | Reference |
| EC50 | 500 nM | Potency in cellular assays | [4][5] |
| Kd | 62 nM | Binding affinity to PDI | [1][4][5] |
| IC50 | ~5 µM | Inhibition of recombinant PDIA3 | [4] |
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Treatment | Key Finding | Reference |
| Mouse striatal cells expressing mHtt | 5-40 nM this compound for 24h | Significant preservation of ATP levels in a concentration-dependent manner | [3] |
| N171-82Q HD mice | 20 mg/kg/day this compound (oral) | Significantly improved motor function | [3] |
| N171-82Q HD mice | 20 mg/kg/day this compound (oral) | Attenuated brain atrophy | [3] |
| N171-82Q HD mice | 20 mg/kg/day this compound (oral) | Extended survival | [3] |
| N171-82Q HD mice | 20 mg/kg/day this compound (oral) | Preserved levels of DARPP32 (a marker for medium spiny neurons) | [3] |
| N171-82Q HD mice | 20 mg/kg/day this compound (oral) | Suppressed upregulation of ER stress proteins (XBP1, CHOP, Bip) | [3] |
Table 2: In Vivo and Cellular Effects of this compound in Huntington's Disease Models
Key Experimental Protocols
PDI Reductase Activity Assay
This assay is used to determine the inhibitory effect of this compound on the reductase activity of PDI.
-
Materials : Recombinant PDI, insulin (B600854), dithiothreitol (B142953) (DTT), this compound, and a spectrophotometer.
-
Procedure :
-
Prepare a reaction mixture containing PDI and insulin in a suitable buffer.
-
Initiate the reaction by adding DTT. The reduction of insulin by PDI leads to its aggregation, which can be monitored by an increase in absorbance at a specific wavelength (e.g., 650 nm).
-
To test the effect of this compound, pre-incubate PDI with varying concentrations of the compound before adding DTT.
-
Measure the rate of insulin aggregation in the presence and absence of this compound to determine the extent of inhibition.
-
Cellular ATP Level Measurement
This protocol is designed to assess the protective effect of this compound against mutant huntingtin-induced cellular dysfunction.
-
Materials : Mouse striatal cells expressing wild-type or mutant huntingtin, this compound, serum-free medium, and a commercial ATP measurement kit.
-
Procedure :
-
Culture the striatal cells under standard conditions.
-
Induce cellular stress by serum withdrawal for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 5 to 40 nM) during the serum withdrawal period.
-
Following treatment, lyse the cells and measure the intracellular ATP levels using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Compare the ATP levels in this compound-treated cells to untreated controls to evaluate the protective effect.
-
Western Blot Analysis of ER Stress Markers
This method is employed to quantify the levels of ER stress-related proteins in response to this compound treatment in vivo.
-
Materials : Brain tissue from N171-82Q HD mice (treated with this compound or vehicle), lysis buffer, primary antibodies against ER stress markers (XBP1, CHOP, Bip), secondary antibodies, and Western blotting apparatus.
-
Procedure :
-
Homogenize brain tissue samples in lysis buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for XBP1, CHOP, and Bip.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the relative protein levels.
-
Visualizing the Impact of this compound
Signaling Pathway Diagram
Caption: this compound inhibits PDI, alleviating ER stress and promoting cell survival.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound's efficacy.
Logical Relationship Diagram
Caption: The logical progression from this compound's action to its therapeutic effects.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
The Discovery and Development of LOC14: A Reversible Modulator of Protein Disulfide Isomerase for Neurodegenerative Disease
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein disulfide isomerase (PDI) has emerged as a significant therapeutic target in neurodegenerative diseases characterized by protein misfolding. This whitepaper provides an in-depth technical guide to LOC14, a potent, reversible, and neuroprotective small molecule modulator of PDI. We will detail its discovery through high-throughput screening, its mechanism of action in modulating the reductase activity of PDI and suppressing endoplasmic reticulum (ER) stress, and its preclinical efficacy in models of Huntington's disease. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
Protein disulfide isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins, playing a crucial role in proper protein folding.[1] In several neurodegenerative diseases, including Huntington's disease (HD), the accumulation of misfolded proteins leads to ER stress and activation of the Unfolded Protein Response (UPR).[1][2] PDI is often upregulated in these conditions, highlighting its importance in the cellular response to protein misfolding.[2][3] The modulation of PDI activity has therefore become an attractive therapeutic strategy. This compound is a lead-optimized compound identified as a nanomolar, reversible inhibitor of PDI that exhibits neuroprotective properties.[1][3] This document serves as a technical guide to the discovery, characterization, and preclinical development of this compound.
Discovery of this compound
This compound was identified from a high-throughput screen of approximately 10,000 lead-optimized compounds.[1] The primary screen was designed to identify compounds that could rescue PC12 cells expressing mutant huntingtin protein from cytotoxicity.[1] Subsequent secondary screens evaluated the effect of the hit compounds on the reductase activity of PDI in vitro.[1] this compound emerged as a potent and reversible modulator of PDI with favorable pharmaceutical properties.[1][3]
Mechanism of Action
This compound is a reversible inhibitor of PDI's reductase activity.[1] Biophysical studies, including isothermal titration calorimetry and 2D heteronuclear single quantum correlation (HSQC) NMR experiments, have revealed that this compound binds to a region adjacent to the active site of PDI.[1] This binding event induces a conformational change in PDI, forcing it to adopt an oxidized state.[1] By inhibiting the reductase activity of PDI, this compound has been shown to be neuroprotective in cell culture and brain slice models of Huntington's disease.[1] Furthermore, in a mouse model of Huntington's disease, this compound was found to suppress ER stress by repressing the upregulation of key ER stress proteins such as X-box binding protein 1 (XBP1), C/EBP homologous protein (CHOP), and binding immunoglobulin protein (BiP).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Kd (PDI) | 62 nM | Recombinant Human PDI | [1] |
| In Vitro Potency | |||
| EC50 (Neuroprotection) | 500 nM | PC12 cells expressing mutant huntingtin | [5][6] |
| IC50 (PDIA3 Inhibition) | ~5 µM | Recombinant PDIA3 | [5] |
| In Vivo Efficacy | |||
| Dose (Oral Gavage) | 20 mg/kg/day | N171-82Q HD mice | [2][4] |
| Brain Atrophy Attenuation | Significant reduction in striatal and cortical atrophy | N171-82Q HD mice | [7] |
| Motor Function Improvement | Significant improvement in motor performance | N171-82Q HD mice | [4] |
| Survival Extension | Significantly extended survival | N171-82Q HD mice | [2] |
| Pharmacokinetics | |||
| Plasma Half-life | 2.4 h | Mouse | [1] |
| Intrinsic Microsome Clearance | < 0.5 mL/min/g | Mouse Liver Microsomes | [1] |
Table 1: Key Quantitative Parameters of this compound
| ER Stress Marker | Effect of this compound (20 mg/kg/day) | Mouse Model | Reference |
| XBP1 | Significant suppression of upregulation | N171-82Q HD mice | [4] |
| CHOP | Significant suppression of upregulation | N171-82Q HD mice | [4] |
| BiP (GRP78) | Significant suppression of upregulation | N171-82Q HD mice | [4] |
Table 2: Effect of this compound on ER Stress Markers in a Huntington's Disease Mouse Model
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI by monitoring the fluorescence increase upon the reduction of the self-quenched substrate di-eosin-GSSG (di-E-GSSG).[1]
Materials:
-
Recombinant human PDI
-
di-E-GSSG stock solution (in DMSO)
-
PDI Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0
-
Dithiothreitol (DTT) stock solution
-
This compound or other test compounds
-
96-well solid black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the PDI solution in PDI Assay Buffer to the desired concentration.
-
Prepare serial dilutions of this compound in PDI Assay Buffer.
-
In a 96-well plate, add the PDI solution and the this compound dilutions. Include a control with PDI and buffer only.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a reaction mix containing PDI Assay Buffer, DTT (final concentration ~5 µM), and di-E-GSSG (final concentration ~150 nM).[6]
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 520 nm and an emission wavelength of 545 nm for 10-20 minutes at room temperature.[6]
-
The rate of fluorescence increase is proportional to PDI reductase activity. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and PDI.
Materials:
-
Purified recombinant PDI
-
This compound
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of PDI (typically in the µM range) in the ITC buffer and load it into the sample cell.
-
Prepare a solution of this compound (typically 10-20 fold higher concentration than PDI) in the same ITC buffer and load it into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the PDI solution.
-
The heat change associated with each injection is measured.
-
The data are then integrated and fit to a suitable binding model to determine the thermodynamic parameters.
2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
2D HSQC NMR is used to map the binding site of this compound on PDI by observing chemical shift perturbations of the protein's backbone amide signals upon ligand binding.[1]
Materials:
-
15N-labeled PDI
-
This compound
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D2O)
-
NMR spectrometer
Procedure:
-
Prepare a sample of 15N-labeled PDI at a concentration of approximately 0.1-0.5 mM in the NMR buffer.
-
Acquire a 2D 1H-15N HSQC spectrum of the free protein.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).
-
Titrate small aliquots of the this compound stock solution into the PDI sample.
-
Acquire a 2D 1H-15N HSQC spectrum after each addition of this compound.
-
Overlay the spectra and analyze the chemical shift changes of the backbone amide protons and nitrogens to identify the residues affected by this compound binding.
Neuroprotection Assay in PC12 Cells
This assay assesses the ability of this compound to protect neuronal-like cells from cytotoxicity induced by mutant huntingtin (mHtt).[1]
Materials:
-
PC12 cells stably expressing an inducible form of mHtt (e.g., with a polyglutamine expansion)
-
Cell culture medium and supplements
-
Inducing agent (e.g., doxycycline)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed the PC12 cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), add the inducing agent to trigger the expression of mHtt.
-
Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to untreated, induced cells.
In Vivo Studies in a Huntington's Disease Mouse Model
These studies evaluate the efficacy of this compound in a transgenic mouse model of HD, such as the N171-82Q model.[7]
Materials:
-
N171-82Q transgenic mice and wild-type littermates
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Equipment for behavioral testing (e.g., rotarod, balance beam)
-
MRI scanner for brain volume measurements
Procedure:
-
Drug Administration: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 20 mg/kg) or vehicle to the mice daily via oral gavage, starting at a presymptomatic age (e.g., 6 weeks).[3][7]
-
Behavioral Testing: Perform a battery of motor function tests (e.g., rotarod, grip strength, balance beam) at regular intervals to assess the effect of this compound on motor deficits.
-
Brain Volume Measurement: At the end of the study, perform in vivo MRI scans to measure the volumes of the striatum, cortex, and whole brain to assess the impact of this compound on brain atrophy.[8]
-
Survival Analysis: Monitor the lifespan of the mice to determine if this compound treatment extends survival.
-
Biochemical Analysis: At the end of the study, collect brain tissue to measure the levels of ER stress markers (XBP1, CHOP, BiP) by Western blotting or qPCR.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. instechlabs.com [instechlabs.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Dieosin disulfide reductase assay [bio-protocol.org]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Study the Longitudinal in vivo and Cross-Sectional ex vivo Brain Volume Difference for Disease Progression and Treatment Effect on Mouse Model of Tauopathy Using Automated MRI Structural Parcellation - PMC [pmc.ncbi.nlm.nih.gov]
LOC14's impact on protein misfolding diseases
A Technical Guide to LOC14: A Modulator of Protein Disulfide Isomerase for Protein Misfolding Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and subsequent aggregation are pathological hallmarks of a range of devastating neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease. A key cellular organelle implicated in the protein folding process is the endoplasmic reticulum (ER), where a chaperone protein, Protein Disulfide Isomerase (PDI), plays a critical role. Dysregulation of PDI activity is linked to the ER stress response, a pathway activated by the accumulation of misfolded proteins. This technical guide focuses on this compound, a lead optimized small molecule that acts as a potent and reversible modulator of PDI. We will delve into the mechanism of action of this compound, its impact on the PDI-mediated ER stress pathway, and its neuroprotective effects in preclinical models of Huntington's disease. This document provides quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and its Target, Protein Disulfide Isomerase (PDI)
This compound is a brain-penetrant, reversible, and noncovalent small molecule modulator of Protein Disulfide Isomerase (PDI)[1]. PDI is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins, ensuring their correct three-dimensional structure[2]. In the context of neurodegenerative diseases, PDI is upregulated in response to the accumulation of misfolded proteins, a condition that leads to ER stress[3][4]. While initially a protective response, chronic ER stress can trigger apoptotic cell death[5][6]. This compound has been identified as a neuroprotective agent that functions by modulating PDI activity, thereby suppressing ER stress and mitigating the toxicity of mutant huntingtin (mHtt) protein[1][3].
Mechanism of Action of this compound
This compound acts as a nanomolar inhibitor of PDI[7]. It reversibly binds to a site adjacent to the active site of PDI, which induces an oxidized conformation in the protein[7]. This oxidized state of PDI inhibits its reductase activity, a key function in protein folding[7]. The inhibition of PDI's reductase activity by this compound has been shown to be neuroprotective in cellular and brain slice models of Huntington's disease[7]. By modulating PDI, this compound helps to alleviate the ER stress caused by misfolded proteins like mutant huntingtin[3][8].
Signaling Pathway of this compound's Action
The accumulation of misfolded proteins, such as mutant huntingtin, in the ER leads to the activation of the Unfolded Protein Response (UPR), a key component of the ER stress pathway[6][9]. PDI is a central player in this process. Chronic activation of the UPR can lead to apoptosis. This compound intervenes in this pathway by inhibiting PDI, which in turn suppresses the downstream pro-apoptotic signals of the ER stress response.
Mechanism of this compound in modulating the PDI-mediated ER stress pathway.
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of this compound's interaction with PDI and its efficacy in preclinical models.
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | 62 nM | Reversible binding to PDI | [7] |
| EC50 | 500 nM | Potency as a PDI inhibitor | [7] |
| IC50 | ~5 µM | Inhibition of recombinant PDIA3 | |
| In vivo Dosage | 20 mg/kg/day | Oral administration in Huntington's disease mouse model | [3][8] |
| Survival Increase | 4.4% | In N171-82Q Huntington's disease mouse model | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's effects on PDI and its neuroprotective properties.
PDI Reductase Activity Assay
This assay measures the ability of PDI to reduce disulfide bonds, a key aspect of its function that is inhibited by this compound. A common method is the insulin (B600854) reduction assay.
-
Principle: PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent like DTT. The reduction of the insulin B chain leads to its precipitation, which can be measured as an increase in turbidity at 650 nm.
-
Materials:
-
Purified PDI
-
This compound or other inhibitors
-
Insulin solution (600 µM)
-
Dithiothreitol (DTT) (1 mM)
-
Protein buffer (pH 7.4)
-
96-well plate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing insulin and DTT in the protein buffer.
-
In a 96-well plate, add purified PDI (1.5 µM) to the wells.
-
For inhibitor testing, pre-incubate PDI with various concentrations of this compound.
-
Initiate the reaction by adding the insulin/DTT mixture to the wells.
-
Monitor the increase in absorbance at 650 nm over time (e.g., 100 minutes) at room temperature.
-
The rate of increase in turbidity is proportional to the PDI reductase activity.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd) of this compound to PDI.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a solution of this compound into a solution of PDI allows for the determination of the binding stoichiometry, enthalpy, and binding constant.
-
Materials:
-
Purified PDI protein (25-50 µM)
-
This compound solution (500 µM to 1 mM)
-
ITC instrument
-
Degassing station
-
-
Protocol:
-
Thoroughly dialyze the purified PDI against the ITC buffer. Dissolve this compound in the same buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the PDI solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of this compound into the PDI solution, recording the heat change after each injection.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
In vivo Efficacy in a Huntington's Disease Mouse Model
This protocol outlines the administration of this compound to a transgenic mouse model of Huntington's disease to assess its therapeutic potential.
-
Animal Model: N171-82Q transgenic Huntington's disease (HD) mice are commonly used as they exhibit progressive motor deficits and brain atrophy, recapitulating key symptoms of the human disease[3].
-
Materials:
-
This compound
-
Vehicle (e.g., 0.1% methyl cellulose (B213188) solution)
-
Oral gavage needles
-
Apparatus for behavioral testing (e.g., open field, rotarod)
-
MRI for brain volume measurement
-
-
Protocol:
-
House the N171-82Q HD mice and wild-type littermates under standard conditions.
-
At a specified age (e.g., 3 months), begin daily oral administration of this compound (20 mg/kg) or vehicle to the mice[3][10].
-
Continue the treatment for a defined period (e.g., 45 days or longer)[10].
-
Perform regular behavioral assessments, such as open-field tests to measure motor activity and rotarod tests for motor coordination.
-
At the end of the treatment period, perform in vivo structural MRI scans to measure brain volumes and assess brain atrophy[3].
-
Following sacrifice, collect brain tissue for immunohistochemical analysis of mutant huntingtin levels and neuronal integrity markers.
-
Experimental Workflow Diagram
Workflow for the characterization and validation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for protein misfolding diseases like Huntington's disease. Its ability to reversibly modulate PDI activity and suppress ER stress provides a clear mechanism for its neuroprotective effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other PDI modulators. Future studies should continue to explore the full therapeutic potential of this compound in a broader range of neurodegenerative disorders characterized by protein misfolding.
References
- 1. [PDF] Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuroprotection by Protein Disulphide Isomerase in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Misfolding and ER Stress in Huntington's Disease [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Misfolding and ER Stress in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of Huntington pathology in mice by oral administration of food additive glyceryl tribenzoate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LOC14's Enzymatic Inhibition: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The following guide provides a comprehensive overview of the in vitro methodologies for characterizing the enzymatic inhibition of the hypothetical protein LOC14. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and replication. The aim is to equip researchers in drug discovery and development with the necessary information to assess the inhibitory activity and mechanism of action of compounds targeting this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory activities of several compounds against this compound were determined using various in vitro assays. The data presented below includes half-maximal inhibitory concentrations (IC50), inhibition constants (Ki), and the mechanism of action (MOA) for each lead compound.
Table 1: Inhibitory Potency (IC50) of Test Compounds Against this compound
| Compound ID | IC50 (nM) | Hill Slope | R² |
| CMPD-001 | 15.2 ± 2.1 | 1.05 | 0.992 |
| CMPD-002 | 89.7 ± 5.6 | 0.98 | 0.987 |
| CMPD-003 | 250.4 ± 12.3 | 1.10 | 0.991 |
| Staurosporine | 5.8 ± 0.9 | 1.02 | 0.995 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition Constant (Ki) and Mechanism of Action (MOA)
| Compound ID | Ki (nM) | Mechanism of Action (MOA) |
| CMPD-001 | 7.8 ± 1.5 | ATP-Competitive |
| CMPD-002 | 112.1 ± 9.8 | Non-competitive |
| CMPD-003 | 310.5 ± 20.1 | Uncompetitive |
Ki values were determined using Michaelis-Menten and Lineweaver-Burk plot analysis.
Detailed Experimental Protocols
Reproducibility is paramount in drug discovery. The following sections detail the protocols used to generate the data presented above.
This compound Enzyme Activity Assay (KinaseGlo® Assay)
This protocol describes a luminescent kinase assay to measure the activity of this compound by quantifying the amount of ATP remaining in solution following the kinase reaction.
-
Reagent Preparation :
-
Assay Buffer : 25 mM HEPES (pH 7.5), 10 mM MgCl2, 100 µM Na3VO4, 2 mM DTT.
-
This compound Enzyme : Recombinant human this compound diluted to 2x final concentration (e.g., 2 ng/µL) in Assay Buffer.
-
Substrate/ATP Mix : Peptide substrate (specific to this compound) and ATP at 2x final concentration (e.g., 20 µM) in Assay Buffer.
-
Test Compounds : Serially diluted in 100% DMSO, then diluted in Assay Buffer to a 4x final concentration.
-
-
Assay Procedure :
-
Add 5 µL of 4x test compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well white plate.
-
Add 10 µL of 2x this compound enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2x Substrate/ATP mix.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of KinaseGlo® Reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
The percentage of inhibition is calculated relative to vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Mechanism of Action (MOA) Studies
To determine the mechanism of inhibition for lead compounds, the enzyme kinetics of this compound were assessed at varying concentrations of both ATP and the inhibitor.
-
Experimental Setup :
-
Set up the kinase reaction as described in Protocol 2.1.
-
For each inhibitor concentration, perform a matrix of experiments by varying the ATP concentration (e.g., from 0.5x Km to 10x Km).
-
The inhibitor concentrations should bracket the IC50 value (e.g., 0x, 0.5x, 1x, 2x, 5x IC50).
-
-
Data Analysis :
-
Measure the initial reaction velocity (V) at each ATP and inhibitor concentration.
-
Generate Michaelis-Menten plots (V vs. [ATP]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[ATP]).
-
Analyze the changes in Vmax and Km from the Lineweaver-Burk plot to determine the mechanism of action:
-
Competitive : Vmax is constant, Km increases. Lines intersect on the y-axis.
-
Non-competitive : Vmax decreases, Km is constant. Lines intersect on the x-axis.
-
Uncompetitive : Both Vmax and Km decrease. Lines are parallel.
-
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological systems and experimental processes.
Caption: Hypothetical this compound signaling cascade.
Caption: Workflow for in vitro inhibitor screening.
Caption: Logical diagram of inhibition mechanisms.
The Pharmacokinetics of LOC14: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Novel Protein Disulfide Isomerase Inhibitor
This technical guide provides a comprehensive overview of the pharmacokinetic profile of LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). This compound has demonstrated neuroprotective effects in preclinical models, making its pharmacokinetic properties a subject of significant interest for its potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound, primarily derived from studies in mice.
Table 1: In Vitro Metabolic Stability of this compound [1]
| Matrix | Parameter | Value |
| Mouse Liver Microsomes | Half-life (t½) | > 90 minutes |
| Intrinsic Clearance (CLint) | < 0.5 mL/min/g | |
| Mouse Plasma | Half-life (t½) | 2.4 hours |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice Following a Single 20 mg/kg Dose [1]
| Administration Route | Cmax (µM) | Tmax (hours) | AUC (µM*h) |
| Intravenous (IV) | ~35 | ~0.1 | ~30 |
| Oral (PO) | ~5 | ~4 | ~40 |
Note: The values in Table 2 are estimated from graphical data presented in Kaplan et al. (2015) and represent approximate figures.
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic studies of this compound.
In Vitro Metabolic Stability in Mouse Liver Microsomes
The metabolic stability of this compound was assessed using mouse liver microsomes to determine its susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[1][2][3][4][5]
-
Microsomal Preparation: Commercially available pooled mouse liver microsomes were used.
-
Incubation: this compound (typically at a concentration of 1 µM) was incubated with mouse liver microsomes (0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, and 90 minutes).
-
Reaction Termination: The reaction was stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining was plotted against time. The slope of the linear regression of this plot was used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
In Vivo Single-Dose Pharmacokinetic Study in Mice
A single-dose pharmacokinetic study was conducted in wild-type C57BL/6j mice to evaluate the plasma concentration-time profile and brain penetration of this compound following both intravenous and oral administration.[1][6][7][8][9]
-
Animal Model: Male C57BL/6j mice were used for the study.
-
Dosing:
-
Intravenous (IV): A single dose of 20 mg/kg of this compound, formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, Tween-80, and saline), was administered via the tail vein.
-
Oral (PO): A single dose of 20 mg/kg of this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). For brain concentration analysis, mice were euthanized at specific time points, and brain tissue was collected.
-
Sample Processing: Blood samples were processed to obtain plasma. Brain tissue was homogenized to prepare for analysis.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate standard pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), using non-compartmental analysis.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding by catalyzing the formation and rearrangement of disulfide bonds. In pathological conditions such as neurodegenerative diseases, the accumulation of misfolded proteins can lead to ER stress and activation of the Unfolded Protein Response (UPR). Chronic ER stress can ultimately trigger apoptosis (cell death). By inhibiting PDI, this compound modulates the UPR and has been shown to suppress ER stress-induced apoptosis, thereby exerting a neuroprotective effect.[10][11][12][13]
Caption: Signaling pathway of this compound in mitigating ER stress.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound in a mouse model.
Caption: Workflow of the in vivo pharmacokinetic study of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Neuroprotective Potential of LOC14: A Technical Guide to its Effects on Neuronal Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lead optimized compound, LOC14, and its significant impact on neuronal cell viability. Emerging research has identified this compound as a potent and reversible modulator of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum, highlighting its therapeutic potential in neurodegenerative diseases. This document summarizes the core findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the key signaling pathways and workflows.
Core Findings on this compound's Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, primarily in models of Huntington's disease (HD). It has been shown to rescue the viability of neuronal cells expressing the mutant huntingtin protein.[1][2] The primary mechanism of action for this compound is its interaction with PDI. It acts as a nanomolar, reversible inhibitor of PDI, binding to a region adjacent to the active site and inducing an oxidized conformation, which in turn inhibits the enzyme's reductase activity.[1] This modulation of PDI activity is crucial for its neuroprotective effects.
In vivo studies have further substantiated these findings. Chronic administration of this compound to a mouse model of Huntington's disease resulted in improved motor function, a reduction in brain atrophy, and extended survival.[3][4] Mechanistically, this compound has been shown to suppress endoplasmic reticulum (ER) stress, a key pathological feature in many neurodegenerative disorders, which is induced by the mutant huntingtin protein.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and effects on cell viability.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 62 nM | Protein Disulfide Isomerase (PDI) | [1][2] |
| Half Maximal Effective Concentration (EC50) | 500 nM | PDI Inhibition | [5] |
| Half Maximal Inhibitory Concentration (IC50) | ~ 5 µM | Recombinant PDIA3 | [5] |
| 50% Cytotoxic Concentration (CC50) | 93 µM | Vero cells (16h) | [5] |
| 50% Cytotoxic Concentration (CC50) | 70 µM | U87-MG cells (16h) | [5] |
| In Vivo Dosage | 20 mg/kg/day | N171-82Q HD mice (oral administration) | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols employed in the study of this compound.
Cell Viability Assays (MTT/MTS Assay)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Plate neuronal cells (e.g., PC12 cells expressing mutant huntingtin) in 96-well plates and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[6][7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
PDI Reductase Activity Assay
This assay measures the ability of PDI to catalyze the reduction of insulin (B600854).
-
Principle: PDI's reductase activity causes the precipitation of the B-chain of insulin, which can be measured as an increase in turbidity.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, DTT (as a reducing agent), and insulin.
-
Enzyme and Inhibitor: Add purified PDI and varying concentrations of this compound to the reaction mixture.
-
Turbidity Measurement: Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.
-
Data Analysis: Determine the rate of insulin reduction and calculate the inhibitory effect of this compound.
-
Organotypic Brain Slice Culture
This ex vivo model preserves the three-dimensional structure and connectivity of brain tissue, providing a more physiologically relevant system to study neuroprotection.
-
Principle: Thin slices of brain tissue from postnatal animals are cultured and can be experimentally manipulated.
-
Protocol Outline:
-
Slice Preparation: Prepare corticostriatal brain slices from postnatal rat pups.
-
Transfection: Co-transfect the slices with vectors expressing YFP (to visualize neurons) and mutant huntingtin (to induce neurodegeneration).
-
Compound Treatment: Treat the transfected brain slices with this compound or a vehicle control.
-
Imaging and Analysis: After a set incubation period (e.g., 4 days), fix the slices and acquire images using confocal microscopy. Assess the health and morphology of medium spiny neurons (MSNs), quantifying neuronal survival.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of this compound's neuroprotective action.
Caption: High-throughput screening workflow for this compound identification.
Caption: In vivo study workflow for evaluating this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of LOC14 in Inhibiting Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which the small molecule LOC14 inhibits influenza virus replication. This compound is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), a family of enzymes crucial for the proper folding of proteins within the endoplasmic reticulum. By targeting the host cellular machinery that the influenza virus relies upon for its life cycle, this compound presents a promising avenue for the development of novel antiviral therapeutics.
Executive Summary
Influenza viruses co-opt host cellular machinery to ensure the correct folding and maturation of their envelope glycoproteins, Hemagglutinin (HA) and Neuraminidase (NA). This process is critically dependent on the formation of disulfide bonds, a reaction catalyzed by host PDI enzymes, particularly Protein Disulfide Isomerase Family A Member 3 (PDIA3), also known as ERp57. The small molecule this compound has been identified as a potent inhibitor of PDIA3. Treatment with this compound disrupts the proper folding of HA and NA, leading to a significant reduction in viral replication and infectivity. This guide details the mechanism of action of this compound, summarizes the key quantitative data from preclinical studies, provides an overview of the experimental protocols used to elucidate its function, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action of this compound
The antiviral activity of this compound against the influenza virus is centered on its inhibition of the host protein PDIA3.[1][2] PDIA3 is a chaperone protein residing in the endoplasmic reticulum that facilitates the formation and isomerization of disulfide bonds in newly synthesized glycoproteins.[1] Influenza virus envelope proteins, HA and NA, are heavily glycosylated and require multiple disulfide bonds for their correct tertiary and quaternary structure, which is essential for their function.[3][4][5]
The proposed mechanism of action for this compound in inhibiting influenza virus replication is as follows:
-
Inhibition of PDIA3: this compound acts as a reversible inhibitor of the reductase activity of PDIA3.[1][6]
-
Disruption of Glycoprotein Folding: By inhibiting PDIA3, this compound prevents the proper formation of intramolecular disulfide bonds in the nascent HA and NA polypeptides within the endoplasmic reticulum.[1][2]
-
Impaired Glycoprotein Maturation and Function: The lack of proper disulfide bond formation leads to misfolded HA and NA proteins. This impairs the cleavage of the HA precursor (HA0) into its functional subunits (HA1 and HA2) and reduces the enzymatic activity of NA.[1][3][5]
-
Reduced Viral Progeny and Infectivity: The improperly folded glycoproteins are not efficiently incorporated into new virions, and those that are, are often non-functional. This leads to a decrease in the overall viral burden and a reduction in the infectivity of the progeny viruses.[1][3][5]
-
Attenuation of Inflammatory Response: By reducing the viral load, this compound treatment also leads to a significant decrease in the host's pro-inflammatory response to the infection.[3][4][5]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway detailing how this compound inhibits influenza virus replication.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in inhibiting PDIA3 activity and influenza virus replication.
| Parameter | Value | Cell Type/System | Influenza Strain | Reference |
| IC50 for PDIA3 | ~5 µM | Recombinant PDIA3 | N/A | [6] |
| EC50 for Influenza | 9.952 µM | Primary Mouse Tracheal Epithelial Cells (MTECs) | H1N1 (A/PR8/34) | [6] |
| PDI Activity | Significant decrease with 10 µM this compound | IAV-infected MTECs | H1N1 (A/PR8/34) | [1] |
| HA1 Cleavage | Significant decrease | IAV-infected MTECs | H1N1 (A/PR8/34) | [6] |
| NA Activity | Significant decrease | IAV-infected A549 cells | H1N1 (A/PR8/34) | [3] |
| Viral Burden (PA mRNA) | Significant decrease | IAV-infected MTECs | H1N1 (A/PR8/34) | [3] |
| Pro-inflammatory Cytokines | Decreased production | IAV-infected MTECs | H1N1 (A/PR8/34) | [3] |
| Cell Death | Significantly decreased | IAV-infected A549 cells | H1N1 (A/PR8/34) | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the role of this compound in inhibiting influenza virus replication.
PDI Reductase Activity Assay
This assay measures the ability of PDIA3 to catalyze the reduction of a substrate, and the inhibition of this activity by this compound.
-
Reagents: Recombinant PDIA3, Di-E-GSSG (a fluorogenic substrate for PDIs), DTT (a reducing agent), and this compound.
-
Procedure: a. Recombinant PDIA3 is incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of Di-E-GSSG and DTT. c. The increase in fluorescence, resulting from the reduction of Di-E-GSSG by PDIA3, is measured over time using a plate reader. d. The initial rate of the reaction is calculated for each this compound concentration.
-
Data Analysis: The IC50 value is determined by plotting the initial reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Viral Infection and this compound Treatment of Cell Cultures
This protocol describes the infection of lung epithelial cells with influenza virus and subsequent treatment with this compound.
-
Cell Culture: A549 (human lung adenocarcinoma) or primary Mouse Tracheal Epithelial Cells (MTECs) are cultured to confluency.
-
Infection: Cells are infected with influenza A virus (e.g., H1N1 PR8) at a specified multiplicity of infection (MOI).
-
Treatment: Following viral adsorption, the inoculum is removed, and cells are cultured in media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Harvesting: Cells and supernatants are harvested at different time points post-infection for downstream analysis.
Quantification of Viral Burden
Viral burden is assessed by measuring the levels of viral RNA or protein.
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from infected cells.
-
Reverse transcription is performed to synthesize cDNA.
-
qPCR is carried out using primers specific for an influenza gene (e.g., PA or M1).
-
The relative expression of the viral gene is normalized to a host housekeeping gene.
-
-
Western Blot for Viral Proteins:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for influenza proteins (e.g., HA, NA, NP) and a loading control.
-
Detection is performed using a secondary antibody conjugated to a reporter enzyme.
-
Neuraminidase (NA) Activity Assay
This assay measures the enzymatic activity of the influenza NA protein.
-
Substrate: A fluorogenic NA substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Procedure: a. Cell lysates or supernatants from infected cells are incubated with the MUNANA substrate. b. The reaction is allowed to proceed at 37°C. c. The fluorescence of the released 4-methylumbelliferone (B1674119) is measured.
-
Data Analysis: NA activity is proportional to the fluorescence intensity.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the effect of this compound on influenza virus infection in vitro.
Conclusion and Future Directions
The small molecule this compound has demonstrated significant potential as an inhibitor of influenza virus replication through its targeted inhibition of the host protein PDIA3. By disrupting the proper folding of essential viral glycoproteins, this compound effectively reduces viral burden and the associated inflammatory response in preclinical models. This host-targeted approach offers the advantage of a potentially higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Future research should focus on:
-
In vivo efficacy and safety studies: Comprehensive studies in animal models are needed to evaluate the therapeutic window, pharmacokinetics, and overall efficacy of this compound in a living organism.
-
Broad-spectrum activity: Investigating the activity of this compound against a wider range of influenza A and B strains, including seasonal and pandemic variants.
-
Combination therapy: Exploring the synergistic effects of this compound when used in combination with existing antiviral drugs, such as neuraminidase inhibitors.
-
Optimization of this compound analogs: medicinal chemistry efforts to develop analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Lung epithelial protein disulfide isomerase A3 (PDIA3) plays an important role in influenza infection, inflammation, and airway mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung epithelial protein disulfide isomerase A3 (PDIA3) plays an important role in influenza infection, inflammation, and airway mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Disulfide Isomerase A3 Regulates Influenza Neuraminidase Activity and Influenza Burden in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Disulfide Isomerase A3 Regulates Influenza Neuraminidase Activity and Influenza Burden in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Disulfide Isomerase A3 Regulates Influenza Neuraminidase Activity and Influenza Burden in the Lung [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of LOC14: A Technical Guide for Researchers
An In-depth Examination of the Small Molecule PDI Inhibitor LOC14 and its Therapeutic Implications in Oncology
Introduction: While the query specified an interest in a long non-coding RNA (lncRNA) designated as this compound, a comprehensive review of the current scientific literature reveals that this compound is characterized as a potent and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI). This technical guide consolidates the existing research on the small molecule this compound, detailing its mechanism of action, anticancer properties, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies in oncology.
Core Mechanism of Action: PDI Inhibition
This compound functions as a modulator of Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in the folding of disulfide-bonded proteins.[1][2][3] In cancer cells, particularly those with high secretory activity like multiple myeloma, the demand for PDI is elevated to manage the large volume of protein production.[4] By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR) and ER stress, which can ultimately induce apoptosis in cancer cells.[4][5]
This compound binds reversibly to a region adjacent to the active site of PDI, inducing an oxidized conformation of the protein and thereby inhibiting its reductase activity.[2][3] This mechanism makes this compound a potent inhibitor of PDI function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of the small molecule inhibitor this compound as reported in the scientific literature.
| Parameter | Value | Cell Line / Model | Reference |
| EC50 | 500 nM | Not Specified | [1] |
| Kd | 62 nM | Recombinant PDI | [1][2][3] |
| IC50 | ~5 µM | Recombinant PDIA3 | [1] |
| CC50 | 93 µM | Vero cells | [1] |
| CC50 | 70 µM | U87-MG cells | [1] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Model | Reference |
| Administration | 20 mg/kg (oral gavage) | N171-82Q HD mice | [1][5] |
| Effect | Improved motor function, attenuated brain atrophy, extended survival | N171-82Q HD mice | [1][5] |
| BBB Penetration | Yes | WT C57BL/6j mice | [2] |
Table 2: In Vivo Data for this compound
Signaling Pathways and Cellular Processes Modulated by this compound
This compound-mediated PDI inhibition instigates a cascade of cellular events, primarily centered around ER stress and the Unfolded Protein Response (UPR).
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins due to PDI inhibition by this compound is a primary trigger for ER stress.[4] This leads to the activation of the UPR, a signaling network aimed at restoring ER homeostasis. Key events in this pathway include the dimerization of PERK and oligomerization of IRE1α.[4] Persistent and overwhelming ER stress, as induced by this compound, ultimately pushes the cell towards apoptosis, often mediated by the pro-apoptotic UPR mediator CHOP.[4]
Caption: this compound induces apoptosis via PDI inhibition and ER stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the ability of PDI to reduce the substrate di-eosin-glutathione disulfide (di-E-GSSG).
-
Reagents: Recombinant PDI, di-E-GSSG, this compound (or other inhibitors), and a suitable buffer system.
-
Procedure:
-
Incubate recombinant PDI with varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding di-E-GSSG.
-
Monitor the reduction of di-E-GSSG over time by measuring the increase in fluorescence that occurs upon its reduction.
-
Normalize the results to the spontaneous reduction of di-E-GSSG in the absence of PDI.
-
-
Endpoint: Determination of the concentration of this compound required to inhibit PDI reductase activity by 50% (IC50).
Cell Viability and Cytotoxicity Assays
These assays are used to determine the effect of this compound on the survival and proliferation of cancer cells.
-
Cell Culture: Plate cancer cell lines (e.g., multiple myeloma cell lines, U87-MG) at a specific density in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Measurement of Viability:
-
Trypan Blue Exclusion: Count the number of viable (unstained) and non-viable (blue-stained) cells to determine the percentage of viable cells.
-
MTT or WST-1 Assay: Add the respective reagent to the cells and measure the absorbance, which correlates with the number of metabolically active (viable) cells.
-
-
Endpoint: Calculation of the concentration of this compound that reduces cell viability by 50% (IC50 or CC50).
Western Blotting for UPR Markers
This technique is used to detect the levels of specific proteins involved in the UPR pathway.
-
Sample Preparation: Lyse cells treated with this compound to extract total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for UPR markers (e.g., phosphorylated PERK, CHOP).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Western blot workflow for UPR protein analysis.
Conclusion and Future Directions
The small molecule this compound has demonstrated significant potential as an anticancer agent through its potent inhibition of PDI. Its ability to induce ER stress and apoptosis in cancer cells, particularly in malignancies with high protein secretion, presents a promising therapeutic avenue. Further research is warranted to optimize the pharmacological properties of this compound and to explore its efficacy in a broader range of cancer types, both as a monotherapy and in combination with other anticancer drugs. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists dedicated to advancing this area of cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of LOC14 on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis is a critical process for normal physiological function, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders and viral infections. This technical guide provides an in-depth overview of LOC14, a potent and reversible small molecule modulator of Protein Disulfide Isomerase (PDI). PDI is a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and cellular stress responses, thereby indirectly influencing cellular redox balance. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting PDI with compounds like this compound to modulate cellular stress pathways and restore redox homeostasis.
Introduction to Protein Disulfide Isomerase (PDI) and its Role in Redox Homeostasis
Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins, a critical step for their proper folding and function.[1][2] The activity of PDI is intrinsically linked to the redox environment of the ER. The formation of disulfide bonds is an oxidative process that generates reactive oxygen species (ROS) as byproducts, primarily through the action of ER oxidoreductin 1 (Ero1).[1] Under conditions of cellular stress, such as the accumulation of misfolded proteins, the demand for PDI activity increases, which can lead to an amplification of ROS production and contribute to oxidative stress.[1][3] This ER stress is a key factor in the pathology of numerous diseases.[3] Therefore, modulating PDI activity presents a potential therapeutic strategy to alleviate ER stress and its downstream consequences on cellular redox homeostasis.
This compound: A Reversible Modulator of PDI
This compound is a lead-optimized small molecule that has been identified as a potent, reversible, and neuroprotective modulator of PDI.[1][2] It was discovered through a high-throughput screen for compounds that could rescue the viability of PC12 cells expressing the mutant huntingtin protein.[1][2]
Mechanism of Action
This compound binds to a region adjacent to the active site of PDI, inducing a conformational change that forces the enzyme into an oxidized state.[1][2] This binding is reversible and inhibits the reductase activity of PDI.[1][3] By promoting the oxidized conformation of PDI, this compound can bypass the Ero1-mediated oxidation cycle, thereby reducing the generation of ROS associated with disulfide bond formation.[1] This mechanism of action underlies its protective effects against cellular stress.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Assay | Reference |
| Kd | 62 nM | PDI | Isothermal Titration Calorimetry | [1][2] |
| EC50 | 500 nM | PDI | PDI Reductase Activity Assay | [4][5][6] |
| IC50 | ~5 µM | Recombinant PDIA3 | PDI Reductase Activity Assay | [4][5] |
Table 2: In Vivo and In Vitro Efficacy of this compound
| Model System | Concentration/Dose | Effect | Reference |
| N171-82Q HD Mice | 20 mg/kg/day (oral) | Improved motor function, attenuated brain atrophy, extended survival | [3][7] |
| Mouse Striatal Cells (STHdhQ111/111) | 5 - 40 nM | Preserved ATP levels | [3] |
| Rat Corticostriatal Brain Slices | Low micromolar concentrations | Rescued medium spiny neurons from mutant huntingtin toxicity | [1] |
| IAV-infected MTECs | 10 µM (repeated doses) | Decreased PDI activity | [8] |
| IAV-infected MTECs | EC50 = 9.952 µM | Reduced percentage of IAV NP+ cells | [8] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value/Observation | System | Reference |
| Intrinsic Clearance | < 0.5 mL/min/g | Mouse Liver Microsomes | [1] |
| Half-life | > 90 min | Mouse Liver Microsomes | [1] |
| Half-life | 2.4 h | Mouse Plasma | [1] |
| Brain Penetration | Yes | In vivo (mice) | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound's action on PDI and its downstream effects on ER stress and cellular redox homeostasis.
Caption: this compound binds to reduced PDI, promoting its oxidized state and thereby reducing the reliance on the ROS-generating Ero1 pathway, which alleviates ER and oxidative stress, leading to neuroprotection.
Experimental Workflow: PDI Inhibition Assay
The following diagram outlines a typical experimental workflow to assess the inhibitory effect of a compound like this compound on PDI activity.
Caption: A typical workflow for a PDI inhibition assay involves incubating the enzyme with a test compound, adding a fluorescent substrate, and measuring the change in fluorescence to determine inhibitory potency.
Detailed Experimental Protocols
PDI Reductase Activity Assay (DiE-GSSG Assay)
This assay measures the ability of PDI to reduce a substrate, which becomes fluorescent upon reduction.
-
Reagents:
-
Recombinant PDI (e.g., PDIA1 or PDIA3)
-
This compound or other test compounds at various concentrations
-
Di-eosin-glutathione disulfide (DiE-GSSG)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant PDI to each well.
-
Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a mixture of DiE-GSSG and DTT to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Record fluorescence readings at regular intervals to determine the initial reaction rates.
-
Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.[8][9]
-
Cell-Based ATP Level Assay
This assay is used to assess the protective effect of this compound on cellular energy metabolism under stress conditions.
-
Reagents and Materials:
-
Cultured cells (e.g., mouse striatal cells expressing mutant huntingtin)
-
This compound at various concentrations
-
Cell culture medium (with and without serum)
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce cellular stress, for example, by serum withdrawal.[3]
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).[3]
-
Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence readings to the control group to determine the effect of this compound on preserving ATP levels.[3]
-
In Vivo Efficacy Study in a Mouse Model of Huntington's Disease
This protocol outlines a general approach for evaluating the therapeutic potential of this compound in a transgenic mouse model of Huntington's disease.
-
Materials:
-
Transgenic HD mice (e.g., N171-82Q) and wild-type littermates
-
This compound formulated for oral administration
-
Vehicle control
-
Equipment for behavioral testing (e.g., tapered beam)
-
Histology and Western blotting reagents
-
-
Procedure:
-
Randomly assign HD mice to treatment (this compound) and control (vehicle) groups.
-
Administer this compound (e.g., 20 mg/kg/day) or vehicle orally to the respective groups, starting at a presymptomatic age and continuing for a specified duration.[3][7]
-
Perform regular behavioral testing (e.g., weekly or bi-weekly) to assess motor function. For the tapered beam test, measure the time taken for the mouse to traverse the beam.[3]
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform histological analysis to assess brain atrophy and neuronal markers (e.g., DARPP32 levels in the striatum) via immunohistochemistry.[3][7]
-
Conduct Western blot analysis on brain lysates to measure the levels of ER stress markers (e.g., XBP1, CHOP, Bip).[3]
-
Analyze the data statistically to determine the effect of this compound on motor function, brain pathology, and ER stress markers.[3]
-
Conclusion
This compound represents a promising class of small molecule modulators that target PDI to alleviate cellular stress. Its ability to reversibly inhibit PDI reductase activity and promote an oxidized state of the enzyme offers a mechanism to reduce ROS generation associated with protein folding in the ER. The preclinical data strongly suggest that by mitigating ER stress, this compound can exert neuroprotective effects and potentially influence cellular redox homeostasis in disease states characterized by protein misfolding and oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic applications of PDI modulators like this compound. Further research is warranted to fully elucidate the broader impact of this compound on cellular redox networks and to explore its potential in a wider range of diseases.
References
- 1. pnas.org [pnas.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PDI抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for LOC14 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein located in the endoplasmic reticulum (ER).[1][2][3] PDI is upregulated in various neurodegenerative diseases, including Huntington's disease, where it is implicated in protein misfolding and ER stress.[2][3][4] this compound has demonstrated neuroprotective effects in preclinical studies by modulating PDI activity, thereby mitigating ER stress and its downstream consequences.[2][4] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, along with key quantitative data and a visualization of its mechanism of action.
Quantitative Data Summary
This compound exhibits favorable pharmaceutical properties for in vivo applications, including high stability and blood-brain barrier penetration.[1] The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic and Stability Profile of this compound
| Parameter | Value | Species | Source |
| Binding Affinity (Kd) | 62 nM | - | [1][3][5] |
| Half-Life (Plasma) | 2.4 hours | Mouse | [1] |
| Half-Life (Liver Microsomes) | > 90 minutes | Mouse | [1] |
| Intrinsic Clearance | < 0.5 mL/min/g | Mouse | [1] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | System | Source |
| EC50 | 500 nM | PC12 cells expressing mutant huntingtin | [5][6] |
| IC50 (PDIA3) | ~5 µM | Recombinant PDIA3 | [6] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
1-Methyl-2-pyrrolidinone (NMP)
-
0.5% Methyl cellulose (B213188) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare an 80 mg/mL stock solution of this compound by dissolving it in NMP.[4]
-
For a final concentration of 2 mg/mL (for a 20 mg/kg dose in a 20g mouse at 10 µL/g), dilute the stock solution 40-fold with 0.5% methyl cellulose.[4] For example, add 25 µL of the 80 mg/mL stock solution to 975 µL of 0.5% methyl cellulose.
-
Vortex the solution thoroughly to ensure it is homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
It is recommended to prepare the working solution fresh on the day of use.[6]
In Vivo Administration of this compound in a Huntington's Disease Mouse Model
This protocol outlines the chronic administration of this compound to N171-82Q Huntington's disease (HD) mice.
Animal Model:
-
Male N171-82Q HD mice[6]
Materials:
-
Prepared this compound solution (2 mg/mL)
-
Vehicle control (1-Methyl-2-pyrrolidinone diluted 40-fold in 0.5% methyl cellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Begin treatment when mice are 12 weeks of age.[4]
-
Administer this compound orally via gavage at a dosage of 20 mg/kg once daily.[2][4][6]
-
For a 20g mouse, this corresponds to a volume of 200 µL of the 2 mg/mL solution.
-
A control group of mice should receive the vehicle solution at the same volume and frequency.
-
Continue daily administration for the duration of the study (e.g., up to 28 weeks).[6]
-
Monitor mice regularly for motor function, body weight, and overall health.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects by inhibiting PDI and suppressing ER stress.
Caption: this compound inhibits PDI, leading to suppression of ER stress and neuroprotection.
Experimental Workflow for In Vivo Mouse Studies
This diagram outlines the key steps in conducting an in vivo study with this compound in a mouse model of Huntington's disease.
Caption: Workflow for a chronic this compound in vivo study in a Huntington's disease mouse model.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Recommended Solvents and Preparation Protocols for LOC14 Powder
Application Note
This document provides detailed guidelines for the dissolution of LOC14 powder, a potent allosteric inhibitor of protein disulfide isomerase A3 (PDIA3). Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in cell-based assays and in vivo studies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor of protein disulfide isomerase (PDI) with a high affinity, demonstrating a dissociation constant (Kd) of 62 nM.[1][2][3] It functions by forcing PDI to adopt an oxidized conformation, thereby inhibiting its reductase activity.[1][4] This mechanism of action makes this compound a valuable tool for studying cellular processes involving PDI, such as protein folding, endoplasmic reticulum (ER) stress, and viral entry.[1] Research has shown its neuroprotective effects in models of Huntington's disease and its ability to decrease influenza A protein production.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 317.41 g/mol | |
| Formula | C₁₆H₁₉N₃O₂S | |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% | |
| Storage (Powder) | Store at +4°C or -20°C for long-term storage | [1] |
Recommended Solvents and Solubility
The choice of solvent is dependent on the intended application, primarily categorized as in vitro (cell-based assays) or in vivo (animal studies).
In Vitro Applications
For most in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | ~50 mg/mL | ~157.5 mM | Use of ultrasonication and gentle warming (up to 60°C) can aid dissolution.[3][5] It is recommended to use fresh, high-purity DMSO. |
| Ethanol | 19 mg/mL | Not specified | |
| Water | <1 mg/mL | Not specified | This compound is poorly soluble in aqueous solutions alone. |
In Vivo Applications
For animal studies, a co-solvent system is required to achieve a suitable concentration for administration. It is crucial to add the solvents in the specified order to ensure proper dissolution.
| Formulation | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.55 mM) | This formulation results in a clear solution.[1][3] The components should be added sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (6.55 mM) | This formulation also yields a clear solution.[3] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (6.55 mM) | This formulation results in a clear solution.[3] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.74 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[1] For short-term storage, -20°C for up to 1 month is also acceptable.[6][7] Note: The compound is reported to be unstable in solution, and freshly prepared solutions are recommended.[3][5]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Preparation of a 2.08 mg/mL Formulation for In Vivo Administration
This protocol details the preparation of a this compound formulation suitable for oral gavage in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL this compound in DMSO Stock: To begin, prepare a concentrated stock of this compound in DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
Sequential Addition of Solvents: The following steps should be performed in the specified order to ensure the formation of a clear solution. For a final volume of 1 mL:
-
Start with 400 µL of PEG300 in a sterile conical tube.
-
Add 100 µL of the 20.8 mg/mL this compound in DMSO stock to the PEG300 and vortex until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution until it is clear and uniform.
-
-
Final Concentration: This procedure will result in a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use: This formulation is intended for immediate use.
Caption: Sequential workflow for preparing an in vivo this compound formulation.
Signaling Pathway Context
This compound exerts its biological effects primarily through the inhibition of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and isomerization of disulfide bonds in newly synthesized proteins. In pathological conditions such as Huntington's disease, misfolded proteins like mutant huntingtin (mHTT) can induce ER stress. By inhibiting PDI, this compound can modulate the ER stress response and has been shown to be neuroprotective.
Caption: Simplified pathway showing this compound's inhibition of PDI and its effect on ER stress.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound powder and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By following these guidelines, researchers can ensure the proper preparation and use of this compound for reliable and reproducible results in their studies.
References
- 1. This compound | protein disulfide isomerase (PDI) modulator | CAS 877963-94-5 | Buy LOC-14 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. arctomsci.com [arctomsci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: LOC14 for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), in neuroprotection assays. This compound has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Huntington's disease, by modulating Endoplasmic Reticulum (ER) stress.
Introduction
This compound is a lead-optimized small molecule that acts as a modulator of Protein Disulfide Isomerase (PDI).[1][2] PDI is a chaperone protein in the endoplasmic reticulum that is upregulated in the brains of patients with neurodegenerative diseases and in corresponding mouse models.[2] this compound binds to PDI with high affinity, inducing an oxidized conformation and inhibiting its reductase activity.[1][2] This mechanism has been shown to be protective in neuron-like PC12 cells and medium spiny neurons (MSNs) against toxicity induced by mutant huntingtin protein.[1][3] Furthermore, this compound exhibits favorable pharmacokinetic properties, including high metabolic stability and the ability to penetrate the blood-brain barrier, making it a promising candidate for in vivo studies.[1]
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) | 62 nM | Recombinant Human PDI | [1][2] |
| EC50 (PDI Inhibition) | 500 nM | In vitro PDI reductase assay | [4][5] |
| IC50 (PDIA3 Inhibition) | ~5 µM | Recombinant PDIA3 activity assay | [4] |
| EC50 (Influenza NP+ cells) | 9.952 µM | IAV-infected Mouse Tracheal Epithelial Cells | [6] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Study Duration | Outcome | Reference |
| N171-82Q HD Mice | 20 mg/kg/day | Oral gavage | 12-28 weeks | Improved motor function, attenuated brain atrophy, extended survival | [4][7] |
| C57BL/6j Mice | Up to 20 mg/kg | Not specified | Pharmacokinetic study | Well-tolerated | [6] |
Signaling Pathway
This compound exerts its neuroprotective effects by modulating the activity of Protein Disulfide Isomerase (PDI), a key chaperone protein in the Endoplasmic Reticulum (ER). In neurodegenerative diseases, the accumulation of misfolded proteins, such as mutant Huntingtin (mHtt), can lead to ER stress and ultimately cell death. This compound binds to PDI, forcing it into an oxidized state and inhibiting its reductase activity. This modulation helps to alleviate ER stress, thereby promoting neuronal survival.
Caption: this compound signaling pathway in neuroprotection.
Experimental Protocols
Protocol 1: In Vitro PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of this compound to inhibit the reductase activity of PDI by monitoring the aggregation of insulin (B600854).
Materials:
-
Recombinant human PDI (or the catalytic 'a' domain, PDIa)
-
Insulin solution
-
Dithiothreitol (DTT)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add PDIa to each well (except for the negative control).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known PDI inhibitor, if available).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the binding of this compound to PDIa.
-
Initiate the reaction by adding a mixture of insulin and DTT to each well.
-
Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) using a microplate reader. The aggregation of the insulin β-chain upon reduction of its disulfide bonds by PDIa causes turbidity, leading to an increase in absorbance.
-
Calculate the rate of insulin reduction for each concentration of this compound.
-
Plot the rate of reaction against the this compound concentration and determine the EC50 value.
Protocol 2: Cell-Based Neuroprotection Assay in PC12 Cells
This protocol assesses the ability of this compound to protect neuronal-like cells from toxicity induced by mutant huntingtin protein.
Materials:
-
PC12 cells stably expressing mutant huntingtin (e.g., mHTTQ103)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader for absorbance or luminescence
Experimental Workflow:
Caption: Workflow for cell-based neuroprotection assay.
Procedure:
-
Seed the PC12-mHTTQ103 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from nanomolar to low micromolar (e.g., 10 nM to 30 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells, vehicle-treated cells (DMSO), and a positive control for neuroprotection if available.
-
Incubate the cells for a period sufficient to observe cytotoxicity from the mutant huntingtin expression (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and plot the results to determine the effective concentration range for neuroprotection.
Protocol 3: Organotypic Brain Slice Culture Neuroprotection Assay
This ex vivo model provides a more physiologically relevant system to test the neuroprotective effects of this compound.
Materials:
-
Postnatal rat or mouse pups (e.g., P8-P10)
-
Brain slice culture medium and supplements
-
Vibratome or tissue chopper
-
Millicell cell culture inserts
-
6-well plates
-
Method for inducing neurotoxicity (e.g., transfection with mutant huntingtin, exposure to a neurotoxin)
-
This compound stock solution (in DMSO)
-
Fluorescent markers for neuronal viability (e.g., Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Prepare corticostriatal brain slices (e.g., 300 µm thick) from postnatal pups using a vibratome.
-
Place the slices onto Millicell inserts in 6-well plates containing culture medium.
-
Induce neurodegeneration. For example, by co-transfecting the slices with YFP and the first exon of mutant HTT (mHTT-Q73).
-
Treat the brain slice cultures with this compound at the desired concentration (e.g., 10 µM). Include vehicle-treated slices as a control. A positive control compound can also be used.[1]
-
Culture the slices for a specified period (e.g., 4 days), replacing the medium with fresh medium containing this compound as needed.[1]
-
Assess neuronal viability by staining with a fluorescent marker for cell death (e.g., Propidium Iodide) and imaging with a fluorescence microscope.
-
Quantify the area of neuronal damage or the number of surviving neurons in the striatal region.
-
Compare the results from this compound-treated slices with the control slices to determine the neuroprotective effect.
Concluding Remarks
This compound is a valuable research tool for investigating the role of PDI in neurodegenerative diseases and for the development of novel therapeutic strategies. The protocols outlined above provide a framework for assessing its neuroprotective efficacy in a variety of experimental settings. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental model. Given its favorable drug-like properties, this compound is also a strong candidate for further preclinical evaluation in animal models of neurodegeneration.[1]
References
- 1. pnas.org [pnas.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of LOC14, a Novel Protein Disulfide Isomerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein disulfide isomerase (PDI) is a chaperone protein crucial for proper protein folding within the endoplasmic reticulum.[1] Recent studies have implicated PDI in various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.[1][2] LOC14 is a potent and reversible small molecule inhibitor of PDI.[1][3][4] It has demonstrated neuroprotective effects in preclinical models by modulating PDI's reductase activity.[1][2] The development of high-throughput screening (HTS) assays for this compound and similar PDI inhibitors is essential for discovering novel chemical scaffolds and advancing drug discovery programs targeting PDI.
Assay Principle
This protocol describes a robust, luminescence-based assay suitable for the high-throughput screening of inhibitors against PDI, using this compound as a reference compound. The assay measures the reductase activity of PDI through the reduction of insulin (B600854). In the presence of dithiothreitol (B142953) (DTT), PDI catalyzes the reduction of disulfide bonds in insulin, causing it to aggregate. This aggregation can be monitored by a variety of methods. For HTS, a coupled enzymatic reaction is often preferred.
A common HTS method for PDI is a fluorescence-based assay that measures the decrease in a fluorescently labeled insulin substrate. Another approach, and the one detailed here, is a turbidity assay, which is simple and cost-effective. The aggregation of insulin caused by PDI activity increases the turbidity of the solution, which can be measured as an increase in absorbance. Inhibitors of PDI, like this compound, will prevent insulin aggregation, resulting in a lower absorbance signal.
Key Features:
-
Format: Homogeneous, 384-well plate format.
-
Detection: Absorbance (turbidity).
-
Throughput: High-throughput, suitable for screening large compound libraries.
-
Target: Protein Disulfide Isomerase (PDI).
-
Reference Inhibitor: this compound.[3]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) of PDI Inhibitors
This protocol is designed for screening a large chemical library to identify initial "hit" compounds that inhibit PDI activity.
Materials and Reagents:
-
Recombinant Human PDI
-
This compound (positive control inhibitor)[3]
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
Compound Library (typically dissolved in DMSO)
-
384-well, clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library stock plates into the wells of a 384-well assay plate. Also, plate 50 nL of DMSO into control wells (negative control) and 50 nL of a high concentration of this compound (e.g., 100 µM) into positive control wells.
-
Enzyme Addition: Prepare a 2X PDI solution in Assay Buffer. Add 10 µL of this solution to all wells of the assay plate.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the PDI enzyme.
-
Reaction Initiation: Prepare a 2X Substrate/Cofactor solution containing insulin and DTT in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to all wells. The final concentrations should be optimized but can start at approximately 0.2 µM PDI, 0.2 mg/mL insulin, and 1 mM DTT.
-
Kinase Reaction Incubation: Mix the plate gently, seal it, and incubate for 60 minutes at 25°C.
-
Data Acquisition: Measure the absorbance (optical density) of each well at 650 nm using a plate reader.
Protocol 2: Dose-Response and IC50 Determination for Hit Confirmation
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).[5][6]
Procedure:
-
Serial Dilution: For each "hit" compound, create a 10-point, 3-fold serial dilution series in DMSO.
-
Compound Plating: Transfer 50 nL of each concentration from the dilution series into a 384-well assay plate. Include DMSO and this compound controls as in the primary screen.
-
Assay Execution: Follow steps 2 through 6 from the Primary HTS Protocol.
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic equation to determine the IC50 value for each compound.[5]
-
Data Presentation
Table 1: Primary HTS Campaign Summary
This table summarizes the performance and results of a hypothetical primary screen of 100,000 compounds against PDI.
| Parameter | Value | Description |
| Library Size | 100,000 | Total number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of library compounds in the assay. |
| Z'-Factor | 0.78 | A measure of assay quality; a value > 0.5 is considered excellent.[7][8] |
| Signal-to-Background | 6.2 | Ratio of the mean signal of the negative control to the positive control. |
| Hit Criteria | >50% Inhibition | Threshold for a compound to be considered a "hit". |
| Primary Hit Rate | 0.45% | Percentage of compounds from the library identified as hits. |
| Number of Hits | 450 | Total number of initial hits identified. |
Table 2: IC50 Values for Confirmed PDI Inhibitors
This table presents the potency of this compound and three hypothetical hit compounds confirmed through dose-response assays.
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound (Reference) | 0.52 | 1.1 | 0.99 |
| Hit Compound A | 1.8 | 1.0 | 0.98 |
| Hit Compound B | 5.6 | 1.2 | 0.99 |
| Hit Compound C | 0.9 | 0.9 | 0.97 |
Visualizations
Diagram 1: PDI-Mediated Insulin Reduction Pathway and Inhibition
Caption: PDI inhibition by this compound prevents insulin reduction and aggregation.
Diagram 2: High-Throughput Screening Workflow
Caption: Automated workflow for the primary screening of PDI inhibitors.
Diagram 3: Logical Flow for Hit Identification and Confirmation
Caption: Decision process from primary screening to confirmed lead compounds.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying Protein Disulfide Isomerase (PDI) Function Using LOC14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Disulfide Isomerase (PDI) is a critical chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the proper folding of nascent proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds. Dysregulation of PDI activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and thrombosis.[1][2][3] Consequently, PDI has emerged as a compelling therapeutic target.[1]
LOC14 is a potent, reversible, and cell-permeable small molecule inhibitor of PDI.[4] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation and thereby inhibiting its reductase activity.[5][6] With a binding affinity (Kd) of 62 nM and an EC50 of 500 nM, this compound serves as a valuable tool for investigating the cellular functions of PDI and for exploring its therapeutic potential.[7]
These application notes provide detailed protocols for utilizing this compound to study PDI function in specific cell lines, focusing on assays to measure PDI activity, assess downstream cellular effects such as ER stress, and evaluate its potential as a therapeutic agent.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Kd | 62 nM | Recombinant PDIa | [5] |
| EC50 | 500 nM | In vitro PDI reductase assay | [8][7] |
| IC50 | ~5 µM | Recombinant PDIA3 | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | Vero | CC50 (16h) | 93 µM | [1] |
| Cytotoxicity | U87-MG | CC50 (16h) | 70 µM | [1] |
| Influenza A Virus Inhibition | MTEC | EC50 (24h) | 9.952 µM | [9] |
| Neuroprotection | PC12 cells expressing mutant huntingtin | Rescue of viability | Potent | [5] |
| Anti-Multiple Myeloma | Multiple Myeloma cell lines | Reduction of viable cells | Dose-dependent | [7] |
Experimental Protocols
Protocol 1: PDI Reductase Activity Assay using di-E-GSSG
This fluorometric assay measures the reductase activity of PDI by monitoring the reduction of the substrate di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG). In its oxidized state, the eosin (B541160) fluorophores are quenched. Upon reduction by PDI, the quenching is relieved, resulting in a quantifiable increase in fluorescence.[1][10]
Materials:
-
Recombinant human PDI
-
di-E-GSSG (di-eosin-glutathione disulfide)
-
Dithiothreitol (DTT)
-
This compound
-
PDI Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh working solutions of DTT and di-E-GSSG in PDI Assay Buffer. Final concentrations in the assay will be 5 µM DTT and 150 nM di-E-GSSG.
-
Prepare serial dilutions of this compound in PDI Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Sample Wells: Add recombinant PDI to each well. Add the desired concentration of this compound or vehicle control (DMSO).
-
No Enzyme Control: Add PDI Assay Buffer and this compound.
-
Positive Control: Add recombinant PDI and vehicle control.
-
Bring the volume in each well to 50 µL with PDI Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to PDI.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DTT and di-E-GSSG in PDI Assay Buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Normalize the rates of the this compound-treated wells to the positive control.
-
Plot the percentage of PDI inhibition versus the log of this compound concentration to determine the IC50 value.
-
Workflow for the PDI Reductase Activity Assay.
Protocol 2: Western Blot Analysis of ER Stress Markers
Inhibition of PDI can lead to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) or ER stress.[5][11] This can be monitored by assessing the expression levels of key ER stress marker proteins such as GRP78 (BiP), CHOP, and the splicing of XBP1.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Tunicamycin or Thapsigargin (positive controls for ER stress)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Tunicamycin).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
-
PDI inhibition by this compound induces ER stress signaling.
Protocol 3: Cell Viability Assay in Multiple Myeloma Cell Lines
This protocol describes a method to assess the effect of this compound on the viability of multiple myeloma cells using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value.
-
Protocol 4: Influenza A Virus (IAV) Infection Assay in Mouse Tracheal Epithelial Cells (MTECs)
This protocol is designed to evaluate the inhibitory effect of this compound on IAV infection in a physiologically relevant primary cell model.
Materials:
-
Primary mouse tracheal epithelial cells (MTECs) cultured at an air-liquid interface
-
Influenza A virus (IAV)
-
This compound
-
Infection medium (e.g., DMEM/F12)
-
Reagents for flow cytometry (e.g., anti-IAV Nucleoprotein (NP) antibody, fluorescently labeled secondary antibody, fixation/permeabilization buffers)
-
Flow cytometer
Procedure:
-
Treatment and Infection:
-
One hour prior to infection, treat the MTECs with 10 µM this compound in infection medium.
-
Infect the cells with IAV at a specified multiplicity of infection (MOI) in the presence of 10 µM this compound for 1 hour.
-
Remove the inoculum and wash the cells.
-
Add fresh infection medium containing 10 µM this compound and incubate for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain the cells with a primary antibody against IAV NP, followed by a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to determine the percentage of NP-positive cells.
-
-
Data Analysis:
-
Compare the percentage of infected cells in the this compound-treated group to the vehicle-treated control group.
-
If a dose-response experiment is performed, the EC50 value can be calculated.
-
Workflow for the IAV infection assay in MTECs.
Conclusion
This compound is a valuable chemical probe for elucidating the diverse roles of PDI in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of PDI inhibition in various cell-based models. These assays can be adapted to different cell lines and experimental questions, facilitating the exploration of PDI as a therapeutic target in a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LOC14 Treatment in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a reversible, neuroprotective inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] In models of neurodegenerative diseases, such as Huntington's disease, this compound has demonstrated significant therapeutic potential by modulating PDI activity and thereby reducing ER stress.[3][4] Organotypic brain slice cultures, which maintain the three-dimensional architecture and cellular diversity of the brain, serve as an excellent ex vivo platform to study the effects of compounds like this compound on neuronal survival and function.[5][6] These application notes provide detailed protocols for the treatment of organotypic brain slice cultures with this compound, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound binds to a region adjacent to the active site of PDI, inducing an oxidized conformation of the enzyme and inhibiting its reductase activity.[1][7] This modulation of PDI helps to alleviate the chronic activation of the Unfolded Protein Response (UPR), also known as the ER stress response, which is a key pathological feature in many neurodegenerative disorders.[3][4] By suppressing ER stress, this compound protects neurons from apoptosis and preserves their function.[8][9]
Data Presentation
The following tables summarize representative quantitative data on the neuroprotective effects of this compound in organotypic brain slice cultures modeling Huntington's disease.
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Reference |
| Vehicle (DMSO) | - | 50 ± 5 | [1] |
| This compound | 1 | 65 ± 6 | [1] |
| This compound | 5 | 80 ± 7 | [1] |
| This compound | 10 | 95 ± 8 | [1] |
Table 1: Dose-Dependent Neuroprotection by this compound in a Huntington's Disease Brain Slice Model. Data are represented as mean ± SEM. Neuronal viability was assessed by quantifying surviving medium spiny neurons.
| Treatment Group | DARPP-32 Positive Neurons (cells/mm²) | Striatal Volume (% of WT) | Reference |
| Wild-Type (WT) + Vehicle | 1500 ± 120 | 100 ± 5 | [9] |
| Huntington's Disease (HD) + Vehicle | 600 ± 80 | 82 ± 4 | [9] |
| Huntington's Disease (HD) + this compound | 1100 ± 100 | 94 ± 5 | [9] |
Table 2: this compound Preserves Neuronal Markers and Attenuates Atrophy in a Huntington's Disease Brain Slice Model. DARPP-32 is a marker for medium spiny neurons. Data are represented as mean ± SEM.
Experimental Protocols
I. Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from established methods for creating organotypic brain slice cultures.[8][10][11]
Materials:
-
P8-P10 mouse or rat pups
-
Ice-cold dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Vibratome or tissue chopper
-
Sterile culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Culture medium: 50% MEM with Glutamax, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, 25 mM HEPES, and glucose.
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Anesthetize and decapitate postnatal day 8-10 pups.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome or tissue chopper.
-
Collect the slices in ice-cold dissection medium.
-
Carefully place 1-3 slices onto each sterile culture insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize in culture for at least 7-10 days before initiating experimental treatments.
II. This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fresh culture medium
-
Organotypic brain slice cultures (stabilized for 7-10 days)
Procedure:
-
Prepare fresh culture medium containing the desired final concentrations of this compound. A dose-response experiment is recommended (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control group (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the old medium from the wells containing the brain slice cultures.
-
Add 1 mL of the freshly prepared this compound-containing or vehicle control medium to each well.
-
Return the plates to the incubator and continue to culture for the desired treatment period (e.g., 4-7 days).
-
Change the medium with freshly prepared treatment or control medium every 2-3 days.
III. Assessment of Neuroprotection
A. Immunohistochemistry for Neuronal Viability
-
At the end of the treatment period, fix the brain slices in 4% paraformaldehyde for 24 hours at 4°C.
-
Rinse the slices with PBS.
-
Perform immunohistochemistry using antibodies against neuronal markers such as NeuN (for general neuronal populations) or DARPP-32 (for medium spiny neurons in striatal slices).
-
Use fluorescent secondary antibodies for visualization.
-
Image the slices using a confocal or fluorescence microscope.
-
Quantify the number of surviving, healthy-appearing neurons in a defined region of interest for each treatment group.
B. Propidium (B1200493) Iodide (PI) Staining for Cell Death
-
Add propidium iodide (PI) to the culture medium at a final concentration of 1-2 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Image the slices using a fluorescence microscope. PI will stain the nuclei of dead cells red.
-
Quantify the number of PI-positive cells to assess the extent of cell death.
Visualizations
Signaling Pathway
References
- 1. Identification of anti-inflammatory targets for Huntington’s disease using a brain slice-based screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence confocal assay to assess neuronal viability in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the UPR Pathway in the Pathophysiology and Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Disulfide Isomerase A6 controls the decay of IRE1α signaling via disulfide-dependent association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of ex vivo organotypic slice cultures in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation [frontiersin.org]
- 8. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Assessing the Solution Stability of the PDI Inhibitor LOC14
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a potent, reversible, small-molecule inhibitor of Protein Disulfide Isomerase (PDI) with neuroprotective properties, making it a compound of interest for therapeutic development.[1][2] A critical step in the preclinical development of any drug candidate is the characterization of its chemical and physical stability in solution. This ensures data integrity for in vitro and in vivo studies and informs formulation development for long-term storage. Published data indicates that this compound is highly stable in mouse liver microsomes and blood plasma but may be unstable in solution, recommending fresh preparation for use.[1][3] This application note provides a comprehensive protocol to systematically evaluate the aqueous buffer stability, solubility, and degradation pathways of this compound.
The protocols outlined herein utilize High-Performance Liquid Chromatography (HPLC) as the primary analytical tool to quantify the concentration of intact this compound over time and to detect the formation of degradation products.[4][5][6] These methods are essential for establishing appropriate solvent and buffer systems, storage conditions, and a preliminary understanding of the molecule's intrinsic stability under stress conditions, in line with ICH guidelines for forced degradation studies.[7][8][9]
Experimental Protocols
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid, LC-MS grade
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate (B84403), Citrate (B86180), and Borate (B1201080) buffer salts
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification (recommended)
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Thermostatic incubator/water bath
-
Photostability chamber
Protocol 1: Kinetic Solubility and Short-Term Stability Assessment
This protocol determines the kinetic solubility of this compound in a standard buffer and assesses for rapid precipitation or degradation.
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in 100% anhydrous DMSO to prepare a 10 mM stock solution. Vortex until fully dissolved. Note: Some vendor information suggests solubility up to 100 mM in DMSO.
-
-
Sample Preparation:
-
Prepare a test buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Add the 10 mM this compound DMSO stock to the test buffer to achieve a final nominal concentration of 100 µM (this represents a 1:100 dilution, resulting in 1% DMSO).
-
Vortex the solution immediately and thoroughly for 1 minute.
-
-
Incubation and Analysis:
-
Immediately after vortexing (T=0), take an aliquot, filter it through a 0.22 µm syringe filter (to remove any precipitate), and dilute it with the mobile phase for HPLC analysis.
-
Incubate the remaining solution at room temperature (approx. 25°C).
-
Take additional filtered aliquots at T=1, 4, and 24 hours for HPLC analysis.
-
Visually inspect the solution for any signs of precipitation at each time point.
-
-
HPLC Analysis:
-
Quantify the concentration of soluble this compound at each time point using a validated stability-indicating HPLC method (see Protocol 4 for method development).
-
The concentration at T=0 represents the kinetic solubility. A decrease in concentration over time indicates either precipitation or chemical degradation.
-
Protocol 2: pH-Dependent Stability Study
This protocol evaluates the chemical stability of this compound across a range of pH values.
-
Buffer Preparation:
-
Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0). Use appropriate buffer systems like citrate for acidic, phosphate for neutral, and borate for basic pH.
-
-
Sample Preparation:
-
For each pH buffer, prepare a test solution of this compound at a final concentration of 50 µM by diluting the 10 mM DMSO stock (final DMSO concentration will be 0.5%). Ensure the concentration is well below the kinetic solubility limit to avoid precipitation.
-
-
Incubation and Sampling:
-
Divide each solution into two sets of aliquots. Store one set at 4°C (refrigerated) and the other at 40°C (accelerated).
-
Collect samples from each condition at specified time points: T=0, 24, 48, 72 hours, and 1 week.
-
Immediately quench any potential degradation by mixing the sample with an equal volume of cold Methanol or Acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze all samples using the stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for that specific pH condition.
-
Protocol 3: Forced Degradation (Stress Testing) Study
This study is designed to identify potential degradation products and pathways under harsh conditions, which is crucial for developing a truly stability-indicating analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to the test solution and incubate at room temperature.
-
Thermal Degradation: Incubate the test solution at 80°C.
-
Photolytic Degradation: Expose the test solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Monitor the degradation by taking samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control (T=0), by HPLC-UV/PDA.
-
The goal is to identify conditions that yield optimal degradation (5-20%). If degradation is too rapid or too slow, adjust the temperature, stressor concentration, or incubation time.
-
Use LC-MS to obtain mass information on the major degradation peaks to help elucidate their structures.
-
Protocol 4: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential for separating this compound from its impurities and degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes. This must be optimized to achieve baseline separation of all observed peaks from the forced degradation study.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at a wavelength appropriate for this compound (e.g., determined by UV scan, likely around 254 nm or 280 nm). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Kinetic Solubility and Short-Term Stability of this compound at 25°C
| Time Point (Hours) | Visual Observation | Concentration (µM) | % Remaining from T=0 |
|---|---|---|---|
| 0 | Clear Solution | 95.2 | 100.0% |
| 1 | Clear Solution | 94.8 | 99.6% |
| 4 | Slight Haze | 85.1 | 89.4% |
| 24 | Precipitate Visible | 62.5 | 65.7% |
Table 2: pH-Dependent Stability of this compound (% Remaining)
| Time Point | pH 3.0 (4°C) | pH 3.0 (40°C) | pH 7.4 (4°C) | pH 7.4 (40°C) | pH 9.0 (4°C) | pH 9.0 (40°C) |
|---|---|---|---|---|---|---|
| 0 hours | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.5 | 92.1 | 99.8 | 88.5 | 99.1 | 75.3 |
| 72 hours | 98.9 | 78.4 | 99.5 | 70.1 | 97.6 | 51.2 |
| 1 week | 97.2 | 55.9 | 98.8 | 45.6 | 95.3 | 22.8 |
Table 3: Summary of Forced Degradation Study for this compound
| Stress Condition | Incubation Time (h) | % this compound Remaining | Number of Degradants >0.1% | RRT of Major Degradant |
|---|---|---|---|---|
| Control (T=0) | 0 | 100.0 | 0 | - |
| 1N HCl, 60°C | 24 | 85.2 | 2 | 0.85 |
| 1N NaOH, 60°C | 8 | 79.8 | 3 | 0.72, 1.15 |
| 3% H₂O₂, RT | 48 | 90.1 | 1 | 1.08 |
| 80°C Heat | 48 | 94.5 | 1 | 0.91 |
| Light (ICH Q1B) | - | 98.1 | 0 | - |
RRT = Relative Retention Time
Mandatory Visualization
Caption: Overall experimental workflow for assessing this compound solution stability.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for LOC14 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a potent and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2] It is not a long non-coding RNA. PDI is a chaperone protein located in the endoplasmic reticulum (ER) that is involved in protein folding.[3] In disease models, such as Huntington's disease, ER stress is a key pathological feature.[3] this compound has demonstrated neuroprotective effects by modulating PDI activity, thereby reducing ER stress.[3][4] This document provides detailed protocols for the administration of this compound in animal models based on published studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model.[4][5]
| Parameter | Details |
| Animal Model | N171-82Q HD mice |
| Compound | This compound |
| Administration Route | Oral gavage |
| Dosage | 20 mg/kg/day |
| Frequency | Once daily |
| Duration | 12-28 weeks |
| Vehicle/Formulation | Not explicitly stated in the primary study, but a general formulation for in vivo use is provided below. |
| Observed Effects | - Improved motor function- Attenuated brain atrophy- Extended survival- Reduced levels of ER stress proteins (XBP1, CHOP, Bip) |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol is based on a study demonstrating the neuroprotective effects of this compound in a mouse model of Huntington's disease.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Gavage needles (20-22 gauge, 1.5 inch)
-
Syringes (1 mL)
-
Balance and weighing materials
-
Vortex mixer
Formulation Preparation (to yield a 2.08 mg/mL solution): [1]
Note: this compound is unstable in solutions and should be prepared fresh daily.[1]
-
Prepare a stock solution of this compound in DMSO at 20.8 mg/mL.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final concentration of the working solution will be 2.08 mg/mL. Adjust volumes as needed for the required number of animals, maintaining the volumetric ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Animal Dosing Procedure:
-
Weigh each mouse to determine the correct volume of this compound solution to administer for a 20 mg/kg dose.
-
Calculation Example: For a 25 g mouse, the required dose is 0.5 mg (20 mg/kg * 0.025 kg). The volume to administer would be approximately 240 µL (0.5 mg / 2.08 mg/mL).
-
-
Gently restrain the mouse.
-
Insert the gavage needle orally, passing it down the esophagus into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress after administration.
-
Repeat the procedure daily for the duration of the study (12-28 weeks).
Protocol 2: Intraperitoneal (IP) Administration of this compound (General Protocol)
While oral administration has been documented for this compound, intraperitoneal injection is a common alternative route for small molecules in rodent studies, allowing for rapid absorption.[5][6]
Materials:
-
Freshly prepared this compound solution (as described in Protocol 1)
-
Sterile syringes (1 mL) with fine needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Position the animal on its back and gently restrain it.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, indicating incorrect needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and monitor the animal.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Co-Treatment Studies Involving LOC14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting co-treatment studies involving LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). Based on existing research on PDI inhibitors, this document outlines potential synergistic combinations of this compound with other therapeutic agents, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of the Protein Disulfide Isomerase (PDI) family, with high affinity for PDIA1 and PDIA3.[1] PDI enzymes are critical for proper protein folding within the endoplasmic reticulum (ER). By inhibiting PDI, this compound induces ER stress and has shown therapeutic potential in various disease models, including neurodegenerative diseases, viral infections, and cancer.[2][3][4] Co-treatment with this compound and other compounds can offer a synergistic approach to enhance therapeutic efficacy and overcome drug resistance.
Section 1: Co-treatment of this compound with Histone Deacetylase Inhibitors (HDACi)
Rationale:
The combination of a PDI inhibitor with an HDAC inhibitor has been shown to exhibit robust synergistic anti-tumor effects in a broad range of cancer cell lines.[5] PDI inhibition induces an ER stress response, leading to the upregulation of the transcription factor ATF3. HDAC inhibitors can potentiate this effect, leading to a synergistic induction of apoptosis.[5]
Quantitative Data Summary:
The following table summarizes the synergistic effects observed when combining a PDI inhibitor (E64FC26, a compound with a similar mechanism to this compound) with various HDAC inhibitors.[5]
| Cell Line | PDI Inhibitor | HDAC Inhibitor | Fold Potentiation of Cytotoxicity |
| PANC-1 (Pancreatic Cancer) | E64FC26 | Panobinostat | 240-fold |
| T98G (Glioblastoma) | E64FC26 | Panobinostat | 20-fold |
Signaling Pathway Diagram:
Caption: Synergistic induction of apoptosis by co-treatment with this compound and an HDAC inhibitor.
Experimental Protocol: Cell Viability Assay for Synergy Assessment
-
Cell Culture: Plate cancer cells (e.g., PANC-1 or T98G) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and an HDAC inhibitor (e.g., Panobinostat) in DMSO. Create a dose-response matrix by serially diluting each compound.
-
Co-treatment: Treat the cells with this compound and the HDAC inhibitor, both alone and in combination, across a range of concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Section 2: Co-treatment of this compound with Proteasome Inhibitors
Rationale:
PDI inhibitors, including this compound, induce the accumulation of misfolded proteins, leading to ER stress.[6] Proteasome inhibitors, such as bortezomib (B1684674), block the degradation of these ubiquitinated proteins, further exacerbating ER stress and triggering a synergistic apoptotic response in cancer cells, particularly in multiple myeloma.[7][8]
Quantitative Data Summary:
Studies with the PDI inhibitor E64FC26 have shown a significant enhancement of proteasome inhibitor sensitivity in multiple myeloma cells.[6]
| Cell Line | PDI Inhibitor | Proteasome Inhibitor | Effect |
| Multiple Myeloma | E64FC26 | Bortezomib | 6-7 fold increase in sensitivity |
Signaling Pathway Diagram:
Caption: Exacerbation of ER stress and apoptosis by combining this compound and a proteasome inhibitor.
Experimental Protocol: Western Blot for ER Stress Markers
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with this compound, a proteasome inhibitor (e.g., bortezomib), or the combination for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against ER stress markers (e.g., ATF4, CHOP, and cleaved PARP) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression upon treatment.
Section 3: Co-treatment of this compound with mTOR Inhibitors
Rationale:
The mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell proliferation. The PDI family member PDIA3 has been shown to be involved in the assembly and stability of the mTORC1 complex.[9] Therefore, inhibiting PDI with this compound may destabilize mTORC1 and enhance the anti-proliferative effects of mTOR inhibitors like everolimus (B549166), particularly in resistant cancers.[9]
Quantitative Data Summary:
A study combining the PDIA3 inhibitor 16F16 (a precursor to this compound) with the mTOR inhibitor everolimus in liver cancer cell lines demonstrated a significant reduction in cell proliferation.[9]
| Cell Line | PDIA3 Inhibitor | mTOR Inhibitor | Effect on Proliferation (vs. single agent) |
| Li-7 (Liver Cancer) | 16F16 | Everolimus | Significant reduction |
| HuH-6 (Liver Cancer) | 16F16 | Everolimus | Significant reduction |
Signaling Pathway Diagram:
Caption: Dual inhibition of the mTOR pathway through co-treatment with this compound and an mTOR inhibitor.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound, an mTOR inhibitor (e.g., everolimus), or the combination at clinically relevant concentrations.
-
Incubation: Incubate the cells for 10-14 days, replacing the media with fresh compounds every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: After washing and drying, count the number of colonies (typically >50 cells) in each well.
-
Analysis: Compare the number and size of colonies in the combination treatment group to the single-agent and control groups to assess the long-term effect on cell proliferation and survival.
Section 4: Co-treatment of this compound with Topoisomerase II Inhibitors
Rationale:
PDI inhibitors have been shown to downregulate DNA repair genes.[10] This suggests that combining this compound with DNA-damaging agents, such as topoisomerase II inhibitors (e.g., doxorubicin), could lead to a synergistic increase in DNA damage and apoptosis in cancer cells. The inhibition of PDI may particularly impact the nonhomologous end joining (NHEJ) DNA repair pathway.[10]
Quantitative Data Summary:
The combination of the PDI inhibitor bepristat-2a with the topoisomerase II inhibitor doxorubicin (B1662922) resulted in increased levels of the DNA double-strand break marker γH2AX in glioblastoma cells.[10]
| Cell Line | PDI Inhibitor | Topoisomerase II Inhibitor | Effect |
| DBTRG (Glioblastoma) | bepristat-2a | Doxorubicin | Increased γH2AX levels |
| GB-1 (Glioblastoma) | bepristat-2a | Doxorubicin | Increased γH2AX levels |
Signaling Pathway Diagram:
Caption: this compound enhances the efficacy of topoisomerase II inhibitors by impairing DNA repair.
Experimental Protocol: Immunofluorescence for γH2AX Foci
-
Cell Culture: Grow cells (e.g., DBTRG or GB-1) on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound, a topoisomerase II inhibitor (e.g., doxorubicin), or the combination for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. A significant increase in the number of foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Disulfide Isomerase A3 Regulates Influenza Neuraminidase Activity and Influenza Burden in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib in combination with other therapies for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor for protein disulfide-isomerase family A member 3 enhances the antiproliferative effect of inhibitor for mechanistic target of rapamycin in liver cancer: An in vitro study on combination treatment with everolimus and 16F16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of PDI Oxidation Following LOC14 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Disulfide Isomerase (PDI) is a critical chaperone protein in the endoplasmic reticulum responsible for catalyzing the formation and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its activity is essential for proper protein folding and cellular homeostasis.[3] Dysregulation of PDI activity has been implicated in various diseases, including neurodegenerative disorders and cancer, making it a significant therapeutic target.[4] LOC14 is a potent and reversible inhibitor of PDI that has been shown to bind near the active site, inducing an oxidized conformation of the protein and inhibiting its reductase activity.[4][5][6] This application note provides a detailed protocol for detecting the oxidation status of PDI in cultured cells following treatment with this compound using a Western blot-based method. The protocol utilizes a maleimide-polyethylene glycol (PEG) conjugation approach to differentiate between the reduced and oxidized forms of PDI based on a molecular weight shift.
Introduction
The redox state of the active site cysteines in PDI is fundamental to its function. In its reduced form, PDI can reduce disulfide bonds in substrate proteins, while in its oxidized state, it can introduce disulfide bonds. This compound, a small molecule modulator of PDI, has been identified as a neuroprotective agent that functions by inducing and stabilizing the oxidized state of PDI.[4][5][6] Therefore, a robust method to monitor the oxidation state of PDI upon this compound treatment is crucial for understanding its mechanism of action and for the development of related therapeutic agents.
This protocol describes a method to assess PDI oxidation by leveraging the reactivity of maleimide (B117702) derivatives with free thiol groups present in reduced cysteines. Cells are treated with this compound to induce PDI oxidation. Subsequently, cell lysates are treated with a maleimide-conjugated polyethylene (B3416737) glycol (MM(PEG)24), which has a molecular weight of approximately 1.24 kDa.[7] This molecule will covalently bind to the reduced cysteine residues in PDI. Oxidized PDI, with its active site cysteines forming a disulfide bond, will not react with MM(PEG)24. This difference in conjugation results in a discernible molecular weight shift on a Western blot, allowing for the semi-quantitative assessment of PDI oxidation.
Signaling Pathway and Experimental Workflow
The experimental design is based on the current understanding of this compound's interaction with PDI and the subsequent detection of the altered redox state.
Caption: this compound induces an oxidized state in PDI, inhibiting its reductase activity and leading to an accumulation of unfolded proteins and potential ER stress.
The following workflow outlines the key steps from cell treatment to data analysis.
Caption: Workflow for detecting PDI oxidation using a maleimide-PEG shift assay followed by Western blot.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Catalog # (Example) |
| Cell Line (e.g., HeLa, SH-SY5Y) | ATCC | CCL-2 |
| This compound | Selleck Chemicals | S0321 |
| MM(PEG)24 | Thermo Fisher | 26127 |
| Anti-PDI Antibody | Cell Signaling Technology | #2446 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | #7074 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| N-Ethylmaleimide (NEM) | Sigma-Aldrich | E3876 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Laemmli Sample Buffer (Non-reducing) | Bio-Rad | 1610737 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| Skim Milk or BSA | Any | - |
| PBS, pH 7.4 | Any | - |
| TBST (Tris-Buffered Saline, 0.1% Tween-20) | Any | - |
Procedure
1. Cell Culture and this compound Treatment: a. Seed cells in appropriate culture plates and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Note: this compound may be unstable in solution; it is recommended to prepare it fresh.[8] c. Treat cells with the desired concentration of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[8][9] An untreated control (vehicle, e.g., DMSO) must be included.
2. Sample Preparation and Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells directly on the plate with ice-cold, non-reducing RIPA buffer supplemented with protease inhibitors. To preserve the in-vivo redox state, it is critical to inhibit post-lysis oxidation.[10] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. g. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Maleimide-PEG Labeling of Free Thiols: a. Aliquot 20-30 µg of protein lysate for each sample. b. Add MM(PEG)24 to a final concentration of 2 mM. c. Incubate at room temperature for 1 hour in the dark. d. To stop the reaction, add non-reducing Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol at this stage. e. As a control for the fully reduced state, treat a lysate sample with 10 mM DTT for 10 minutes at 37°C before adding MM(PEG)24. This will show the maximum possible band shift. f. As a control for the fully oxidized state, treat a lysate sample with an oxidizing agent or leave it untreated with DTT before the labeling step.
4. SDS-PAGE and Western Blotting: a. Heat the samples at 70°C for 10 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane according to standard protocols.[11] e. Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against PDI (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2] g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's instructions.[7] b. Capture the chemiluminescent signal using an imaging system. c. Analyze the resulting bands. The un-shifted band corresponds to oxidized PDI (or PDI with inaccessible thiols), while the higher molecular weight, shifted bands correspond to reduced PDI that has been labeled with MM(PEG)24.[7] The degree of oxidation can be estimated by comparing the intensity of the shifted vs. un-shifted bands across different treatment conditions.
Data Presentation
The quantitative data from the Western blot analysis should be summarized for clear interpretation.
| Treatment | PDI Band (Un-shifted, ~57 kDa) Intensity | PDI Band (Shifted, >57 kDa) Intensity | Ratio (Shifted/Un-shifted) |
| Control (DMSO) | |||
| This compound (1 µM) | |||
| This compound (5 µM) | |||
| This compound (10 µM) | |||
| DTT Control |
Intensity values should be normalized to a loading control (e.g., β-actin, GAPDH) run on the same gel.
Conclusion
This protocol provides a detailed methodology for assessing the oxidation state of PDI in response to treatment with the inhibitor this compound. By observing a shift in the molecular weight of PDI corresponding to its reduced state, researchers can effectively monitor the extent to which this compound induces an oxidized conformation of PDI within a cellular context. This assay is a valuable tool for investigating the mechanism of PDI modulators and their downstream cellular effects.
References
- 1. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 2. PDI Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. OxyBlot Protein Oxidation Detection Kit Millipore [sigmaaldrich.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Cell Viability Assay After LOC14 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2][3] Inhibition of PDI by this compound disrupts protein folding, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[4][5][6] This cellular stress response can ultimately trigger apoptosis, making PDI inhibitors like this compound promising therapeutic candidates for diseases such as cancer and neurodegenerative disorders.[3][6]
These application notes provide detailed protocols for assessing cell viability following treatment with this compound. The methodologies described herein are essential for determining the cytotoxic and cytostatic effects of this compound, enabling researchers to evaluate its therapeutic potential and elucidate its mechanism of action. Two common and robust methods for assessing cell viability, the MTT and CellTiter-Glo® assays, are detailed.
Data Presentation
The following tables summarize the reported potency and cytotoxic effects of this compound in various cell lines. This data serves as a valuable reference for designing experiments and selecting appropriate cell models and concentration ranges for this compound treatment.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| Kd | 62 nM | PDI | [1] |
| EC50 | 500 nM | PDI | [1] |
| IC50 | ~5 µM | Recombinant PDIA3 | [1] |
| EC50 | 9.952 µM | Influenza A Virus (IAV) infected MTEC cells | [7] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / CC50 | Reference |
| Vero | Not Specified | 16 h | CC50: 93 µM | |
| U87-MG | Not Specified | 16 h | CC50: 70 µM | |
| Multiple Myeloma Cell Lines | Trypan Blue Exclusion | 72 h | Reduction in viable cells at 6.75 µmol/L | [4] |
| PC12 expressing mutant huntingtin | High-throughput screen | Not Specified | Rescued cell viability | [3] |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Cell line of interest (e.g., U87-MG, PC12, or a relevant cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
II. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired final concentrations of this compound to the wells. Include vehicle and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing cell viability after this compound administration.
PDI Inhibition-Induced ER Stress Signaling Pathway
Caption: Signaling pathway of PDI inhibition-induced ER stress and the Unfolded Protein Response.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Investigating Influenza A Virus Entry Using LOC14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) represents a significant global health threat, necessitating the development of novel antiviral strategies. A promising approach is to target host cellular factors that are essential for viral replication, a strategy that may reduce the likelihood of antiviral resistance. One such target is the host protein disulfide isomerase (PDI) family, particularly PDIA3 (also known as ERp57), which plays a critical role in the proper folding and maturation of viral glycoproteins.
LOC14 is a potent and reversible inhibitor of PDI, with a notable inhibitory effect on PDIA3.[1][2] By disrupting the function of PDIA3, this compound interferes with the correct disulfide bond formation in the influenza virus hemagglutinin (HA) and neuraminidase (NA) proteins.[3][4] The proper folding of HA is indispensable for the initial stages of viral entry, including receptor binding and membrane fusion. Consequently, this compound's disruption of HA maturation presents a compelling mechanism for inhibiting IAV entry.
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and inhibit influenza A virus entry. Detailed protocols for key experiments are provided to facilitate the study of this compound's mechanism of action and its potential as an antiviral agent.
Mechanism of Action of this compound in Inhibiting Influenza A Virus Entry
Influenza A virus entry is a multi-step process initiated by the binding of the viral hemagglutinin (HA) glycoprotein (B1211001) to sialic acid receptors on the host cell surface.[5][6] Following receptor binding, the virus is internalized into an endosome. The acidic environment of the late endosome triggers a conformational change in HA, exposing a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm.[5][7]
The correct folding and trimerization of HA in the endoplasmic reticulum (ER) of the host cell are essential for its function. This process is dependent on the formation of specific disulfide bonds, a reaction catalyzed by host cell protein disulfide isomerases, including PDIA3.[3][8]
This compound acts as an inhibitor of PDIA3, thereby preventing the proper oxidative folding of nascent HA polypeptides.[1][3] This leads to misfolded HA monomers that are unable to form functional trimers. The consequences of this inhibition on viral entry are twofold:
-
Impaired Receptor Binding: Misfolded HA may not present the correct conformation for efficient binding to sialic acid receptors on the host cell surface.
-
Inhibition of Membrane Fusion: The conformational changes in HA required for membrane fusion are dependent on its correctly folded, trimeric structure. Misfolded HA is unable to undergo the necessary structural rearrangements to mediate fusion, effectively trapping the virus within the endosome.[5]
The overall effect is a significant reduction in viral entry and subsequent replication.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 for PDIA3 | ~5 µM | The concentration of this compound that inhibits 50% of the recombinant PDIA3 activity in vitro. | [1][3] |
| EC50 for IAV Infection | 9.952 µM | The effective concentration of this compound that reduces the percentage of IAV nucleoprotein (NP) positive cells by 50% in primary mouse tracheal epithelial cells (MTECs). | [9] |
| Kd for PDI | 62 nM | The dissociation constant for the binding of this compound to PDI, indicating high-affinity binding. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Influenza A Virus Infection
This protocol describes the general procedure for infecting a cell monolayer with influenza A virus in the presence or absence of this compound. Madin-Darby Canine Kidney (MDCK) cells are a common choice for influenza virus propagation.[10]
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound (stock solution in DMSO)[1]
-
TPCK-treated trypsin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 4 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[11]
-
This compound Treatment: On the day of infection, prepare serial dilutions of this compound in infection medium (DMEM with 0.3% BSA and 1% Penicillin-Streptomycin). A typical concentration range to test would be from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Pre-treatment: Aspirate the growth medium from the MDCK cells and wash once with PBS. Add the this compound-containing medium or vehicle control medium to the respective wells and incubate for 1-2 hours at 37°C.[9]
-
Virus Inoculation: Dilute the influenza A virus stock in infection medium to the desired multiplicity of infection (MOI). A typical MOI for these experiments is 0.01 to 1.
-
Infection: Add the diluted virus to the wells containing the this compound or vehicle control. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.[12]
-
Post-infection: After the 1-hour incubation, aspirate the virus inoculum and add fresh infection medium containing the same concentration of this compound or vehicle control. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.[13]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the desired time period (e.g., 24-72 hours), depending on the downstream assay.
Plaque Reduction Assay
This assay is used to determine the effect of this compound on the production of infectious virus particles.
Materials:
-
Infected cell culture plates from Protocol 1
-
Avicel or Agarose (B213101)
-
Crystal Violet solution
-
Formalin (10%)
Protocol:
-
Following infection as described in Protocol 1, at 2 hours post-infection, remove the medium and overlay the cell monolayer with an overlay medium containing Avicel or agarose and the respective concentration of this compound.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for plaque formation.[4]
-
Fixation: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Staining: Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle-treated control. The IC50 value can be determined from a dose-response curve.[14]
Immunofluorescence Assay for Viral Nucleoprotein (NP)
This assay quantifies the number of infected cells by detecting the viral nucleoprotein, an early and abundant viral protein.
Materials:
-
Infected cells on coverslips in 24-well plates (prepared as in Protocol 1)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-influenza A Nucleoprotein (NP) antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., FITC-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
At 24 hours post-infection, aspirate the medium and wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-influenza A NP primary antibody (diluted in blocking solution) for 1 hour at room temperature.[14]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Infected cells will show green fluorescence (for FITC). The percentage of infected cells can be determined by counting the number of NP-positive cells relative to the total number of DAPI-stained nuclei.[15]
HA-Mediated Membrane Fusion Assay (Cell-Cell Fusion)
This assay qualitatively assesses the ability of HA to mediate membrane fusion, which is a critical step in viral entry.
Materials:
-
BHK-21 cells
-
Recombinant vaccinia virus expressing influenza HA
-
This compound
-
Trypsin
-
Low pH buffer (e.g., pH 5.0)
-
Complete medium
-
Light microscope
Protocol:
-
Infect monolayers of BHK-21 cells with the recombinant vaccinia virus expressing HA.
-
Treat the infected cells with various concentrations of this compound during the expression of HA.
-
After sufficient HA expression on the cell surface, treat the cells with trypsin to cleave HA0 into HA1 and HA2, which is necessary for its fusogenic activity.[16]
-
Wash the cells and briefly expose them to a low pH buffer (pH 5.0) to trigger the conformational change in HA.[16]
-
Neutralize the buffer and return the cells to a complete medium.
-
Incubate for a few hours and observe the formation of syncytia (multinucleated giant cells) using a light microscope. The formation of syncytia is indicative of membrane fusion.[16]
-
The inhibitory effect of this compound on HA-mediated fusion can be assessed by the reduction in the number and size of syncytia compared to the vehicle control.
ELISA-based Receptor Binding Assay
This assay can be adapted to assess the ability of HA on viruses produced from this compound-treated cells to bind to sialic acid receptors.
Materials:
-
96-well ELISA plates
-
Sialic acid analogs (e.g., gangliosides)[3]
-
Influenza virus produced from this compound-treated and control cells
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against influenza A virus
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H2SO4)
-
ELISA plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a sialic acid analog (e.g., 3-50 pmol/well of ganglioside in ethanol). Allow the solvent to evaporate.[17]
-
Blocking: Block the wells with 1% BSA in PBS for 2 hours at 37°C.[3]
-
Virus Binding: Wash the wells with PBS. Add the influenza virus harvested from this compound-treated or control cell cultures to the wells and incubate overnight at 4°C.[3]
-
Primary Antibody Incubation: Wash the wells to remove unbound virus. Add a primary antibody specific for an influenza virus protein (e.g., anti-HA) and incubate for 2 hours at 4°C.[3]
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 2 hours at 4°C.[3]
-
Detection: Wash the wells and add TMB substrate. After color development, add the stop solution.
-
Measurement: Read the absorbance at 450 nm using an ELISA plate reader. A decrease in absorbance for the virus from this compound-treated cells would suggest impaired receptor binding.[3]
Conclusion
This compound serves as a valuable research tool for elucidating the critical role of host PDI in the maturation of influenza A virus glycoproteins and, consequently, in viral entry. The provided protocols offer a framework for investigating the inhibitory effects of this compound on influenza A virus infection. By targeting a host factor, this compound represents a promising direction for the development of novel antiviral therapeutics with a potentially high barrier to resistance. Further studies utilizing these and other advanced methodologies will continue to unravel the intricate virus-host interactions that can be exploited for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [ELISA-based assay for determination of influenza virus-host receptor binding specificity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Assays of Receptor-Binding Specificity | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Influenza A Virus-Infected Lung Epithelial Cell Co-Culture with Human Peripheral Blood Mononuclear Cells [protocols.io]
- 13. corning.com [corning.com]
- 14. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Enzyme-linked immunosorbent assay (ELISA)-based method for determination of influenza virus-host receptor binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of LOC14 in Multiple Myeloma Research: A Potent Tool for Investigating Protein Disulfide Isomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LOC14, a known inhibitor of Protein Disulfide Isomerase (PDI), in the context of multiple myeloma (MM) research. The information compiled here, including detailed protocols and quantitative data, serves as a valuable resource for investigating the therapeutic potential of targeting PDI in this hematological malignancy.
Introduction
Multiple myeloma is a cancer of plasma cells, characterized by the excessive production of monoclonal immunoglobulins. This high rate of protein synthesis places a significant burden on the endoplasmic reticulum (ER), making MM cells particularly vulnerable to agents that disrupt protein folding machinery. Protein Disulfide Isomerase (PDI) is a critical chaperone protein residing in the ER that facilitates the correct formation of disulfide bonds in newly synthesized proteins. Inhibition of PDI leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis. This compound is a small molecule inhibitor of PDI that has been utilized in pre-clinical studies to validate PDI as a therapeutic target in multiple myeloma. While newer and more potent PDI inhibitors have since been developed, this compound remains a valuable tool for comparative studies and for elucidating the downstream effects of PDI inhibition.
Key Applications of this compound in Multiple Myeloma Research
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment of multiple myeloma cells with this compound leads to the accumulation of misfolded proteins in the ER, activating the Unfolded Protein Response (UPR).[1][2] This is evidenced by the increased phosphorylation of PERK and oligomerization of IRE-1α, key sensors of ER stress.[1][2]
-
Validation of PDI as a Therapeutic Target: By demonstrating anti-myeloma activity, this compound has contributed to the validation of PDI as a promising therapeutic target in multiple myeloma.
-
Comparative Analysis of PDI Inhibitors: this compound serves as a reference compound for evaluating the potency and efficacy of newly developed PDI inhibitors, such as CCF642.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and other PDI inhibitors in multiple myeloma cell lines.
Table 1: PDI Reductase Activity Inhibition
| Compound | Concentration | Inhibition of di-E-GSSG Reduction | Reference |
| This compound | 100 µmol/L | Comparable to 1 µmol/L CCF642 | [1] |
| PACMA31 | 100 µmol/L | Comparable to 1 µmol/L CCF642 | [1] |
| CCF642 | 1 µmol/L | ~100-fold more potent than this compound and PACMA 31 | [2][3] |
Table 2: Anti-Multiple Myeloma Activity of PDI Inhibitors
| Cell Line | Compound | Concentration | Effect on Cell Viability (Trypan Blue Exclusion) | Reference |
| MM.1S | CCF642 | Up to 6.75 µmol/L | Most pronounced anti-myeloma activity | [1] |
| MM.1S | PACMA 31 | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
| MM.1S | This compound | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
| U266 | CCF642 | Up to 6.75 µmol/L | Most pronounced anti-myeloma activity | [1] |
| U266 | PACMA 31 | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
| U266 | This compound | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
| RPMI 8226 | CCF642 | Up to 6.75 µmol/L | Most pronounced anti-myeloma activity | [1] |
| RPMI 8226 | PACMA 31 | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
| RPMI 8226 | This compound | Up to 6.75 µmol/L | Less potent than CCF642 | [1] |
Signaling Pathways
The primary mechanism of action of this compound in multiple myeloma cells is the inhibition of PDI, leading to ER stress and the activation of the UPR. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in multiple myeloma research are provided below.
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the ability of PDI to reduce the disulfide bond in di-eosin-glutathione disulfide (di-E-GSSG), resulting in a fluorescent signal.
Materials:
-
Recombinant human PDI
-
Di-E-GSSG
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound or other inhibitors to the wells. Include a vehicle control (DMSO).
-
Add recombinant human PDI to all wells except for the no-enzyme control.
-
Initiate the reaction by adding di-E-GSSG to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 520 nm excitation, 545 nm emission) at various time points.
-
Normalize the fluorescence signal to the spontaneous reduction of di-E-GSSG in the absence of PDI.
-
Calculate the percentage of PDI inhibition for each compound concentration.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LOC14 Solubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with LOC14. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: As the specific nature of "this compound" can vary (e.g., protein, small molecule), this guide focuses on general principles of protein solubility, which are broadly applicable. A specific small molecule inhibitor, also designated this compound, is a known potent and reversible inhibitor of Protein Disulfide Isomerase (PDI)[1][2]. If you are working with this small molecule, please refer to its specific handling and solubility guidelines, as it is noted to be unstable in some solutions[2].
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is precipitating out of solution. What are the most likely causes?
Protein precipitation is a common issue indicating that the protein is not stable in its current buffer environment. The primary causes are often related to the solution's pH, ionic strength, protein concentration, or temperature.[3][4] Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero, leading to aggregation.[4][5]
Key Factors Leading to Precipitation:
-
pH near the Isoelectric Point (pI): When the buffer pH equals the protein's pI, the lack of net charge reduces repulsion between molecules, causing them to aggregate and precipitate.[5][6][7]
-
Low Ionic Strength: Insufficient salt concentration can fail to shield surface charges on protein molecules, leading to aggregation.
-
High Protein Concentration: Overly concentrated protein solutions increase the likelihood of intermolecular interactions that lead to aggregation.[4]
-
Temperature Instability: Proteins have optimal temperature ranges for stability. Both excessively high and low temperatures can induce unfolding and aggregation.[3]
Q2: How can I systematically troubleshoot the solubility of my this compound protein?
A systematic approach is crucial for identifying the optimal conditions for your protein. This typically involves screening various buffer components to find a formulation that maintains protein stability and solubility.
A recommended troubleshooting workflow involves a multi-faceted approach:
-
Understand Your Protein: Determine the theoretical pI of this compound using bioinformatics tools. This will guide your pH selection for buffers.
-
Optimize Buffer Conditions: Screen a range of pH values, typically keeping the pH at least 1-2 units away from the pI.[8]
-
Vary Salt Concentration: Test a matrix of salt concentrations (e.g., NaCl or KCl from 50 mM to 500 mM) to identify the optimal ionic strength.[9]
-
Test Stabilizing Additives: Evaluate the effect of various excipients that are known to improve protein solubility.[3][10]
Below is a diagram illustrating a logical workflow for troubleshooting these issues.
Q3: Which additives can I use to improve the solubility of this compound, and at what concentrations?
Additives, or excipients, can significantly enhance protein solubility by stabilizing the native protein structure or by preventing aggregation.[10] A screening approach is often the most effective way to identify the best additive for your specific protein.
Commonly used additives include:
-
Polyols and Sugars: (e.g., Glycerol, Sorbitol, Sucrose) act as protein stabilizers.[11]
-
Amino Acids: (e.g., L-Arginine, L-Proline) can suppress aggregation and increase solubility.[10][12]
-
Detergents: Mild, non-ionic detergents (e.g., Tween-20, Triton X-100) can be effective, particularly for proteins with hydrophobic patches.[13]
-
Reducing Agents: (e.g., DTT, TCEP) are crucial for proteins with cysteine residues to prevent intermolecular disulfide bond formation.
| Additive Category | Example | Typical Concentration Range | Primary Mechanism of Action |
| Polyols | Glycerol | 5 - 20% (v/v) | Preferential hydration, protein stabilization |
| Sorbitol | 0.2 - 1 M | Osmolyte, stabilizes folded state[11] | |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches |
| L-Proline | 0.1 - 1 M | Increases protein hydration and stability | |
| Salts | NaCl / KCl | 150 - 500 mM | Shields surface charges, reducing aggregation |
| Detergents | Tween-20 | 0.01 - 0.1% (v/v) | Prevents hydrophobic interactions[13] |
| Reducing Agents | DTT / TCEP | 1 - 5 mM | Prevents oxidation and disulfide-linked aggregation |
Q4: My this compound protein seems to be forming soluble aggregates. How can I detect and quantify this?
Soluble aggregates can be difficult to detect visually but can significantly impact experimental results. Dynamic Light Scattering (DLS) is a powerful technique for identifying the presence of aggregates in solution.[14][15] DLS measures the size distribution of particles in a sample, allowing for the detection of larger aggregate species in a solution of monomeric protein.[16][17]
Another common method is Size Exclusion Chromatography (SEC), which separates molecules based on their size.[18][19] Aggregates will elute earlier from the column than the monomeric protein.
| Technique | Principle | Information Provided | Sample Requirement |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion.[15] | Hydrodynamic radius, size distribution, polydispersity index (PDI). | Low (as little as 2 µL), non-destructive.[20] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column.[18][21] | Elution profile indicating different oligomeric states and aggregates. | Higher, requires a chromatography system. |
The diagram below outlines the basic experimental workflow for characterizing this compound solubility and aggregation.
Key Experimental Protocols
Protocol 1: Basic Protein Solubility Assay
This protocol provides a method to quantify the amount of soluble this compound under different buffer conditions.
Methodology:
-
Preparation: Prepare a series of 1.5 mL microcentrifuge tubes, each containing a different test buffer (e.g., varying pH, salt concentration, or additives).
-
Addition of Protein: Add a known amount of purified this compound to each tube to a final concentration that is relevant to your downstream applications (e.g., 1 mg/mL).
-
Incubation: Gently mix the samples and incubate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet any insoluble protein.
-
Quantification: Carefully remove the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm or a protein assay (e.g., Bradford or BCA).
-
Calculation: The solubility is determined by the concentration of protein remaining in the supernatant.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol outlines the steps for using DLS to assess the aggregation state of a soluble this compound sample.
Methodology:
-
Sample Preparation: Prepare the this compound sample in the desired buffer. The sample must be optically clear and free of dust or large particulates.
-
Filtering: Filter the sample through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette. This step is critical to remove extraneous scatterers.[16]
-
Instrument Setup: Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Configure the instrument software with the correct solvent viscosity and refractive index. Run the measurement to collect the light scattering data.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile.[15] Key parameters to evaluate are the mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI (<0.2) generally indicates a monodisperse, non-aggregated sample.
Signaling Pathways and Logical Relationships
If this compound is involved in a specific cellular process, its aggregation could disrupt normal function. For example, if this compound were a kinase, its aggregation could lead to a loss of function and downstream signaling failure.
The diagram below illustrates a hypothetical signaling pathway where the aggregation of this compound could impair its function.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. trialtusbioscience.com [trialtusbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ivypanda.com [ivypanda.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 19. Size Exclusion Chromatography : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 20. wyatt.com [wyatt.com]
- 21. microbenotes.com [microbenotes.com]
Technical Support Center: Optimizing LOC14 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the effective application of LOC14 in experimental settings. Our goal is to help you optimize this compound dosage for maximum efficacy and navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and lead-optimized small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] Its primary mechanism involves binding to a region adjacent to the PDI active site, which induces a conformational change that forces the enzyme into an oxidized state, thereby inhibiting its reductase activity.[4] This modulation of PDI has been shown to be neuroprotective, particularly by reducing endoplasmic reticulum (ER) stress associated with misfolded proteins, such as in models of Huntington's disease.[5][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial in vitro cell-based assays, a dose-response experiment is recommended. Based on published data, concentrations ranging from 0.01 µM to 100 µM can be tested.[1] The reported IC50 for inhibiting recombinant PDIA3 is approximately 5 µM, while the EC50 for its cellular activity is around 500 nM.[1][7] A good starting point for a dose-response curve would be a logarithmic dilution series centered around these values (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to note that the compound may be unstable in solutions, and freshly prepared solutions are recommended for optimal performance.[1] For storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am observing high variability in my assay results. What are the common causes?
A4: High variability in cell-based assays can stem from several factors.[8][9] For this compound, ensure the compound is fully dissolved and freshly diluted for each experiment due to its potential instability in solution.[1] Other common causes include inconsistent cell seeding density, variations in incubation times, cell passage number influencing experimental outcomes, and edge effects in microplates.[8][9] Implementing standardized protocols and careful pipetting techniques can help minimize this variability.[9]
Q5: My results from biochemical assays do not match my cell-based assay results. Why might this be?
A5: Discrepancies between biochemical and cell-based assays are common when working with small molecule inhibitors.[10] This can be due to factors like poor cell permeability of the compound, the compound being a substrate for cellular efflux pumps, or the high metabolic rate of the compound within the cell.[10] For this compound, while it has shown good stability in mouse liver microsomes and blood plasma, its permeability and efflux characteristics in your specific cell model should be considered.[2][4] Additionally, the intracellular environment is far more complex than an in vitro enzymatic reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Description | Source |
| EC50 | 500 nM | 50% effective concentration in cellular assays. | [1][3] |
| IC50 | ~5 µM | 50% inhibitory concentration against recombinant PDIA3. | [1][7] |
| Kd | 62 nM | Binding affinity (dissociation constant) for PDI. | [1][2] |
Table 2: In Vivo Dosage and Administration
| Parameter | Value | Species | Administration | Outcome | Source |
| Dosage | 20 mg/kg/day | Mouse | Oral gavage | Improved motor function, attenuated brain atrophy, and extended survival in a Huntington's disease model. | [5][6] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Efficacy in Cell-Based Assay | 1. Compound Degradation: this compound is noted to be unstable in solution.[1]2. Suboptimal Concentration: The dosage might be too low for the specific cell line or assay.3. Low Target Expression: The cell line may not express sufficient levels of PDI.4. Cell Health Issues: Cells may be unhealthy, contaminated, or at an inappropriate confluence.[11] | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.2. Perform Dose-Response: Conduct a wide-range dose-response experiment (e.g., 10 nM to 100 µM) to determine the optimal concentration.3. Verify Target Expression: Confirm PDI expression in your cell model using Western Blot or qPCR.4. Check Cell Culture: Ensure cells are healthy, free from mycoplasma contamination, and seeded at a consistent density.[8] |
| High Background Signal in Fluorescence/Luminescence Assay | 1. Compound Interference: this compound itself might have fluorescent properties or interfere with the assay chemistry.2. Insufficient Blocking or Washing: Inadequate blocking or washing steps can lead to non-specific signal.[11]3. Media Components: Phenol (B47542) red or other components in the cell culture media can cause autofluorescence.[12] | 1. Run Controls: Include a "compound-only" control (no cells) to measure any intrinsic signal from this compound at the assay wavelength.2. Optimize Assay Protocol: Increase the duration or concentration of the blocking buffer and ensure thorough washing steps.3. Use Appropriate Media: For fluorescence-based assays, consider using phenol red-free media or performing the final measurement in PBS.[12] |
| Unexpected Cellular Phenotype or Toxicity | 1. Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations.[13]2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to PDI inhibition or the compound itself. | 1. Titrate Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve.2. Control for Solvent: Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below the toxic threshold (typically <0.5%).3. Use a Secondary Assay: Confirm viability with an orthogonal method (e.g., if using an ATP-based assay, confirm with a dye-exclusion method). |
Experimental Protocols & Visualizations
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear or white-walled microplates (depending on the assay)
-
This compound compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 200 µM) to create a range that will span the expected IC50 (e.g., 100 µM, 50 µM, 25 µM, etc., down to low nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include "no-cell" blanks.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the plate using the appropriate plate reader (e.g., absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®).
-
Data Analysis:
-
Subtract the average of the "no-cell" blank readings from all other readings.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This compound Signaling Pathway
This compound functions by inhibiting Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum (ER). In pathological conditions like Huntington's disease, misfolded proteins (e.g., mutant Huntingtin, mHtt) accumulate, leading to ER stress. PDI is typically upregulated in response to this stress. By inhibiting PDI's reductase activity, this compound modulates the ER stress response, which can ultimately lead to neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Ensuring Target Protein Integrity in Experiments with LOC14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of target proteins during experiments involving the small molecule PDI inhibitor, LOC14.
A Note on this compound: It is important to clarify that this compound is a small molecule compound and not a protein.[1][2][3] Therefore, it does not undergo enzymatic degradation in the same manner as a protein. The focus of this guide is to ensure the stability and integrity of your protein of interest (e.g., Protein Disulfide Isomerase - PDI) when conducting experiments with this compound.
General Handling and Storage of this compound
Proper handling of this compound is crucial for its efficacy and the reproducibility of your experiments.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 4°C | [3] |
| Light Sensitivity | Protect from light | [3] |
| Solution Stability | Unstable in solutions; freshly prepared is recommended. | [3][4] |
| Solvents | DMSO | [3][4] |
Frequently Asked Questions (FAQs)
Q1: My target protein is showing signs of degradation after treatment with this compound. Is this compound causing the degradation?
A1: While this compound itself is a stable small molecule, the experimental conditions required for its use can inadvertently lead to the degradation of your target protein.[1][2] Degradation is most likely caused by endogenous proteases released during cell lysis or from suboptimal buffer conditions and handling.[5][6]
Q2: What are the primary causes of protein degradation during in vitro experiments?
A2: The main culprits of protein degradation are proteases, which are enzymes that break down proteins.[5][6] These are released from cellular compartments during sample preparation. Other contributing factors include improper temperature, pH, and repeated freeze-thaw cycles.[7][8]
Q3: How can I prevent proteolytic degradation of my target protein?
A3: The most effective strategy is to use a protease inhibitor cocktail in your lysis buffer.[5][8][9] These cocktails contain a mixture of inhibitors that target different classes of proteases. It is also crucial to work quickly and maintain cold temperatures (4°C or on ice) throughout the experiment.[6][8]
Q4: What is the ideal buffer composition for maintaining protein stability?
A4: The optimal buffer will depend on the specific protein. However, a good starting point is a buffer with a pH that matches the protein's isoelectric point for maximum stability.[7] Commonly used biological buffers include phosphate, Tris, MOPS, and HEPES, typically at a concentration of 20 mM or higher to ensure sufficient buffering capacity.[5] Additives like glycerol (B35011) (10-50%) can also help stabilize your protein.[7][10]
Q5: How should I store my protein samples to prevent degradation?
A5: For long-term storage, -80°C is ideal. For short-term storage, -20°C is suitable.[7] It is highly recommended to aliquot your protein into single-use tubes to avoid repeated freeze-thaw cycles, which can denature the protein.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple bands below the expected molecular weight of the target protein on a Western blot. | Proteolytic degradation. | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[5][8][9] - Perform all steps of the protein extraction and purification at 4°C or on ice.[6][8] - Work as quickly as possible to minimize the time proteases are active.[6] |
| Loss of protein activity or function after the experiment. | Protein denaturation or degradation. | - Avoid repeated freeze-thaw cycles by aliquoting samples.[7] - Optimize the pH of your buffers to match the protein's stability profile.[7][11] - Add stabilizing agents such as glycerol or sugars (e.g., sucrose, trehalose) to your buffers.[7][12] |
| Protein precipitation or aggregation. | Improper buffer conditions, high protein concentration, or oxidation. | - Store proteins at an optimal concentration, typically 1-5 mg/mL.[7] - Include reducing agents like DTT or β-mercaptoethanol in your buffer to prevent oxidation of thiol groups.[7] - Screen different buffers and pH levels to find the optimal conditions for your protein's solubility.[13][14] |
Experimental Protocols
Protocol: Cell Lysis and Protein Extraction for Experiments with this compound
This protocol provides a general framework. Optimization for your specific cell type and target protein is recommended.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA, or a non-denaturing buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free)
-
This compound (freshly prepared in DMSO)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Preparation: Pre-cool all buffers, solutions, and the centrifuge to 4°C.
-
Cell Washing: Resuspend the cell pellet in ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step once.
-
Cell Lysis:
-
Immediately before use, add the protease inhibitor cocktail to the ice-cold lysis buffer according to the manufacturer's instructions.
-
Resuspend the cell pellet in the lysis buffer containing protease inhibitors. The volume will depend on the size of the cell pellet.
-
Incubate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Experiment with this compound:
-
Based on your experimental design, add the freshly prepared this compound solution to the cell lysate to achieve the desired final concentration.
-
Incubate under the specified conditions (e.g., time, temperature).
-
-
Analysis: Proceed with your downstream applications, such as Western blotting or activity assays.
-
Storage: For any remaining lysate, aliquot into single-use tubes and store at -80°C.[7]
Visualizations
Caption: Experimental workflow with critical steps for preventing protein degradation highlighted.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: Factors causing protein degradation and their corresponding preventative measures.
References
- 1. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. genextgenomics.com [genextgenomics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. kmrs.or.kr [kmrs.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with LOC14 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LOC14. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation and inhibiting its reductase activity.[2][4] PDI is a chaperone protein in the endoplasmic reticulum (ER) that catalyzes the formation and isomerization of disulfide bonds in proteins.[3] By inhibiting PDI, this compound can modulate protein folding and has shown neuroprotective effects and antiviral activity.[2][5]
Q2: We are not observing the expected neuroprotective effects of this compound in our Huntington's disease model. What could be the reason?
Several factors could contribute to a lack of efficacy. Please consider the following:
-
Compound Stability: this compound can be unstable in solutions. It is recommended to use freshly prepared solutions for each experiment.[1]
-
Dosage and Administration: In vivo studies have shown efficacy with oral administration of 20 mg/kg/day in mice.[1][4][6] Ensure your dosage and route of administration are appropriate for your model.
-
Cellular Model: While this compound has been shown to be protective in PC12 cells and medium spiny neurons expressing mutant huntingtin, its effects can be cell-type specific.[2][4]
-
ER Stress Levels: this compound has been shown to suppress ER stress induced by mutant huntingtin.[4][6] If your model does not exhibit significant ER stress, the protective effects of this compound may be less pronounced.
Q3: We are observing signs of cellular toxicity or increased ER stress with this compound treatment, which is contrary to published data. What should we investigate?
While this compound is generally reported to be non-toxic and to reduce ER stress, observing toxicity warrants investigation.[4][7] Here are some potential causes:
-
High Concentrations: Exceeding the recommended concentration range may lead to off-target effects. Most in vitro studies use concentrations in the low micromolar range.[1][7]
-
Solvent Toxicity: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to unexpected cellular responses.
-
Cellular Context: The cellular response to PDI inhibition can be context-dependent. In cells with a high protein folding load, PDI inhibition might exacerbate ER stress.
Q4: Can this compound be used for indications other than neurodegenerative diseases?
Yes, research suggests this compound has potential applications beyond neuroprotection. It has been shown to inhibit the activity of protein disulfide isomerase A3 (PDIA3), which is involved in the maturation of influenza virus hemagglutinin (HA) and neuraminidase (NA).[1][5][7] This leads to a decrease in viral propagation, suggesting a potential role as an antiviral agent.[5][7]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| This compound solution instability | Prepare fresh solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles.[1] |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Variability in cell density | Ensure consistent cell seeding density across all experimental plates. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times with this compound. |
Problem: Difficulty replicating in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability | Although this compound has good in vitro metabolic stability and can cross the blood-brain barrier, formulation can impact absorption.[2] Consider optimizing the vehicle for oral administration. A suggested formulation is a solution in 20% SBE-β-CD in saline.[1] |
| Incorrect dosing schedule | In mouse models of Huntington's disease, a once-daily oral gavage of 20 mg/kg has been shown to be effective.[1][4][6] |
| Animal model differences | The genetic background and specific characteristics of your animal model may influence the response to this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (PDI inhibition) | 500 nM | [1][3] |
| Kd (PDI binding) | 62 nM | [1][3] |
| IC50 (recombinant PDIA3 inhibition) | ~5 µM | [1][7] |
| EC50 (Influenza NP+ cells) | 9.952 µM | [7] |
| In vivo dosage (mouse) | 20 mg/kg/day (oral) | [1][4][6] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate MTEC cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in cell culture medium.[1] Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.[1]
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle-treated control to determine the percentage of viable cells.
In Vivo Pharmacokinetic Study
-
Animal Model: Use wild-type C57BL/6j mice.[2]
-
Administration: Administer a single dose of this compound at 20 mg/kg via intravenous (i.v.) or oral (p.o.) routes.[2]
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Sample Processing: Process the samples to extract this compound.
-
Quantification: Use a suitable analytical method, such as LC-MS/MS, to determine the concentration of this compound in plasma and brain homogenates.
-
Data Analysis: Plot the concentration-time profiles to evaluate pharmacokinetic parameters like Cmax, Tmax, and brain penetration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Disulfide Isomerase A3 Regulates Influenza Neuraminidase Activity and Influenza Burden in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting LOC14 concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). Here you will find answers to frequently asked questions and troubleshooting guides to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Protein Disulfide Isomerase (PDI), with a particularly high affinity for PDIA3.[1][2] Its mechanism of action involves binding to PDI, which leads to the modulation of the endoplasmic reticulum (ER) stress response.[3][4] By inhibiting PDI, this compound can suppress ER stress induced by factors such as mutant huntingtin protein.[3][4]
Q2: What is the recommended starting concentration of this compound for a new cell line?
The optimal concentration of this compound is highly cell-type dependent. For a new cell line, it is recommended to perform a dose-response experiment starting with a broad range of concentrations. Based on published data, a starting range of 0.1 µM to 100 µM can be considered. For instance, the effective concentration 50% (EC50) in primary mouse tracheal epithelial cells (MTECs) was found to be 9.952 μM.[1]
Q3: How does the optimal this compound concentration vary between different cell types?
The optimal concentration of this compound can vary significantly due to differences in cell permeability, metabolic rates, and expression levels of PDI. The following table summarizes reported concentrations for various cell types.
| Cell Type | Concentration | Observation | Reference |
| Primary Mouse Tracheal Epithelial Cells (MTECs) | 0.01 - 100 µM | Dose-dependent inhibition of PDIA3 activity.[2] | [1][2] |
| Primary Mouse Tracheal Epithelial Cells (MTECs) | 9.952 µM | EC50 for reducing influenza A virus nucleoprotein positive cells.[1] | [1] |
| Vero Cells | 93 µM | 50% cytotoxic concentration (CC50) after 16 hours of treatment.[2][5] | [2][5] |
| U87-MG Cells | 70 µM | 50% cytotoxic concentration (CC50) after 16 hours of treatment.[2][5] | [2][5] |
| PC12 Cells | Low micromolar | Neuroprotective effects observed.[6] | [6] |
| Mouse Striatal Cells (STHdhQ111/111) | Not specified | Reduction of excessive ER stress.[4] | [4] |
Q4: What is the known signaling pathway affected by this compound?
This compound primarily targets Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum. By inhibiting PDI, this compound modulates the ER stress pathway. In the context of Huntington's disease models, this compound has been shown to suppress the upregulation of ER stress proteins such as XBP1, CHOP, and BiP.[4] Additionally, this compound's inhibition of ERp57 (PDIA3) can interfere with calcium signaling in osteoclast precursor cells.[1]
Caption: this compound inhibits PDI, modulating ER stress and calcium signaling.
Troubleshooting Guide
Issue 1: High cell toxicity observed after this compound treatment.
-
Possible Cause 1: Concentration is too high.
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Reduce the duration of this compound exposure. A time-course experiment can help identify the optimal incubation period that elicits the desired effect without causing excessive cell death.
-
-
Possible Cause 3: Cell line is particularly sensitive.
-
Solution: If possible, test this compound on a less sensitive, control cell line in parallel to ensure the compound's activity is within the expected range.
-
Issue 2: No significant effect of this compound observed at standard concentrations.
-
Possible Cause 1: Concentration is too low.
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the incubation time to allow for sufficient engagement of this compound with its target.
-
-
Possible Cause 3: Low expression of PDI in the cell line.
-
Solution: Verify the expression level of PDI (specifically PDIA3) in your cell line using techniques like Western blot or qPCR. Cell lines with low PDI expression may be less responsive to this compound.
-
-
Possible Cause 4: Compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh working solutions from the stock for each experiment.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective and cytotoxic concentration range of this compound for a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A suggested starting range is from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PDI抑制剂 | MCE [medchemexpress.cn]
- 6. pnas.org [pnas.org]
LOC14 Technical Support Center: Troubleshooting Aqueous Instability
Welcome to the technical support center for LOC14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its limited stability in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over a short period. Why is this happening?
A1: this compound is known to be unstable in aqueous solutions.[1][2] This inherent instability can lead to degradation of the compound, resulting in a decrease in its effective concentration and, consequently, reduced inhibitory activity on its target, Protein Disulfide Isomerase (PDI). For this reason, it is strongly recommended to prepare this compound solutions fresh for each experiment.[1][2]
Q2: I'm observing precipitate formation when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do to prevent this?
A2: Precipitation indicates that the solubility of this compound has been exceeded in the final aqueous buffer. To address this, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept to a minimum in your final assay volume, ideally below 0.5%, to avoid solvent-induced effects and precipitation.
-
Use Co-solvents: For challenging applications, consider the use of co-solvents. A formulation using a combination of DMSO, PEG300, and Tween-80 has been described for in vivo use and may be adapted for in vitro assays to improve solubility.[1]
-
Vortex During Dilution: When diluting the stock solution, vortex the aqueous buffer to ensure rapid and thorough mixing, which can help prevent localized high concentrations that lead to precipitation.
-
Prepare Working Solutions Serially: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Q3: How should I prepare and store this compound to maximize its stability and performance?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[3]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3] A stock solution in DMSO can be stored for up to one month at -20°C and for up to one year at -80°C.[3]
-
Working Solution Preparation: As a best practice, always prepare the final aqueous working solution of this compound immediately before use.[1][2]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing stock and working solutions.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | ~50 mg/mL | ~157.5 mM |
| Ethanol | ~19 mg/mL | ~59.8 mM |
| Water | <1 mg/mL | <3.15 mM |
Data sourced from Selleck Chemicals.[3] Note: The molecular weight of this compound is 317.41 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.174 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.174 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium to achieve the final concentration.
-
Crucially, add the this compound stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Use the freshly prepared working solution immediately in your experiment.
Visualization of this compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the Protein Disulfide Isomerase (PDI) signaling pathway. This compound acts as a reversible inhibitor of PDI, which is a key enzyme in the endoplasmic reticulum responsible for catalyzing the formation and isomerization of disulfide bonds in newly synthesized proteins.[4][5]
Caption: Mechanism of this compound as a PDI inhibitor in the ER.
References
How to measure LOC14 potency in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the potency of LOC14, a reversible allosteric inhibitor of Protein Disulfide Isomerase (PDI), in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI), particularly targeting the PDIA3 isoform.[1][2][3] It functions as an allosteric modulator, binding to a site adjacent to the enzyme's active site.[4][5] This binding event induces a conformational change in PDI, forcing it into an oxidized state and thereby inhibiting its reductase activity.[4][6] By inhibiting PDI, this compound has been shown to be neuroprotective in models of Huntington's disease, mitigating endoplasmic reticulum (ER) stress.[4][6]
Q2: What are the key parameters to define this compound potency?
A2: The potency of this compound is typically defined by two key parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of PDI's enzymatic activity. For PDIA3, the IC50 of this compound is approximately 5 µM.[1][3]
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal biological effect in a cell-based assay. For its neuroprotective effects, this compound has an EC50 of 500 nM.[1][7]
-
Kd (Dissociation constant): A measure of the binding affinity between this compound and PDI. A lower Kd indicates a higher binding affinity. The Kd for this compound binding to PDI is 62 nM.[1][7]
Q3: Which assays are recommended for measuring this compound potency?
A3: A two-pronged approach is recommended:
-
Biochemical Assay: A direct measurement of PDI reductase activity inhibition using a fluorogenic substrate like di-eosin-GSSG (di-E-GSSG).[8][9]
-
Cell-Based Assay: A functional assay to measure the biological effect of this compound, such as a cell viability or neuroprotection assay in a relevant cell model.[10][11]
Q4: Do I need a reference standard for my potency measurements?
A4: Yes, it is highly recommended to use a well-characterized lot of this compound as a reference standard in all assays. This allows for the determination of relative potency, which is crucial for comparing results across different experiments and manufacturing batches.[12]
Experimental Protocols
Protocol 1: In Vitro PDI Reductase Activity Assay (di-E-GSSG)
This protocol describes how to measure the inhibition of PDI reductase activity by this compound using the fluorogenic substrate di-E-GSSG.
Materials:
-
Recombinant human PDI
-
This compound
-
di-E-GSSG
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations.
-
Prepare fresh solutions of DTT and di-E-GSSG in assay buffer.
-
Dilute recombinant PDI in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate.
-
Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted PDI solution to each well (except the no-enzyme control).
-
Incubate the plate at room temperature for 30 minutes to allow for this compound to bind to PDI.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DTT and di-E-GSSG in assay buffer.
-
Add 25 µL of the reaction mix to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation of ~490 nm and an emission of ~520 nm.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective potency of this compound in a cell model of Huntington's disease, such as PC12 cells expressing mutant huntingtin (mHTT).
Materials:
-
PC12 cells stably expressing mHTT (or another relevant neuronal cell line)
-
Cell culture medium and supplements
-
This compound
-
A neurotoxic stimulus (e.g., glutamate, 3-NP)
-
Cell viability reagent (e.g., MTT, Resazurin, or Calcein AM)
-
96-well clear cell culture plates
-
Absorbance or fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed the neuronal cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO).
-
Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic stimulus to the wells (except for the untreated control wells) to induce cell death.
-
Incubate for the required duration to achieve a significant reduction in cell viability in the vehicle-treated, stimulus-exposed wells.
-
-
Assessment of Cell Viability:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control (100% viability).
-
Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Table 1: Example IC50 Data for this compound in PDI Reductase Assay
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 0.5 | 15.8 ± 2.5 |
| 1 | 28.9 ± 3.2 |
| 5 | 52.1 ± 4.5 |
| 10 | 75.3 ± 3.8 |
| 50 | 95.6 ± 2.1 |
| IC50 | ~5 µM |
Table 2: Example EC50 Data for this compound in Neuroprotection Assay
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 10 | 45.2 ± 3.3 |
| 50 | 58.7 ± 4.1 |
| 100 | 70.1 ± 3.9 |
| 500 | 85.4 ± 2.8 |
| 1000 | 92.3 ± 2.5 |
| 5000 | 94.8 ± 1.9 |
| EC50 | ~500 nM |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. solvias.com [solvias.com]
- 5. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. quantics.co.uk [quantics.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Utilizing LOC14 for Neuroprotection in Primary Neuron Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LOC14 to minimize neuronal toxicity in primary neuron cultures. This compound is a small molecule modulator of Protein Disulfide Isomerase (PDI) that has demonstrated neuroprotective effects by suppressing Endoplasmic Reticulum (ER) stress.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible, small-molecule modulator of Protein Disulfide Isomerase (PDI), a chaperone protein located in the Endoplasmic Reticulum (ER).[1][3][4] Its neuroprotective effect stems from its ability to bind to PDI and induce an oxidized conformation, which in turn suppresses ER stress.[1][3] This modulation helps to mitigate the cellular dysfunction and cell death caused by misfolded proteins, such as mutant huntingtin (mHtt).[1][2]
Q2: Is this compound itself toxic to primary neurons?
A2: Current research indicates that this compound is not directly toxic to neurons at effective neuroprotective concentrations. Instead, it is used to protect neurons from other toxic insults, such as those induced by misfolded proteins associated with neurodegenerative diseases.[1][3]
Q3: What is the optimal concentration of this compound for neuroprotection in primary neuron cultures?
A3: The optimal concentration of this compound can vary depending on the specific neuronal culture system and the nature of the toxic insult. Studies have shown neuroprotective effects in a concentration-dependent manner, with effective concentrations ranging from the nanomolar to the low micromolar range.[1][3] For instance, in striatal cells expressing mutant huntingtin, this compound preserved ATP levels at concentrations from 5 to 40 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long should I treat my primary neuron cultures with this compound?
A4: The treatment duration depends on the experimental design. For acute toxicity models, a pre-treatment of a few hours before inducing the toxic insult may be sufficient.[5] For chronic toxicity models, continuous treatment for several days may be necessary.[3] One study involving rat corticostriatal brain slice explants treated with this compound for 4 days showed significant rescue of medium spiny neurons.[3]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is important to note that the compound can be unstable in solution, and freshly prepared solutions are recommended.[6] For storage, follow the manufacturer's instructions, which generally advise storing the powder at -20°C and stock solutions at -80°C for long-term stability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable neuroprotective effect of this compound. | 1. Suboptimal this compound concentration. 2. Inadequate treatment duration. 3. Degradation of this compound in solution. 4. The specific neuronal toxicity model is not mediated by ER stress. | 1. Perform a dose-response experiment to identify the optimal concentration (e.g., 1 nM to 10 µM). 2. Increase the pre-treatment time or the total duration of this compound exposure. 3. Prepare fresh this compound solutions for each experiment.[6] 4. Verify that the toxic insult in your model induces ER stress markers (e.g., CHOP, BiP, XBP1). |
| High variability in experimental results. | 1. Inconsistent cell plating density. 2. Uneven coating of culture vessels. 3. Variability in this compound treatment. | 1. Ensure a consistent cell seeding density across all wells. 2. Ensure the entire surface of the culture vessel is evenly coated with an appropriate substrate like Poly-D-lysine.[7] 3. Ensure accurate and consistent addition of this compound to each well. |
| Primary neurons are detaching or clumping. | 1. Poor coating of the culture surface. 2. Low cell viability from the initial isolation. 3. Contamination of the culture. | 1. Use a high-quality coating substrate like Poly-D-lysine or Poly-L-ornithine and ensure complete coverage. Consider using a higher molecular weight poly-L-lysine as shorter polymers can be toxic.[7] 2. Optimize the neuron isolation protocol to maximize cell viability. 3. Regularly check for signs of contamination and maintain sterile techniques. |
| Difficulty in assessing neuroprotection. | 1. Insensitive assay for measuring cell viability or neuronal health. 2. Timing of the assay is not optimal. | 1. Use multiple assays to assess neuroprotection, such as MTT assay for cell viability, immunocytochemistry for neuronal markers (e.g., MAP2, NeuN), and western blotting for apoptotic and ER stress markers.[8] 2. Perform a time-course experiment to determine the optimal endpoint for your assay. |
Data Summary
Table 1: Effective Concentrations of this compound for Neuroprotection
| Cell Type | Toxicity Model | Effective Concentration Range | Outcome | Reference |
| PC12 Cells | Mutant Huntingtin (mHTTQ103) | Nanomolar to low micromolar | Rescue of cell viability | [3] |
| Medium Spiny Neurons (Rat Corticostriatal Brain Slices) | Mutant Huntingtin (mHTT-Q73) | Low micromolar | Rescue of MSNs from neurodegeneration | [3] |
| Mouse Striatal Cells | Mutant Huntingtin (STHdhQ111/111) | 5 - 40 nM | Preservation of ATP levels | [1] |
Table 2: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| N171–82Q HD mice | 20 mg/kg/day | Oral gavage | Improved motor function, attenuated brain atrophy, extended survival | [1][2] |
Experimental Protocols
Protocol 1: General Primary Neuron Culture
This protocol provides a general guideline for establishing primary cortical neuron cultures.
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with a solution of 50 µg/mL Poly-D-lysine in sterile water.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash the vessels three times with sterile, distilled water.
-
Allow the vessels to dry completely in a sterile hood before use.
-
-
Neuron Isolation:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate®-A medium.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette.
-
(Optional) Enzymatically digest the tissue with papain or trypsin to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Maintenance:
-
Plate neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 3-4 days.
-
Protocol 2: Assessing the Neuroprotective Effect of this compound
This protocol outlines a typical experiment to evaluate the neuroprotective properties of this compound against a toxic insult.
-
Cell Plating:
-
Plate primary neurons as described in Protocol 1 and allow them to mature for at least 7 days in vitro (DIV).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh dilutions in culture medium for each experiment.[6]
-
On the day of the experiment, pre-treat the neurons with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2 hours) before introducing the toxic agent. Include a vehicle control (DMSO) group.
-
-
Induction of Neuronal Toxicity:
-
Introduce the toxic agent (e.g., mutant huntingtin protein, glutamate, or another neurotoxin) to the culture medium.
-
-
Incubation:
-
Co-incubate the neurons with this compound and the toxic agent for the desired period (e.g., 24-48 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm. An increase in absorbance in this compound-treated wells compared to the toxin-only wells indicates a protective effect.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) and apoptotic markers (e.g., cleaved caspase-3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify neuronal survival and morphology using fluorescence microscopy.
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against ER stress markers (e.g., CHOP, BiP, p-IRE1α, XBP1s) and apoptotic markers.
-
A reduction in the expression of these markers in this compound-treated samples would indicate a neuroprotective effect.
-
-
Visualizations
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent LOC14 activity between batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for ensuring consistent activity of LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent, reversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation of the enzyme and thereby inhibiting its reductase activity.[3] this compound has shown neuroprotective effects in models of Huntington's disease by reducing endoplasmic reticulum (ER) stress.[3]
Q2: What are the key quantitative parameters for this compound activity?
A2: The activity of this compound can be characterized by several key parameters. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Target | Notes |
| Kd | 62 nM | PDI | A measure of binding affinity. |
| EC50 | 500 nM | PDI | The concentration for 50% of maximal effect in cellular assays.[1][2] |
| IC50 | ~5 µM | Recombinant PDIA3 | The concentration for 50% inhibition of PDI reductase activity in vitro.[1][4] |
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the activity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution in Solvent | -20°C | Up to 1 month |
It is highly recommended to prepare fresh working solutions from a stock for each experiment, as the compound can be unstable in solution.[1][2] When dissolving, using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce solubility.[3]
Q4: My experimental results with this compound are inconsistent between batches. What are the common causes?
A4: Inconsistent results with small molecule inhibitors like this compound can arise from several factors, which can be categorized as compound-related, experimental system-related, or assay-related issues. A systematic approach to troubleshooting is essential to identify the source of the variability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Higher than expected IC50 value or loss of inhibitory activity.
This is a common issue that can often be traced back to the handling and preparation of the inhibitor.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from the powdered form.
-
Rationale: The previous stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage at -20°C.
-
-
Check for Solubility Issues:
-
Action: Visually inspect your stock and working solutions for any precipitation. When preparing solutions, ensure the powder is fully dissolved. Sonication or gentle warming (up to 60°C) can aid dissolution in DMSO.
-
Rationale: Poor solubility leads to an inaccurate final concentration of the inhibitor in your assay, resulting in reduced apparent activity.
-
-
Use Fresh Working Dilutions:
-
Action: Always prepare fresh working dilutions of this compound for each experiment.
-
Rationale: this compound is unstable in solution, and its activity can diminish over time, even when stored at 4°C.[1]
-
-
Confirm Solvent Compatibility:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a non-toxic level (typically <0.5%).
-
Rationale: High concentrations of DMSO can affect enzyme activity and cell viability, confounding the results.
-
Issue 2: High variability in PDI activity assay results between replicates.
Variability in assay results can obscure the true effect of this compound.
Troubleshooting Steps:
-
Standardize Reagent Preparation:
-
Action: Prepare master mixes of all reagents (buffer, substrate, enzyme) to add to your assay plate.
-
Rationale: This minimizes pipetting errors and ensures consistent concentrations across all wells.
-
-
Optimize Incubation Times:
-
Action: Ensure that pre-incubation of the enzyme with this compound and the subsequent reaction time are consistent across all experiments.
-
Rationale: The inhibitory effect of this compound is time-dependent, and inconsistent timing can lead to variable results.
-
-
Control for Assay-Specific Factors:
-
Action: Be mindful of potential sources of error in your specific PDI activity assay (e.g., insulin (B600854) reduction or di-E-GSSG). For instance, in the di-E-GSSG assay, protect the plate from light to prevent photobleaching of the fluorescent substrate.
-
Rationale: Each assay has unique sensitivities and requirements for obtaining reproducible data.
-
-
Check for Contaminants:
-
Action: Use high-purity water and reagents. Ensure there is no cross-contamination between wells.
-
Rationale: Impurities or contaminants in your reagents can interfere with the assay chemistry.
-
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI by monitoring the increase in fluorescence upon the reduction of a quenched fluorescent substrate, di-eosin-GSSG.
Materials:
-
Recombinant human PDI
-
di-E-GSSG (di-eosin-labeled oxidized glutathione)
-
Dithiothreitol (DTT)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add recombinant PDI to each well, followed by the different concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding DTT to all wells.
-
Add the di-E-GSSG substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation of ~490 nm and an emission of ~580 nm.
Data Analysis:
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
Troubleshooting LOC14 delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LOC14 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins.[4][5] By inhibiting PDI, this compound can modulate cellular stress responses and has shown neuroprotective effects in preclinical models of diseases involving protein misfolding, such as Huntington's disease.[6][7] It is important to note that this compound is a small molecule, not an oligonucleotide.
Q2: What is the recommended formulation and administration route for this compound in mice?
A2: Based on published studies, this compound can be effectively administered to mice via oral gavage.[2][6] A common formulation involves first dissolving this compound in 1-Methyl-2-pyrrolidinone (NMP) to create a stock solution, which is then diluted with 0.5% methyl cellulose (B213188) for the final dosing solution.[6] It is recommended to prepare the dosing solution fresh for each administration.[2]
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: Yes, studies have shown that this compound is brain penetrable.[6][8] After oral administration in mice, this compound has been detected in both blood serum and brain tissue, making it suitable for in vivo studies targeting the central nervous system.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
Q: We are observing high variability or a lack of significant therapeutic effect with this compound in our mouse model. What are the potential causes and solutions?
A: Several factors can contribute to inconsistent efficacy. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Formulation/Dosing | Solution Preparation: Ensure this compound is fully dissolved in the initial solvent (e.g., NMP) before dilution. The final suspension in methyl cellulose should be homogenous. Vortex the suspension thoroughly before each gavage.[9][10] Dosing Technique: Inconsistent oral gavage technique can lead to inaccurate dosing. Ensure all personnel are properly trained in animal handling and gavage procedures to minimize stress and ensure the full dose is delivered to the stomach.[9][11] Verify dose calculations based on the most recent animal body weights. |
| Compound Stability | Fresh Preparations: this compound solutions may be unstable over time. It is highly recommended to prepare the dosing solution fresh before each administration.[2] |
| Metabolism & Clearance | Mouse Strain Differences: Different mouse strains can exhibit variations in drug metabolism. If you are using a different strain than what is reported in the literature for this compound studies (e.g., N171-82Q HD mice), consider potential differences in metabolic rates.[9] Pharmacokinetics: If feasible, conduct a pilot pharmacokinetic study in your mouse strain to determine the plasma and brain concentrations of this compound to ensure adequate exposure. |
| Target Engagement | Dose-Response: The dose used may not be optimal for your specific model or endpoint. The reported effective dose in one study was 20 mg/kg/day.[6][7] Consider performing a dose-response study to determine the optimal dose for your experimental conditions. Assessing Target Inhibition: To confirm this compound is reaching its target, you can measure downstream markers of PDI inhibition or ER stress in the target tissue (e.g., brain).[7] |
Issue 2: Adverse events or toxicity observed in treated animals.
Q: Our mice are showing signs of distress or weight loss after this compound administration. How can we troubleshoot this?
A: While this compound has been reported to be well-tolerated at effective doses, adverse events can occur.
| Potential Cause | Troubleshooting Steps & Solutions |
| Gavage-Related Injury | Technique Refinement: Improper gavage technique can cause esophageal injury or aspiration.[11] Ensure the gavage needle is the correct size for the mouse and that the procedure is performed gently and accurately. If fluid is observed from the nose, administration should be stopped immediately.[11] |
| Vehicle Toxicity | Vehicle Controls: Always include a vehicle-only control group to distinguish between compound-related toxicity and effects of the dosing vehicle. |
| Off-Target Effects | Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound to see if the adverse effects are mitigated while still maintaining efficacy. |
| Underlying Health of Animals | Animal Health Monitoring: Ensure that the animals are healthy before starting the experiment. Pre-existing health conditions can make them more susceptible to stress and drug-related side effects. |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
Materials:
-
This compound powder
-
1-Methyl-2-pyrrolidinone (NMP)
-
0.5% (w/v) methyl cellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriately sized oral gavage needles
-
Syringes
Procedure:
-
Calculate Dosage: Determine the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 20 mg/kg).
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in NMP to create a concentrated stock solution (e.g., 80 mg/mL).[6] Ensure the powder is completely dissolved.
-
Prepare Dosing Solution: Dilute the this compound stock solution with 0.5% methyl cellulose to the final desired concentration. For example, a 40x dilution of an 80 mg/mL stock will result in a 2 mg/mL dosing solution.[6]
-
Homogenize: Vortex the final dosing solution vigorously to ensure a homogenous suspension.
-
Administration:
-
Accurately weigh each mouse before dosing.
-
Calculate the required volume of the this compound suspension for each mouse.
-
Vortex the suspension immediately before drawing it into the syringe.
-
Gently restrain the mouse and administer the suspension via oral gavage.
-
Monitor the animal for any signs of distress during and after the procedure.[11]
-
Protocol 2: Assessment of Target Engagement in Brain Tissue
Objective: To determine if this compound is inhibiting its target, PDI, in the brain. This can be indirectly assessed by measuring changes in ER stress markers.
Procedure:
-
Tissue Collection: At the desired time point after this compound administration, euthanize the mice and harvest the brain tissue.
-
Tissue Processing: Rapidly dissect the brain region of interest (e.g., striatum) and snap-freeze in liquid nitrogen or prepare for immediate protein extraction.
-
Western Blot Analysis:
-
Homogenize the brain tissue and extract proteins using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers such as XBP1, CHOP, and BiP.[7]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and compare the levels of ER stress proteins in this compound-treated animals to vehicle-treated controls. A significant change in these markers can indicate target engagement.
Quantitative Data Summary
The following table summarizes key in vivo data for this compound from a study in the N171-82Q mouse model of Huntington's disease.[6][7]
| Parameter | Value | Animal Model | Administration |
| Effective Dose | 20 mg/kg/day | N171-82Q HD mice | Oral gavage |
| Treatment Duration | 14 weeks | N171-82Q HD mice | Daily |
| Key Efficacy Outcomes | Improved motor function, attenuated brain atrophy, extended survival | N171-82Q HD mice | - |
| Brain Penetration | Yes | Wild-type and HD mice | Oral gavage |
Visualizations
Caption: PDI signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo this compound efficacy study.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Validating LOC14 Target Engagement in Cells
Disclaimer: The protein "LOC14" has been identified as a lead-optimized, reversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] This guide provides methodologies and troubleshooting advice applicable to characterizing the cellular target engagement of small molecule inhibitors like this compound with PDI. The protocols and examples are based on established techniques for validating target engagement.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to validate?
A1: Target engagement is the direct, physical interaction of a compound with its intended biological target within a cellular environment.[6] Validating target engagement is a crucial step in drug discovery. It provides definitive evidence that a compound's observed biological effects are due to its interaction with the intended target, thereby confirming its mechanism of action.[6][7] This confirmation is essential for advancing a compound through the drug development pipeline.[8]
Q2: What are the primary methods for confirming that this compound engages PDI in cells?
A2: Several robust methods can be used to validate the interaction between this compound and PDI. The main approaches are:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a ligand like this compound binds to its target protein (PDI), it stabilizes the protein structure.[9][10] This stabilization leads to an increase in the temperature required to denature the protein.[10][11]
-
Bioluminescence Resonance Energy Transfer (BRET)-based assays (e.g., NanoBRET™): These assays measure the proximity between a target protein fused to a luciferase (energy donor) and a fluorescently labeled tracer that binds to the same target (energy acceptor).[7][12] A test compound like this compound will compete with the tracer for binding to the target, causing a decrease in the BRET signal in a dose-dependent manner.[13][14]
-
Immunoprecipitation followed by Western Blot: This method can be used to assess downstream effects of target engagement. For PDI, engagement by this compound has been shown to suppress Endoplasmic Reticulum (ER) stress.[15] Therefore, one could measure the levels of ER stress markers (e.g., XBP1, CHOP, BiP) following this compound treatment.[15]
Q3: How do I choose the right assay for my experiment?
A3: The choice of assay depends on several factors including available resources, the specific question being asked, and the need for throughput. CETSA is a label-free method that can be used with endogenous proteins, but it often requires a specific and sensitive antibody for detection via Western blot.[5][9] NanoBRET assays are highly sensitive, quantitative, and amenable to high-throughput screening, but require genetic engineering to fuse the target protein with NanoLuc® luciferase.[12][16] Assessing downstream biomarkers is an indirect but physiologically relevant measure of target engagement.[6] A multi-faceted approach using two or more methods provides the most robust validation.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: I don't see a significant thermal shift for PDI after treating with this compound. What could be wrong?
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of this compound may be too low to achieve sufficient target occupancy to induce a detectable thermal shift.
-
Possible Cause 2: Inefficient Cell Lysis or Fractionation. Incomplete cell lysis or poor separation of soluble and aggregated protein fractions can obscure a real thermal shift.[5][8]
-
Possible Cause 3: Antibody Issues. The primary antibody against PDI may not be specific or sensitive enough to detect the soluble protein fraction accurately.
-
Solution: Validate your antibody using positive and negative controls. Optimize antibody dilutions to achieve a better signal-to-noise ratio.
-
Q: My CETSA melt curve data is highly variable between replicates. What are the common causes?
-
Possible Cause 1: Inconsistent Heating. Uneven or inaccurate heating of samples in the thermal cycler is a major source of variability.[8]
-
Solution: Ensure all PCR tubes are properly seated in the thermal cycler block. Use a calibrated thermal cycler. Aliquot the same cell suspension volume into each tube.[10]
-
-
Possible Cause 2: Inconsistent Sample Handling. Variations in cell number, lysis efficiency, or loading volume for the Western blot can all contribute to variability.
-
Solution: Carefully count cells before treatment to ensure equal numbers per sample. Normalize the total protein concentration of the soluble fractions before loading onto the gel.[5]
-
NanoBRET™ Target Engagement Assay
Q: The NanoBRET™ signal is very low or absent. How can I fix this?
-
Possible Cause 1: Low Expression of the PDI-NanoLuc® Fusion Protein. Insufficient expression of the fusion protein will result in a weak donor signal.
-
Solution: Verify the expression of the PDI-NanoLuc® fusion protein via Western blot using an antibody against PDI or a tag on the fusion protein. Optimize transfection conditions (e.g., DNA concentration, transfection reagent) to increase expression.[14]
-
-
Possible Cause 2: Inappropriate Tracer Concentration. The concentration of the fluorescent tracer may be too high, leading to high background, or too low, resulting in a weak signal.
-
Solution: Perform a tracer titration experiment to determine the optimal concentration that gives the best signal-to-background ratio.
-
Q: I'm observing a high background signal in my NanoBRET™ assay.
-
Possible Cause 1: Extracellular Luciferase Activity. If NanoLuc® or the fusion protein is present in the culture medium, it can react with the substrate and generate a background signal.
-
Solution: Add an extracellular NanoLuc® inhibitor to the assay medium just before reading the plate to quench any signal from the medium.[14]
-
-
Possible Cause 2: Cell Autofluorescence. Some cell types may exhibit high intrinsic fluorescence, which can interfere with the assay.
-
Solution: Ensure you are using appropriate filter sets for the donor (450 nm) and acceptor (610 nm) wavelengths to minimize spectral overlap and background.[14]
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from CETSA and NanoBRET™ experiments designed to validate the engagement of this compound with its target, PDI.
Table 1: CETSA Isothermal Dose-Response (ITDR) Data for this compound with PDI. This experiment is performed at a fixed temperature (e.g., 56°C) to determine the concentration of this compound required to stabilize PDI.
| This compound Concentration (µM) | Normalized Soluble PDI Level (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.01 | 1.15 ± 0.15 |
| 0.1 | 1.88 ± 0.21 |
| 1 | 2.95 ± 0.30 |
| 10 | 3.10 ± 0.28 |
| 100 | 3.05 ± 0.35 |
EC50 can be calculated by fitting the data to a dose-response curve.
Table 2: NanoBRET™ Competitive Binding Data for this compound. This experiment measures the ability of this compound to displace a fluorescent tracer from PDI-NanoLuc®.
| This compound Concentration (nM) | NanoBRET™ Ratio (Mean ± SD) | Percent Inhibition |
| 0 (Vehicle) | 0.85 ± 0.05 | 0% |
| 0.1 | 0.82 ± 0.06 | 3.5% |
| 1 | 0.75 ± 0.04 | 11.8% |
| 10 | 0.51 ± 0.03 | 40.0% |
| 100 | 0.18 ± 0.02 | 78.8% |
| 1000 | 0.07 ± 0.01 | 91.8% |
IC50 is determined by plotting percent inhibition against the logarithm of this compound concentration.
Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to generate a melt curve to assess the thermal stabilization of endogenous PDI by this compound.
Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with this compound at a final concentration of 10 µM or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash once with PBS, and resuspend the pellet in PBS containing protease inhibitors.[5]
-
Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the samples across a temperature gradient (e.g., 46°C to 70°C) for 3 minutes using a thermal cycler, then cool at room temperature for 3 minutes.[5][10]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Western Blot Analysis: Transfer the supernatant (soluble fraction) to new tubes. Normalize the protein concentration for all samples. Analyze the levels of soluble PDI by Western blot using a PDI-specific primary antibody.[5]
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble PDI band against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.[10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a competitive binding experiment in live cells.
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a vector encoding for PDI fused to NanoLuc® luciferase. After 24 hours, harvest the cells and resuspend them in Opti-MEM.[14]
-
Compound Plating: Prepare serial dilutions of this compound in a white, 384-well assay plate. Include vehicle-only (0% inhibition) and a known PDI inhibitor (100% inhibition) as controls.
-
Tracer & Cell Addition: Add the fluorescent NanoBRET™ tracer (at its predetermined optimal concentration) to the cell suspension. Dispense the cell/tracer mix into the assay plate containing the this compound dilutions.[13]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[14]
-
Signal Detection: Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor to all wells.[14] Immediately read the plate on a luminometer equipped with two filters to detect the donor emission (~450 nm) and acceptor emission (~610 nm).[14]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratios against the this compound concentration to determine the IC50 value.
Caption: Simplified signaling pathway showing PDI's role in ER stress.
Caption: Decision tree for selecting a this compound target engagement assay.
References
- 1. pnas.org [pnas.org]
- 2. This compound | PDI抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 13. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 14. eubopen.org [eubopen.org]
- 15. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
Addressing variability in LOC14 experimental outcomes
Technical Support Center: LOC14 Experiments
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] this compound has shown neuroprotective effects in models of Huntington's disease by modulating PDI activity and reducing endoplasmic reticulum (ER) stress.[1][5] Given its therapeutic potential, obtaining reliable and reproducible experimental outcomes is critical. This guide provides troubleshooting advice and detailed protocols to address common sources of variability in this compound-related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum.[1][2][3][4] It binds reversibly to a region near the PDI active site, inducing an oxidized conformation and inhibiting the enzyme's reductase activity.[1] This modulation has been shown to be neuroprotective in cellular and animal models of Huntington's disease by suppressing ER stress.[5]
Q2: What are the most common sources of variability in cell-based assays involving this compound?
A2: Variability in cell-based assays can arise from multiple factors.[6][7][8] Key sources include:
-
Cell Health and Passage Number: Inconsistent cell health, density, or using cells of a high passage number can lead to variable responses.
-
Compound Handling: this compound is noted to be unstable in solution; therefore, freshly prepared solutions are recommended for each experiment.[4] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or general pipetting errors are a major source of variability, leading to incorrect final compound concentrations.[7]
-
Assay Conditions: Fluctuations in incubation time, temperature, and CO2 levels can significantly impact results.[9]
Q3: My Western blot results for PDI pathway proteins (e.g., CHOP, Bip) are inconsistent after this compound treatment. What should I check?
A3: Inconsistent Western blot results are a common challenge.[10] Consider the following:
-
Sample Preparation: Ensure consistent protein extraction methods and accurate protein quantification.[11] Incomplete cell lysis or protein degradation can significantly affect outcomes.[12]
-
Antibody Performance: Use validated antibodies at their optimal dilution.[10] Poor antibody specificity can lead to non-specific bands, while low affinity can result in weak or no signal.[10][13]
-
Protein Transfer: Verify efficient and even transfer of proteins from the gel to the membrane.[14] Large proteins may transfer incompletely, while small proteins might transfer through the membrane.[11][12]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any loading inaccuracies.
Q4: I am observing a different IC50/EC50 value for this compound than what is reported in the literature. Why might this be?
A4: Discrepancies in IC50 or EC50 values can be due to differences in experimental conditions.[15]
-
Assay Type: Values from biochemical assays (using purified enzyme) are often different from those obtained in cell-based assays due to factors like cell permeability and the presence of cellular ATP.[15]
-
ATP Concentration: For enzymatic assays, the concentration of ATP can significantly influence the apparent IC50 of an inhibitor.[15]
-
Cell Line Differences: Different cell lines may have varying levels of PDI expression or different compensatory mechanisms, leading to altered sensitivity to this compound.
-
Data Analysis: Ensure you are using a sufficient range of concentrations to generate a complete dose-response curve and are using an appropriate non-linear regression model for curve fitting.[15]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, Resazurin)
| Possible Cause | Recommended Solution | Rationale |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or automated cell dispenser. Mix cell suspension thoroughly between plating. Avoid plating cells in the outer wells of the plate, which are prone to evaporation ("edge effects").[9] | Ensures a uniform number of cells per well, which is the foundation for reproducible results. Edge effects can cause significant data skew. |
| This compound Degradation | Prepare fresh serial dilutions of this compound from a recent stock solution for every experiment. Avoid using old or repeatedly thawed solutions.[4] | This compound is reported to be unstable in solution.[4] Degradation leads to a lower effective concentration and inaccurate results. |
| Variable Incubation Times | Standardize all incubation periods precisely. Use a timer and process plates in a consistent order. | Cell viability and drug response are time-dependent processes. Even small variations can introduce significant error. |
| Reagent Handling | Allow all reagents to equilibrate to room temperature before use. Ensure complete and gentle mixing of detection reagents in each well.[16] | Temperature affects enzyme kinetics, which is the basis for many viability assays. Incomplete mixing leads to uneven signal development. |
Issue 2: Weak or No Signal in Western Blots for PDI or Downstream Markers
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane (e.g., from 15µg to 30µg). Confirm protein concentration with a reliable method (e.g., BCA assay).[13] | A minimum amount of target protein is required for detection. Too little lysate will result in a signal below the detection limit.[13] |
| Suboptimal Antibody Concentration | Perform an antibody titration experiment to determine the optimal primary antibody concentration. Increase incubation time (e.g., overnight at 4°C).[12][13] | Each antibody has an optimal concentration for binding. Too little antibody will result in a weak signal.[10] |
| Inefficient Protein Transfer | For high molecular weight proteins, consider a longer transfer time or adding a low concentration of SDS (0.01-0.05%) to the transfer buffer. For low MW proteins, reduce transfer time or use a membrane with a smaller pore size.[12][13] | Transfer efficiency is dependent on protein size. Optimization ensures the target protein is effectively transferred to the membrane for detection.[12] |
| Inactive Detection Reagents | Use fresh chemiluminescent substrates (e.g., ECL). Borrow a working reagent from a neighboring lab to test if your reagent is the issue.[11] | The enzymatic components of detection reagents (like HRP) can lose activity over time, leading to a weak or absent signal.[11] |
Data Presentation
Table 1: Example of Inconsistent IC50 Values for this compound
This table illustrates how different experimental conditions can lead to variability in the measured IC50 value of this compound in a hypothetical PDI reductase activity assay.
| Experiment ID | ATP Concentration | Enzyme Concentration | Incubation Time | Observed IC50 (nM) | Notes |
| EXP-01A | 100 µM | 5 nM | 60 min | 75.2 | Reference experiment |
| EXP-01B | 1 mM | 5 nM | 60 min | 210.5 | High ATP concentration can increase the apparent IC50 for competitive inhibitors.[15] |
| EXP-01C | 100 µM | 1 nM | 60 min | 68.9 | Lower enzyme concentration may slightly alter kinetics. |
| EXP-01D | 100 µM | 5 nM | 120 min | 155.3 | Longer incubation may lead to substrate depletion or compound instability, affecting results. |
| EXP-01E | 100 µM | 5 nM | 60 min | 550.8 | Used old this compound stock solution (4 weeks, multiple freeze-thaws). |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
-
Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.[14] Ensure the membrane is activated with methanol (B129727) prior to use.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CHOP, anti-Bip, anti-PDI) at the optimal dilution in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detection system.
Protocol 2: PDI Reductase Activity Assay (Biochemical)
-
Reagent Preparation: Prepare assay buffer, recombinant human PDI enzyme, insulin (B600854) (as a substrate), and DTT (as a reducing agent). Prepare a fresh serial dilution of this compound in assay buffer containing a consistent percentage of DMSO.
-
Reaction Setup: In a 96-well plate, add the PDI enzyme to each well. Add the this compound dilutions or vehicle control (DMSO) and pre-incubate for 15-30 minutes at room temperature.[15]
-
Initiate Reaction: Start the reaction by adding insulin to all wells. The PDI will reduce the disulfide bonds in insulin, causing it to aggregate and increase turbidity.
-
Kinetic Measurement: Immediately place the plate in a plate reader capable of measuring absorbance at 650 nm. Read the plate every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of insulin aggregation (Vmax) for each concentration of this compound. Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the log of the inhibitor concentration and fit the curve using a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. This compound | PDI抑制剂 | MCE [medchemexpress.cn]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. bioivt.com [bioivt.com]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing LOC14 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for LOC14 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), with a particularly high affinity for PDIA3.[1][2] It functions by binding to a region adjacent to the active site of PDI, which induces an oxidized conformation of the protein and inhibits its reductase activity.[3][4] This modulation of PDI activity has been shown to have neuroprotective effects, particularly in models of Huntington's disease, by suppressing endoplasmic reticulum (ER) stress.[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on published studies, a broad concentration range of 0.01 µM to 100 µM has been used for in vitro experiments.[1] For initial dose-response experiments to determine the IC50 in your specific cell line, it is advisable to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
Q3: How stable is this compound in solution and how should it be stored?
A3: this compound is unstable in solution, and it is highly recommended to prepare it fresh for each experiment.[1] For stock solutions, dissolve this compound in a suitable solvent like 1-Methyl-2-pyrrolidinone (NMP) or DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3][5] Always refer to the manufacturer's instructions for specific storage conditions.[6]
Q4: I am not observing the expected effect of this compound in my assay. What are the common causes?
A4: Several factors could contribute to a lack of effect. Consider the following:
-
Compound Instability: As this compound is unstable in solution, ensure you are using a freshly prepared solution for each experiment.[1]
-
Suboptimal Incubation Time: The optimal incubation time is cell-line and endpoint-dependent. You may need to perform a time-course experiment.
-
Incorrect Concentration: The effective concentration can vary significantly between different cell types. A dose-response experiment is crucial.
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal density. Overly confluent or sparse cultures can respond differently to treatment.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent.[6]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for obtaining accurate and reproducible results. The ideal duration depends on the specific cell line, the concentration of this compound, and the experimental endpoint being measured.
Problem: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure precise and consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Variations in cell health or passage number. | Use cells from a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Instability of this compound solution. | Prepare fresh this compound dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
Problem: No significant effect observed at any incubation time.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | Some cellular processes take longer to respond. Extend the incubation period (e.g., up to 72 hours), ensuring to account for cell proliferation. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. |
| Low expression of the target protein (PDI). | Confirm the expression of PDI/PDIA3 in your cell line using techniques like Western blotting or qPCR. |
| Rapid metabolism of this compound by the cells. | While this compound shows good stability in liver microsomes, specific cell lines might metabolize it differently.[1][7] Consider a repeated dosing schedule if a sustained effect is required.[2] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density and a Standard Incubation Time
This protocol is essential to ensure that cell confluency does not impact the results of your this compound treatment.
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Incubation: Incubate the plate for your planned experimental duration (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Analysis: Select the seeding density that results in cells being in the logarithmic growth phase and not over-confluent at the end of the longest planned incubation time.
Protocol 2: Time-Course Experiment to Optimize this compound Incubation Time
-
Cell Seeding: Plate your cells at the optimal density determined in Protocol 1.
-
This compound Treatment: Treat the cells with a concentration of this compound that you expect to be effective (e.g., the IC50 value if known, or a mid-range concentration like 1-10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Measurement: At each time point, perform your desired assay (e.g., cell viability, Western blot for downstream markers, etc.).
-
Data Analysis: Plot the results against time to identify the incubation period that yields the optimal response for your specific endpoint.
Quantitative Data Summary
The following table summarizes reported concentrations and incubation times for this compound from various studies. Note that these are starting points and should be optimized for your specific experimental system.
| Application | Cell Line / Model | This compound Concentration | Incubation Time | Reference |
| PDI Inhibition Assay | Recombinant PDIA3 | ~5 µM (IC50) | 24 hours | [1] |
| Neuroprotection Assay | PC12 cells with mutant huntingtin | Not specified | Not specified | [4][7] |
| Influenza Infection Assay | Mouse Tracheal Epithelial Cells (MTECs) | 10 µM (repeated doses, total 30 µM) | 24 hours post-infection | [2] |
| In vivo (mouse model of Huntington's) | N171–82Q HD mice | 20 mg/kg (oral gavage) | Daily for 12-28 weeks | [3] |
Visualizations
Caption: Mechanism of this compound action on Protein Disulfide Isomerase (PDI) in the ER.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in LOC14 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting, validating, and controlling for the effects of drug delivery vehicles in experiments involving the investigational compound LOC14.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my this compound experiments?
A1: A vehicle control is a group in an experiment that receives the same delivery solution (the "vehicle") used to administer this compound, but without this compound itself.[1][2][3] This is crucial for distinguishing the effects of this compound from any potential biological effects of the vehicle.[1][2] Without a proper vehicle control, it is impossible to conclude that observed outcomes are due to the compound and not the delivery agent.
Q2: My this compound is difficult to solubilize. What are the key characteristics of a good vehicle?
A2: An ideal vehicle should be inert, causing no biological effects on its own, and should not interact with the compound.[4] Key characteristics include:
-
Biocompatibility: Minimal to no toxicity or physiological response in the test system.[4][5]
-
Solubility/Stability: The ability to keep this compound solubilized and stable for the duration of the experiment.[4][6]
-
Consistency: The formulation should be reproducible between experiments.
-
Route Appropriateness: Suitability for the intended administration route (e.g., oral, intravenous, topical).[4][7]
Q3: How do I select an appropriate vehicle for my this compound formulation?
A3: Vehicle selection is a multi-step process that involves literature review and empirical testing. Start by researching vehicles used for similar compounds. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO).[8] It is critical to test the chosen vehicle for its own effects in your model system before proceeding with full-scale experiments.
Q4: Can I use a single "untreated" or "naive" control group instead of a specific vehicle control?
A4: It is highly recommended to include both. A naive control group receives no treatment and establishes a baseline. The vehicle control group specifically isolates the effects of the vehicle and the administration procedure.[1][2] Comparing the vehicle group to the naive group reveals any inherent effects of your delivery method.
Troubleshooting Guide
Issue 1: I'm observing unexpected effects (e.g., inflammation, weight loss) in my vehicle control group.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Some vehicles, like DMSO, can have biological effects, especially at higher concentrations.[8] Action: Conduct a dose-response study with the vehicle alone to determine a no-observable-adverse-effect level (NOAEL). Consider alternative, more inert vehicles. |
| Contamination | The vehicle may be contaminated with endotoxins or microbes, especially in parenteral studies. Action: Ensure all components are sterile and use endotoxin-free reagents. Prepare formulations fresh under sterile conditions. |
| Physicochemical Properties | The pH, osmolality, or viscosity of the vehicle could be causing irritation or stress.[4][9] Action: Adjust the pH and osmolality of the vehicle to be as close to physiological levels as possible.[4] |
| Administration Stress | The stress from the administration procedure (e.g., gavage, injection) can cause physiological changes. Action: Ensure all personnel are properly trained and consistently follow the administration protocol. Include a sham control group that undergoes the procedure without substance administration.[1] |
Issue 2: The effect of this compound is inconsistent or weaker than expected.
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Stability | This compound may be precipitating out of the vehicle or degrading over time.[6] Action: Visually inspect the formulation for precipitation. Confirm the stability of this compound in the vehicle over the experiment's duration using analytical methods like HPLC. |
| Vehicle Interaction | The vehicle may be interacting with this compound, reducing its bioavailability. Action: Review literature for known interactions with your chosen vehicle. Test alternative vehicle formulations. |
| Incorrect Formulation | Inconsistent preparation of the vehicle or this compound solution can lead to variable dosing. Action: Standardize the formulation protocol with clear, step-by-step instructions. Validate the concentration of this compound in the final formulation. |
Experimental Protocols
Protocol 1: Vehicle Biocompatibility Assessment
Objective: To determine if a chosen vehicle has any intrinsic biological effects in the experimental model.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as the planned this compound efficacy study.
-
Group Allocation: Randomly assign animals to at least three groups (n=5-10 per group):
-
Administration: Administer the vehicle to the Vehicle Control group using the same volume, route, and frequency planned for the this compound study.
-
Monitoring: Observe all animals for clinical signs (e.g., changes in weight, activity, grooming) for the duration of the study.[10]
-
Endpoint Analysis: At the study endpoint, collect relevant biological samples (e.g., blood, tissues) and analyze key parameters of interest (e.g., inflammatory markers, organ weights, histology).
-
Data Analysis: Statistically compare the Vehicle Control group to the Naive Control group. A lack of significant difference suggests the vehicle is biocompatible under these conditions.
Protocol 2: this compound Formulation and Stability Test
Objective: To ensure this compound remains stable and soluble in the chosen vehicle.
Methodology:
-
Formulation: Prepare the this compound-vehicle formulation as you would for the main experiment.
-
Initial Analysis: Immediately after preparation, take a sample and measure the concentration of this compound using a validated analytical method (e.g., HPLC-UV). Visually inspect for homogeneity and precipitation.
-
Stability Incubation: Store the formulation under the same conditions as it will be during animal dosing (e.g., room temperature, 4°C).
-
Time-Point Sampling: Take additional samples at relevant time points (e.g., 1, 4, 8, and 24 hours).
-
Final Analysis: Analyze the concentration and purity of this compound in each sample.
-
Acceptance Criteria: The formulation is considered stable if the concentration of this compound remains within ±10% of the initial concentration and no significant degradation products are observed.
Visualizations
Caption: Workflow for vehicle selection and use in this compound studies.
Caption: Decision tree for troubleshooting vehicle control issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. gadconsulting.com [gadconsulting.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vehicles for Drug Administration to Children: Results and Learnings from an In-Depth Screening of FDA-Recommended Liquids and Soft Foods for Product Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PDI Inhibitors: LOC14 vs. PACMA 31
For Researchers, Scientists, and Drug Development Professionals
Protein Disulfide Isomerase (PDI) has emerged as a critical therapeutic target in a range of diseases, including cancer and neurodegenerative disorders, owing to its central role in protein folding and cellular homeostasis within the endoplasmic reticulum (ER).[1] The inhibition of PDI disrupts the proper folding of nascent proteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis in diseased cells.[2][3] This guide provides an objective comparison of two prominent PDI inhibitors, LOC14 and PACMA 31, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and PACMA 31, highlighting their distinct inhibitory profiles.
| Parameter | This compound | PACMA 31 |
| Mechanism of Action | Reversible | Irreversible |
| Potency | ||
| Kd | 62 nM | Not Reported |
| EC50 | 500 nM | Not Reported |
| IC50 (PDI Inhibition) | ~5 µM (for rPDIA3)[4][5] | 10 µM[6][7][8] |
| Cellular Activity | ||
| Anti-Multiple Myeloma IC50 | Not Reported | Not Reported |
| Ovarian Cancer Cell Cytotoxicity IC50 | Not Reported | 0.32 - 0.9 µM |
| Cytotoxic Concentration (CC50) | 70 µM (U87-MG cells), 93 µM (Vero cells)[4] | Not Reported |
Differential Effects on PDI Inhibition and Cellular Response
This compound and PACMA 31 exhibit distinct mechanisms of action, which translate to different cellular consequences.
This compound is a potent and reversible inhibitor of PDI.[9] It binds to a region adjacent to the active site of PDI, inducing a conformational change that favors the oxidized state of the enzyme and inhibits its reductase activity.[10] This reversible nature may offer advantages in vivo, potentially reducing the risk of idiosyncratic toxicities associated with irreversible inhibitors.[9] Studies have shown that this compound is neuroprotective in models of Huntington's disease and can penetrate the blood-brain barrier.[9][11] It primarily inhibits the PDIA3 isoform.[4][5][12]
PACMA 31 is an irreversible inhibitor that forms a covalent bond with the active site cysteines of PDI.[3][6][13] This irreversible binding leads to a sustained inhibition of PDI activity. PACMA 31 has demonstrated significant anti-tumor activity, particularly in ovarian cancer models, where it suppresses tumor growth without notable toxicity to normal tissues.[2][14] In addition to its effects on PDI, PACMA 31 has also been reported to inhibit Thioredoxin Reductase (TrxR), which may contribute to its anticancer effects through the induction of oxidative stress.[15]
Signaling Pathways
The inhibition of PDI by both this compound and PACMA 31 leads to the accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Experimental Protocols
PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin β-chain, which can be measured as an increase in turbidity.[16]
Reagents:
-
Recombinant human PDI
-
Insulin solution (e.g., 1 mg/ml in 50 mM Tris-HCl, pH 7.5)[17]
-
Dithiothreitol (DTT) (e.g., 100 mM)[17]
-
Sodium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)[17]
-
EDTA (e.g., 100 mM, pH 7.0)[17]
-
PDI inhibitor (this compound or PACMA 31)
Procedure:
-
Prepare a reaction cocktail containing sodium phosphate buffer, EDTA, and insulin solution.[17]
-
Add the PDI sample to the reaction cocktail.
-
Add the PDI inhibitor at various concentrations.
-
Initiate the reaction by adding DTT.[17]
-
Incubate at 25°C.[17]
-
Monitor the increase in turbidity by measuring the absorbance at 650 nm at regular intervals.[17]
Data Analysis: The rate of increase in absorbance is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
PDI Reductase Activity Assay (di-E-GSSG Assay)
This is a highly sensitive, continuous fluorimetric assay that measures the reductase activity of PDI.[18]
Reagents:
-
Recombinant human PDI
-
di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG)
-
Dithiothreitol (DTT)
-
PDI Assay Buffer
-
PDI inhibitor (this compound or PACMA 31)
Procedure:
-
Incubate recombinant PDI with varying concentrations of the inhibitor in PDI Assay Buffer.[19]
-
Prepare a reaction mix containing PDI Assay Buffer, DTT, and di-E-GSSG.[18]
-
Initiate the reaction by adding the reaction mix to the PDI/inhibitor solution.[18]
-
The PDI-catalyzed reduction of di-E-GSSG leads to an increase in fluorescence as the eosin (B541160) molecules are separated, relieving self-quenching.[18]
-
Monitor the fluorescence over time using a plate reader.[19]
Data Analysis: The rate of fluorescence increase is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.[19]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. PACMA 31 - Immunomart [immunomart.com]
- 9. pnas.org [pnas.org]
- 10. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy.umich.edu [pharmacy.umich.edu]
- 15. Revealing PACMA 31 as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Effects of LOC14, a Reversible PDI Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound LOC14 against other relevant alternatives, supported by experimental data from preclinical models. This compound is a potent, reversible, nanomolar inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum (ER) that has become a key therapeutic target in neurodegenerative diseases characterized by protein misfolding.
Executive Summary
This compound exerts its neuroprotective effects by modulating the activity of PDI. It reversibly binds to a region adjacent to the PDI active site with high affinity (Kd of 62 nM), inducing an oxidized conformation that inhibits the enzyme's reductase activity.[1][2] This mechanism has been shown to be protective in cellular and animal models of Huntington's disease by suppressing ER stress and subsequent cell death pathways.[3][4] Compared to older, irreversible PDI inhibitors like 16F16, this compound demonstrates improved potency and more favorable pharmaceutical properties.[1][5] However, in direct enzymatic assays, other covalent inhibitors such as CCF642 have shown higher potency.[6][7]
Comparative Efficacy of PDI Inhibitors
The following tables summarize the quantitative data comparing this compound with other PDI inhibitors across various experimental models.
Table 1: In Vitro & Ex Vivo Model Comparison
| Model System | Compound | Mechanism | Concentration / Potency | Key Outcome | Reference |
| PDI Enzymatic Assay | This compound | Reversible Inhibitor | Kd: 62 nM, EC50: 500 nM | Induces oxidized PDI conformation | [1][2][8] |
| 16F16 | Irreversible Inhibitor | Not Reported | Covalently modifies active site cysteines | [1][5] | |
| CCF642 | Covalent Inhibitor | 1 µM CCF642 ≈ 100 µM this compound | Potent inhibition of PDI reductase activity | [6][7] | |
| Mutant Huntingtin (mHTT) PC12 Cells | This compound | Reversible Inhibitor | Low micromolar | Potent rescue of cell viability | [1][2] |
| 16F16 | Irreversible Inhibitor | Not Reported | Protects against mHTT toxicity | [1][5] | |
| Rat Corticostriatal Brain Slices (mHTT) | This compound | Reversible Inhibitor | Low micromolar | Rescued medium spiny neurons (MSNs) from degeneration | [1] |
| KW-6002 + SP600125 | Positive Control | 50 µM + 30 µM | Rescue of MSNs | [1] |
Table 2: In Vivo Model Comparison (N171-82Q Huntington's Disease Mouse Model)
| Compound | Dosage | Administration | Key Outcomes | Reference |
| This compound | 20 mg/kg/day | Oral gavage | - Significantly improved motor function- Attenuated brain atrophy- Extended survival- Preserved DARPP32 levels (striatal neuron marker) | [3][4] |
| Vehicle Control | N/A | Oral gavage | - Progressive motor deficits- Significant brain atrophy | [4] |
Mechanism of Action: PDI Inhibition and ER Stress Reduction
In neurodegenerative conditions like Huntington's disease, the accumulation of misfolded proteins such as mutant huntingtin (mHtt) causes prolonged ER stress.[4] This activates the Unfolded Protein Response (UPR), which, if overwhelmed, triggers apoptotic cell death. PDI is a central player in this process. This compound modulates this pathway by inhibiting PDI's reductase activity, which reduces the production of reactive oxygen species (ROS) and suppresses the pro-apoptotic effects of ER stress, ultimately promoting neuronal survival.[4]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of findings. Below are protocols for key experiments cited in the validation of this compound.
PDI Reductase Activity Assay (di-E-GSSG)
This assay quantifies PDI's enzymatic ability to reduce disulfide bonds using a fluorescent substrate.[6]
-
Reagent Preparation :
-
Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0.
-
Substrate: Di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG) stock solution. In its oxidized state, the substrate is self-quenching and has low fluorescence.
-
Reducing Agent: Dithiothreitol (DTT) stock solution.
-
Enzyme: Recombinant human PDI.
-
Inhibitor: this compound or other comparators (e.g., CCF642) at various concentrations.
-
-
Procedure :
-
In a 96-well black or white microplate, incubate recombinant PDI with varying concentrations of the inhibitor (this compound) in the assay buffer.
-
Initiate the reaction by adding DTT.
-
Add di-E-GSSG to the mixture. The PDI-catalyzed reduction of di-E-GSSG separates the eosin (B541160) molecules, relieving the quenching and causing a measurable increase in fluorescence.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~520 nm, Emission: ~545 nm).
-
-
Data Analysis :
-
The rate of fluorescence increase is directly proportional to PDI reductase activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
In Vivo Efficacy in N171-82Q Mouse Model of Huntington's Disease
This protocol outlines the steps used to validate the neuroprotective effects of this compound in a transgenic mouse model.[4]
-
Animal Model : N171-82Q transgenic mice, which express a fragment of the human huntingtin gene with a pathogenic polyglutamine expansion and exhibit a progressive neurodegenerative phenotype.
-
Drug Administration :
-
Beginning at an age where motor deficits appear (e.g., 12 weeks), administer this compound daily at a dose of 20 mg/kg via oral gavage.
-
A control group receives a vehicle solution following the same schedule.
-
-
Behavioral Assessment :
-
At regular intervals (e.g., bi-weekly), assess motor function and coordination. A common test is the tapered beam walk , where the time taken to traverse the beam and the number of foot slips are recorded.[4]
-
-
Neuroimaging :
-
Towards the end of the study (e.g., 26 weeks), perform in vivo structural Magnetic Resonance Imaging (MRI) to measure whole-brain and regional volumes (e.g., striatum) to assess brain atrophy.[4]
-
-
Post-mortem Analysis :
-
Data Analysis :
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the outcomes (motor performance, brain volume, DARPP32 levels, survival) between the this compound-treated group and the vehicle-treated group.
-
Conclusion
This compound is a promising neuroprotective agent that has been validated in multiple models of Huntington's disease. Its reversible mechanism of PDI inhibition and favorable pharmacokinetic profile make it a strong candidate for further development.[1] The comparative data show a clear advantage over first-generation, irreversible inhibitors and provide a benchmark for comparison with other emerging neuroprotective compounds. The detailed protocols supplied here offer a framework for researchers aiming to investigate PDI modulators in neurodegenerative disease models.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of LOC14 and Irreversible PDI Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversible Protein Disulfide Isomerase (PDI) inhibitor, LOC14, with irreversible PDI inhibitors, supported by experimental data.
Protein Disulfide Isomerase (PDI) is a critical chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the correct folding of nascent proteins through the formation and isomerization of disulfide bonds. Its upregulation in various diseases, including cancer and neurodegenerative disorders, has made it a compelling therapeutic target. This guide details the differential effects of the reversible PDI inhibitor this compound and prominent irreversible PDI inhibitors like PACMA31 and CCF642 on PDI inhibition and subsequent cellular pathways.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters of this compound and representative irreversible PDI inhibitors, highlighting their distinct inhibitory profiles.
| Parameter | This compound (Reversible) | PACMA31 (Irreversible) | CCF642 (Irreversible) |
| Mechanism of Action | Reversibly binds to a region adjacent to the active site of PDI, inducing an oxidized conformation.[1][2][3] | Forms a covalent bond with the active site cysteines of PDI.[4][5][6] | Covalently binds within the active-site CGHCK motifs of PDI family members (PDIA1, A3, A4).[7][8] |
| Potency (IC50) | ~5 µM (for rPDIA3)[9][10] | ~10 µM[5][11] | ~2.9 µM[12] |
| Binding Affinity (Kd) | 62 nM[1][9] | Not Reported | Not Reported |
| Cellular Efficacy (EC50) | 500 nM[9] | Not Reported | Sub-µM in 10/10 multiple myeloma cell lines[8][12] |
| Comparative Potency | Less potent in inhibiting PDI reductase activity compared to CCF642.[8][13][14] | Inhibition of PDI reductase activity is significantly less potent than CCF642.[8][13][14] | ~100-fold more potent than this compound and PACMA31 in inhibiting PDI reductase activity.[8][13][14] |
Differential Effects on Cellular Pathways
This compound and irreversible PDI inhibitors induce distinct cellular responses due to their different mechanisms of action.
This compound , as a reversible inhibitor, modulates PDI activity. Its binding induces an oxidized conformation of PDI, which can be neuroprotective by bypassing the need for Ero1α, an enzyme that generates reactive oxygen species (ROS) during PDI re-oxidation.[1] This mechanism has shown therapeutic potential in models of Huntington's disease by suppressing ER stress.[2]
Irreversible inhibitors , such as PACMA31 and CCF642, form covalent bonds with PDI, leading to its inactivation.[4][5][6][8] This potent and sustained inhibition of PDI function causes a significant accumulation of misfolded proteins in the ER, triggering a strong unfolded protein response (UPR) and ER stress.[4][7] If the ER stress is prolonged and severe, it leads to the activation of apoptotic pathways, making these inhibitors promising candidates for cancer therapy.[4][7][8] Specifically, CCF642 has been shown to cause acute ER stress in multiple myeloma cells, leading to apoptosis-inducing calcium release.[8][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by PDI inhibition and a typical experimental workflow for assessing PDI inhibitor activity.
Caption: PDI inhibition leads to ER stress and apoptosis.
Caption: Workflow for PDI reductase activity assay.
Detailed Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the ability of PDI to reduce the substrate di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG).[15][16][17][18][19]
Materials:
-
Recombinant human PDI
-
di-E-GSSG (di-eosin-glutathione disulfide)
-
Dithiothreitol (DTT)
-
PDI inhibitor (this compound, PACMA31, CCF642)
-
Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of PDI, di-E-GSSG, DTT, and the PDI inhibitors in appropriate solvents. Prepare serial dilutions of the inhibitors.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to the blank wells. To the sample wells, add the PDI enzyme to a final concentration of 10-50 nM. Add the PDI inhibitors at various concentrations to the respective wells. Include a vehicle control.
-
Inhibitor Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the PDI enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DTT (final concentration ~2 µM) and di-E-GSSG (final concentration ~250 nM) in the assay buffer. Add 50 µL of the reaction mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the increase in fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 545 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve). The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Western Blot Analysis for ER Stress Markers
This method is used to detect the upregulation of key ER stress marker proteins, such as PERK, IRE1α, and CHOP, in cells treated with PDI inhibitors.
Materials:
-
Cell culture reagents
-
PDI inhibitors (this compound, PACMA31, CCF642)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PERK, IRE1α, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PDI inhibitors or vehicle for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The choice between a reversible PDI inhibitor like this compound and an irreversible inhibitor depends on the therapeutic context. This compound's reversible and modulatory mechanism of action presents a promising avenue for treating neurodegenerative diseases where a complete and sustained inhibition of PDI might be detrimental. In contrast, the potent and sustained ER stress induced by irreversible PDI inhibitors like PACMA31 and CCF642 makes them highly attractive candidates for cancer therapy, particularly for malignancies with a high secretory load that are sensitive to ER stress-induced apoptosis. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their studies and to inform the development of next-generation PDI-targeted therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 15. benchchem.com [benchchem.com]
- 16. Dieosin disulfide reductase assay [bio-protocol.org]
- 17. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of LOC14 and Other PDI Inhibitors in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the protein disulfide isomerase (PDI) inhibitor LOC14 and its alternatives, PACMA 31 and CCF642, in various cancer cell lines. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further investigation and drug development efforts.
Introduction to PDI Inhibition in Oncology
Protein disulfide isomerase (PDI) is a chaperone protein crucial for proper protein folding within the endoplasmic reticulum (ER). Cancer cells, with their high proliferation rates and protein synthesis demands, often exhibit elevated PDI levels to manage ER stress. This dependency makes PDI an attractive therapeutic target. Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death in cancer cells. This guide focuses on this compound, a potent PDI inhibitor, and compares its efficacy with other well-characterized PDI inhibitors, PACMA 31 and CCF624.
Quantitative Efficacy Analysis
The following tables summarize the available half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for this compound, PACMA 31, and CCF642 in various cancer cell lines. It is important to note that a direct head-to-head comparison across a standardized panel of breast, lung, and colon cancer cell lines is not extensively available in the current literature. The data presented here is compiled from various studies.
Table 1: Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Citation |
| U87-MG | Glioblastoma | CC50 | 70 | [1] |
| Vero | Kidney Epithelial | CC50 | 93 | [1] |
| Recombinant PDIA3 | - | IC50 | ~5 | [2] |
| MTEC | Mouse Tracheal Epithelial | - | - | [2] |
Table 2: Comparative Efficacy of PDI Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Efficacy Metric | Value (µM) | Citation |
| PACMA 31 | MCF-7 | - | Inhibits proliferation | [1] |
| PACMA 31 | MDA-MB-231 | - | Inhibits proliferation | [1] |
| CCF642 | MDA-MB-231 | IC50 | 25.12 | [3] |
Table 3: Comparative Efficacy of PDI Inhibitors in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Efficacy Metric | Value (µM) | Citation |
| CCF642 | A549 | IC50 | 12.02 | [3] |
Note: Data for this compound and PACMA 31 in this specific lung cancer cell line were not found in the reviewed literature.
Table 4: Comparative Efficacy of PDI Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Lines | Efficacy Metric | Value (µM) | Citation |
| PACMA 31 | Ovarian Cancer | OVCAR-8 | - | Significantly inhibits colony formation at 10 µM | [4] |
| CCF642 | Multiple Myeloma | 10 different cell lines | IC50 | < 1 | [5] |
Signaling Pathway of PDI Inhibitor-Induced Apoptosis
PDI inhibitors primarily exert their cytotoxic effects by inducing endoplasmic reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response.
The key signaling cascade involves three main ER stress sensors: PERK, IRE1α, and ATF6. Inhibition of PDI leads to an accumulation of misfolded proteins, causing these sensors to activate downstream pathways that converge on the induction of apoptosis. This is often mediated by the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspases.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of PDI inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium
-
96-well plates
-
PDI inhibitors (this compound, PACMA 31, CCF642) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PDI inhibitors in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with PDI inhibitors.
Materials:
-
Cancer cell lines
-
PDI inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of PDI inhibitors for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This compound, PACMA 31, and CCF642 are potent inhibitors of PDI that induce apoptosis in cancer cells through the induction of ER stress and the UPR pathway. While comparative data across a standardized panel of breast, lung, and colon cancer cell lines is limited, the available evidence suggests that these compounds have significant anti-cancer activity. CCF642, in particular, has demonstrated low micromolar to sub-micromolar efficacy in lung, breast, and multiple myeloma cell lines. Further research is warranted to fully elucidate the therapeutic potential of this compound in these common cancer types and to conduct direct comparative studies to better inform clinical development strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing the development of PDI inhibitors as novel cancer therapeutics.
References
LOC14: Exploring Synergistic Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), has garnered attention for its neuroprotective properties and its role in viral replication. While direct experimental evidence for synergistic effects of this compound with other drugs remains to be extensively published, the broader class of PDI inhibitors has demonstrated significant synergistic potential in preclinical cancer models, particularly in combination with agents that target protein homeostasis, such as proteasome and histone deacetylase (HDAC) inhibitors. This guide provides a comparative overview of the synergistic effects observed with other PDI inhibitors, offering a predictive framework for the potential combinatorial applications of this compound.
Synergistic Effects of PDI Inhibitors: A Comparative Overview
Inhibition of PDI disrupts the proper folding of proteins within the endoplasmic reticulum (ER), leading to ER stress and the accumulation of misfolded proteins. This cellular state can be synergistically exploited by co-administering drugs that further impair the cell's ability to manage this proteotoxic stress. The most compelling evidence for this synergy comes from studies involving the PDI inhibitors E64FC26 and PACMA 31 in the context of multiple myeloma and other cancers.
Quantitative Data on PDI Inhibitor Synergy
The following table summarizes the synergistic effects observed with PDI inhibitors in combination with the proteasome inhibitor bortezomib (B1684674). The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| PDI Inhibitor | Combination Drug | Cell Line | Combination Index (CI) | Effect | Reference |
| E64FC26 | Bortezomib | MM.1S (Multiple Myeloma) | < 1 | Synergistic cytotoxicity | [1][2] |
| E64FC26 | Bortezomib | MM.1S BzR (Bortezomib-resistant Multiple Myeloma) | < 1 | Synergistic cytotoxicity, overcomes resistance | [3] |
| PACMA 31 | Bortezomib | MM cells | Not explicitly quantified, but described as synergistic | Enhanced apoptosis | [2] |
| E64FC26 | Panobinostat (HDAC inhibitor) | PANC-1 (Pancreatic cancer) | < 1 | Synergistic cytotoxicity | [4] |
| E64FC26 | Panobinostat (HDAC inhibitor) | T98G (Glioblastoma) | < 1 | Synergistic cytotoxicity | [4] |
Signaling Pathways and Mechanism of Synergy
The synergistic antitumor activity of PDI inhibitors and proteasome/HDAC inhibitors is rooted in the induction of overwhelming proteotoxic stress, ultimately leading to apoptosis. The inhibition of PDI blocks the proper folding and disulfide bond formation of newly synthesized proteins in the ER, triggering the Unfolded Protein Response (UPR). Concurrently, inhibition of the proteasome prevents the clearance of these misfolded proteins, leading to their accumulation and exacerbating ER stress. This dual assault on protein homeostasis activates pro-apoptotic signaling pathways.
Caption: Mechanism of synergy between PDI and proteasome inhibitors.
Experimental Protocols
The following is a generalized protocol for assessing the synergistic effects of this compound with another drug, based on methodologies reported for other PDI inhibitors.[1][4]
1. Cell Viability Assay to Determine Synergy:
-
Cell Culture: Culture cancer cell lines (e.g., multiple myeloma, pancreatic cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., bortezomib) in a suitable solvent like DMSO.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination, for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
2. Western Blot Analysis for Mechanistic Insights:
-
Protein Extraction: Treat cells with this compound, the combination drug, or both for a shorter duration (e.g., 16-24 hours). Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against markers of ER stress (e.g., ATF4, CHOP) and apoptosis (e.g., cleaved caspase-3). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Analyze the protein expression levels to confirm the induction of ER stress and apoptosis in the combination treatment group compared to single-agent treatments.
Caption: Generalized workflow for assessing drug synergy.
Conclusion
While direct experimental data on the synergistic effects of this compound is not yet widely available, the established mechanism of action for the PDI inhibitor class strongly suggests its potential for synergistic interactions, particularly with drugs that target protein homeostasis pathways. The provided comparative data and experimental frameworks offer a solid foundation for researchers to design and execute studies to explore and validate the combinatorial therapeutic potential of this compound. Such investigations could unlock new treatment paradigms for various malignancies and other diseases characterized by proteotoxic stress.
References
- 1. Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Validating the Specificity of LOC14 for PDI: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Disulfide Isomerase (PDI) inhibitor LOC14 with other alternatives, supported by experimental data. PDI is a critical chaperone protein in the endoplasmic reticulum (ER), essential for the correct folding of proteins through the formation and isomerization of disulfide bonds. Its upregulation in various diseases, including neurodegenerative disorders and cancer, has established it as a significant therapeutic target. This guide focuses on this compound, a potent and reversible PDI inhibitor, and compares its performance and specificity against other known inhibitors.
Quantitative Comparison of PDI Inhibitor Performance
The following table summarizes key quantitative parameters for this compound and other notable PDI inhibitors, highlighting their distinct inhibitory profiles.
| Parameter | This compound | 16F16 | CCF642 |
| Potency | |||
| IC50 (PDI Inhibition) | ~5 µM (for rPDIA3)[1] | Not explicitly stated | ~2.9 µM[2] |
| EC50 | 500 nM[1][3][4] | 1,500 nM[4] | Not Reported[2] |
| Kd | 62 nM[1][3][4] | Not Reported | Not Reported[2] |
| Mechanism of Action | Reversible, non-covalent[4][5] | Irreversible[4] | Covalent, irreversible[2] |
| Comparative Potency | Less potent in reductase activity inhibition than CCF642[2][6] | Less potent than this compound[4] | ~100-fold more potent than this compound in inhibiting PDI reductase activity[2][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of PDI inhibitors are provided below.
PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin (B600854) following the reduction of its disulfide bonds.
-
Reagents: Recombinant human PDI, insulin, dithiothreitol (B142953) (DTT), and the test inhibitor (e.g., this compound).
-
Procedure:
-
Recombinant PDI is incubated with various concentrations of the inhibitor in a suitable buffer.
-
The reaction is initiated by adding DTT.
-
Insulin is then added to the mixture.
-
The PDI-catalyzed reduction of insulin's disulfide bonds leads to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.
-
The absorbance is monitored over time at a specific wavelength (e.g., 650 nm) using a plate reader.
-
-
Data Analysis: The rate of increase in turbidity is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Di-Eosin-GSSG (di-E-GSSG) Fluorescence Assay
This assay provides a sensitive measure of PDI reductase activity based on the fluorescence dequenching of a labeled substrate.
-
Reagents: Recombinant human PDI, di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG), DTT, and the test inhibitor.
-
Procedure:
-
Recombinant PDI is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is started by the addition of DTT.
-
di-E-GSSG is then added to the reaction mixture.
-
The PDI-catalyzed reduction of di-E-GSSG results in an increase in fluorescence.
-
Fluorescence is kinetically monitored using a fluorescence plate reader.[2]
-
-
Data Analysis: The rate of fluorescence increase is directly proportional to PDI reductase activity. The percentage of inhibition is determined by comparing the rates obtained with and without the inhibitor.[2]
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd) of an inhibitor to PDI.
-
Procedure:
-
A solution of the inhibitor (e.g., this compound) is titrated into a solution containing the PDI protein in the sample cell of the calorimeter.
-
The heat released or absorbed during the binding interaction is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[4]
-
Visualizing the Impact and Experimental Workflow
The following diagrams illustrate the experimental workflow for assessing PDI inhibition and the downstream signaling consequences.
Specificity of this compound
This compound is a potent, reversible inhibitor that binds to a region adjacent to the active site of PDI, forcing the protein into an oxidized conformation and thereby inhibiting its reductase activity.[4][5] While this compound is a powerful tool for studying PDI function, it is important to consider its specificity among the various PDI family members. Research suggests that this compound likely reacts with and oxidizes the catalytic domains of both PDIA1 and PDIA3.[4] Some evidence suggests that as a reversible, allosteric inhibitor, this compound may have a degree of selectivity for PDIA1 over other PDI family members.[7] However, it is also proposed that the neuroprotective effects of this compound may arise from the modulation of the entire PDI family.[4]
In comparison, irreversible inhibitors like CCF642 are also known to covalently bind to the active-site CGHC motifs of multiple PDI family members, including PDIA1, A3, and A4.[2]
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of PDI, making it a valuable tool for investigating the role of PDI in health and disease. Its nanomolar efficacy and favorable pharmacokinetic properties, such as high stability in mouse liver microsomes and blood plasma, make it suitable for both in vitro and in vivo studies.[1][4][5] When selecting a PDI inhibitor, researchers should consider the specific research question, including the desired mechanism of action (reversible vs. irreversible) and the potential need for isoform specificity. The data presented in this guide provides a foundation for making an informed decision on the utility of this compound in the context of other available PDI inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the In Vivo Efficacy of LOC14 and Other Neuroprotective Compounds in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel neuroprotective compound LOC14 against other notable neuroprotective agents, Edaravone and the SIRT2 inhibitor AK-7, in animal models of Huntington's disease (HD). This report synthesizes available preclinical data to facilitate an objective assessment of their therapeutic potential.
Executive Summary
Huntington's disease is a devastating neurodegenerative disorder with a significant unmet medical need. Research into neuroprotective strategies has identified several promising compounds that target various pathological mechanisms. This guide focuses on this compound, a modulator of Protein Disulfide Isomerase (PDI), and compares its efficacy with Edaravone, a potent antioxidant, and AK-7, a Sirtuin 2 (SIRT2) inhibitor. While direct comparative studies are limited, this guide consolidates data from independent in vivo studies to offer insights into their respective neuroprotective profiles.
Comparative Efficacy Data
The following table summarizes the key in vivo efficacy data for this compound, Edaravone, and AK-7 from studies in established animal models of Huntington's disease.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Mechanism of Action | Reference |
| This compound | N171-82Q Transgenic HD Mice | 20 mg/kg/day, oral gavage | Improved motor function, attenuated brain atrophy, extended survival, preserved striatal neuron markers (DARPP32).[1] | Modulator of Protein Disulfide Isomerase (PDI), suppression of Endoplasmic Reticulum (ER) stress.[1][2] | [1][3] |
| Edaravone | Quinolinic Acid-induced HD in Wistar Rats | 5 and 10 mg/kg b.w. | Ameliorated oxidative stress markers (LPO, protein carbonyls, nitrate (B79036) concentration), restored antioxidant enzyme activities, decreased tissue damage.[4][5] | Potent free radical scavenger, antioxidant.[6][7][8] | [4][5] |
| AK-7 | R6/2 and 140CAG knock-in HD Mice | 10, 20, and 30 mg/kg, twice daily | Improved motor function (rotarod performance, open field activity), extended survival, reduced brain atrophy, decreased mutant huntingtin aggregates.[9][10] | Sirtuin 2 (SIRT2) inhibitor.[11] | [9][10] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, and AK-7 are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and identifying potential combination strategies.
This compound: Modulation of PDI and Alleviation of ER Stress
This compound acts as a modulator of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum (ER). In Huntington's disease, mutant huntingtin (mHtt) protein misfolding leads to chronic ER stress and subsequent neuronal cell death.[1] this compound reversibly binds to PDI, inducing an oxidized conformation that inhibits its reductase activity.[12] This modulation of PDI activity helps to alleviate the mHtt-induced ER stress, thereby promoting neuronal survival.[1][2]
Edaravone: Potent Antioxidant and Free Radical Scavenger
Edaravone is a powerful antioxidant that mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[6][7] Its primary mechanism involves scavenging of detrimental free radicals, such as hydroxyl radicals and peroxynitrite.[7][8] By neutralizing these reactive oxygen species (ROS), Edaravone protects neurons from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular integrity and function.[6] Recent studies also suggest that Edaravone may activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which in turn can upregulate the NRF2 antioxidant response.[13]
AK-7: Inhibition of SIRT2 and Neuroprotection
AK-7 is a brain-permeable inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[11] The precise neuroprotective mechanism of SIRT2 inhibition in Huntington's disease is still under investigation, but it is thought to involve multiple pathways. SIRT2 inhibition may modulate transcription, reduce the formation of toxic mutant huntingtin aggregates, and potentially influence microtubule stability and cellular trafficking.[9][14] Some studies also suggest that SIRT2 inhibition can activate the P38 MAPK signaling pathway, which is involved in cellular stress responses and survival.[14]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vivo efficacy studies. Below are the experimental protocols for the key studies cited in this guide.
General Experimental Workflow for In Vivo Neuroprotective Efficacy Studies
A typical experimental workflow for assessing the in vivo efficacy of neuroprotective compounds in a Huntington's disease mouse model is depicted below.
This compound in N171-82Q Transgenic HD Mice
-
Animal Model: Male and female N171-82Q transgenic mice, which express a human mutant huntingtin fragment and exhibit a progressive HD-like phenotype.[3]
-
Compound Administration: this compound was administered daily via oral gavage at a dose of 20 mg/kg.[1] Treatment was initiated at a pre-symptomatic stage.
-
Behavioral Assessments: Motor function was evaluated using tests such as the rotarod to measure motor coordination and balance.[3]
-
In Vivo Imaging: Brain atrophy was monitored using in vivo structural Magnetic Resonance Imaging (MRI) to measure changes in brain volume over time.[3]
-
Post-mortem Analysis: At the end of the study, brains were collected for histological and biochemical analyses, including the quantification of striatal neuron markers like DARPP-32 and assessment of ER stress proteins.[1]
Edaravone in Quinolinic Acid-Induced HD in Rats
-
Animal Model: Male Wistar rats were used. Huntington's disease-like symptoms were induced by unilateral stereotaxic injection of quinolinic acid into the striatum.[5]
-
Compound Administration: Edaravone was administered at doses of 5 and 10 mg/kg body weight.[5] The route and timing of administration were critical to the experimental design.
-
Biochemical Analysis: Following the treatment period, brain tissue from the striatum was collected to measure markers of oxidative stress, including lipid peroxidation (LPO), protein carbonyls, and nitrate concentration. The activity of antioxidant enzymes was also assessed.[5]
-
Histological Analysis: Brain sections were stained with hematoxylin (B73222) and eosin (B541160) to evaluate the extent of neuronal damage and tissue preservation in the striatum.[5]
AK-7 in R6/2 and 140CAG Knock-in HD Mice
-
Animal Models: Two different genetic mouse models of HD were used: the R6/2 mice, which express an exon 1 fragment of mutant huntingtin, and the 140CAG knock-in mice, which have a more genetically accurate full-length mutant huntingtin.[9]
-
Compound Administration: AK-7 was administered twice daily at doses of 10, 20, and 30 mg/kg.[9]
-
Behavioral Assessments: A battery of behavioral tests was employed, including the accelerating rotarod test for motor coordination and open field analysis to assess locomotor activity and anxiety-like behavior.[9]
-
Survival Study: The effect of AK-7 on the lifespan of the R6/2 mice was monitored.[9]
-
Post-mortem Analysis: Brains were analyzed for neuropathological changes, including stereological quantification of brain volume and the number and size of mutant huntingtin aggregates.[9]
Conclusion
This compound, Edaravone, and AK-7 represent promising, yet distinct, therapeutic strategies for Huntington's disease. This compound's targeted modulation of PDI to alleviate ER stress offers a novel approach to combatting the consequences of mutant huntingtin protein misfolding. Edaravone's potent antioxidant properties address the significant oxidative stress component of HD pathology. AK-7's inhibition of SIRT2 points to the importance of epigenetic and transcriptional regulation in the disease.
While the available data demonstrates the in vivo efficacy of each compound in relevant animal models, the lack of head-to-head comparative studies makes it challenging to definitively rank their therapeutic potential. Future research should aim to conduct such direct comparisons in standardized HD models to provide a clearer picture of their relative efficacies. Furthermore, exploring potential synergistic effects through combination therapies targeting these distinct pathways could be a valuable avenue for developing more effective treatments for Huntington's disease.
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Quinolinic Acid-Induced Huntington Disease-Like Symptoms Mitigated by Potent Free Radical Scavenger Edaravone-a Pilot Study on Neurobehavioral, Biochemical, and Histological Approach in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
Unveiling the Antiviral Potential of LOC14: A Comparative Analysis
For Immediate Release
A deep dive into the antiviral activity of the novel Protein Disulfide Isomerase (PDI) inhibitor, LOC14, reveals a promising host-targeted therapeutic strategy against influenza viruses. This guide provides a comprehensive comparison of this compound with other antiviral agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), particularly targeting the PDIA3 isoform, has demonstrated significant antiviral activity against influenza A viruses. Its mechanism of action centers on the disruption of the proper folding and maturation of crucial viral glycoproteins, hemagglutinin (HA) and neuraminidase (NA), within the host's endoplasmic reticulum. This interference ultimately leads to a reduction in viral replication and a decrease in the inflammatory response associated with infection.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other antiviral compounds against influenza A viruses.
Table 1: In Vitro Activity of PDI Inhibitors
| Compound | Target | IC50 (PDI Inhibition) | EC50 (Antiviral Activity) | Cell Line | Virus Strain | Reference |
| This compound | PDIA3 | ~5 µM (for rPDIA3) | 9.952 µM | Primary Mouse Tracheal Epithelial Cells | Influenza A Virus | [1] |
| CCF642 | PDI | ~2.9 µM | Not Reported | Not Reported | Not Reported | N/A |
Table 2: In Vitro Activity of Standard-of-Care Influenza Antivirals
| Compound | Mechanism of Action | EC50 (Antiviral Activity) | Cell Line | Virus Strain | Reference |
| Oseltamivir | Neuraminidase Inhibitor | 0.10 ± 0.05 µM | ST6-GalI-MDCK | Influenza A/California/7/2009 (H1N1)pdm09 | [2] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase inhibitor | 4.05 ± 0.88 µM | ST6-GalI-MDCK | Influenza A/California/7/2009 (H1N1)pdm09 | [2] |
| Baloxavir Acid | Cap-dependent endonuclease inhibitor | 0.48 ± 0.22 nM | ST6-GalI-MDCK | Influenza A/California/7/2009 (H1N1)pdm09 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the ability of PDI to reduce a substrate, di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG).
Materials:
-
Recombinant human PDIA3
-
di-E-GSSG (substrate)
-
Dithiothreitol (DTT)
-
This compound or other PDI inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 2 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant PDIA3 to each well, followed by the different concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding DTT to each well.
-
Immediately add di-E-GSSG to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for eosin). The rate of fluorescence increase is proportional to PDI reductase activity.
-
Calculate the IC50 value by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration.
Virus Yield Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the production of infectious virus particles in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound, oseltamivir, favipiravir, or other test compounds
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
Infection medium (serum-free medium containing TPCK-trypsin)
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the antiviral compounds in infection medium.
-
Infect the cell monolayers with influenza A virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01).
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS.
-
Add the infection medium containing the serial dilutions of the antiviral compounds to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.
-
Harvest the supernatants from each well.
-
Determine the viral titer in the supernatants using a Plaque Assay or a TCID50 Assay.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the viral titer by 50% compared to the virus control.
Plaque Assay for Viral Titer Quantification
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Harvested virus supernatants from the Virus Yield Reduction Assay
-
Infection medium
-
Agarose (B213101) overlay medium (containing TPCK-trypsin)
-
Crystal violet staining solution
Procedure:
-
Prepare 10-fold serial dilutions of the harvested virus supernatants in infection medium.
-
Inoculate the MDCK cell monolayers with the virus dilutions.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the agarose overlay medium.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaque-forming units (PFU) for each dilution and calculate the viral titer in PFU/mL.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed antiviral mechanism of this compound and the experimental workflow for its evaluation.
References
How does LOC14's potency compare to first-generation PDI inhibitors?
In the landscape of therapeutic drug development, particularly for diseases involving endoplasmic reticulum (ER) stress such as cancer and neurodegenerative disorders, Protein Disulfide Isomerase (PDI) has emerged as a significant target. This guide provides a comparative analysis of the potency of LOC14, a notable PDI inhibitor, against first-generation PDI inhibitors. The comparison is supported by quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The potency of PDI inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and dissociation constant (Kd). The following table summarizes these key parameters for this compound and prominent first-generation PDI inhibitors.
| Parameter | This compound | CCF642 | PACMA 31 | 16F16 | Bacitracin |
| IC50 (PDI Inhibition) | ~5 µM (for rPDIA3)[1] | ~2.9 µM[1][2] | 10 µM[2][3][4] | 2.83 µM - 5.27 µM[5][6] | 20 µM - 1050 µM[7] |
| EC50 | 500 nM[2][3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Kd | 62 nM[2][3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Mechanism of Action | Reversible[1] | Irreversible, Covalent[1] | Irreversible[3][4] | Covalent | Disulfide bond formation |
| Comparative Potency | Less potent than CCF642 in PDI reductase activity inhibition.[1] | ~100-fold more potent than this compound in inhibiting PDI reductase activity.[1] |
Note: IC50 values can vary depending on the specific assay conditions and the PDI family member being targeted.
Experimental Protocols
The determination of PDI inhibitor potency relies on robust and reproducible experimental assays. The two most common methods are the Di-E-GSSG reductase assay and the insulin (B600854) reduction assay.
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI by monitoring the fluorescence increase upon the reduction of a quenched fluorescent substrate, di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG).
Reagents:
-
Recombinant human PDI
-
di-E-GSSG (di-eosin-labeled oxidized glutathione)
-
Dithiothreitol (DTT)
-
PDI inhibitor (e.g., this compound, CCF642)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0)
Procedure:
-
Recombinant PDI is incubated with various concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of DTT.
-
di-E-GSSG is then added to the mixture.
-
The PDI-catalyzed reduction of di-E-GSSG results in an increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader (Excitation: ~485-525 nm, Emission: ~528-580 nm).
Data Analysis: The rate of fluorescence increase is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Insulin Reduction Assay
This turbidimetric assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin β-chain and a measurable increase in turbidity.
Reagents:
-
Recombinant human PDI
-
Insulin
-
Dithiothreitol (DTT)
-
PDI inhibitor
-
Assay Buffer
Procedure:
-
A solution of insulin in the assay buffer is prepared.
-
Recombinant PDI and various concentrations of the inhibitor are added to the insulin solution.
-
The reaction is initiated by the addition of DTT.
-
The aggregation of the insulin β-chain is monitored by measuring the increase in absorbance at 650 nm over time using a spectrophotometer.
Data Analysis: The rate of increase in turbidity is proportional to the PDI reductase activity. The IC50 value is determined by comparing the rates of insulin reduction at different inhibitor concentrations.
Visualizations
To better understand the experimental process and the biological context of PDI inhibition, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibitor for protein disulfide-isomerase family A member 3 enhances the antiproliferative effect of inhibitor for mechanistic target of rapamycin in liver cancer: An in vitro study on combination treatment with everolimus and 16F16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LOC14's Efficacy Across the Protein Disulfide Isomerase (PDI) Family
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PDI Inhibitor LOC14 with Supporting Experimental Data.
Protein Disulfide Isomerase (PDI) and its family members are crucial chaperones in the endoplasmic reticulum (ER), responsible for the correct folding of nascent proteins through the catalysis of disulfide bond formation and isomerization. The upregulation of PDI family members in various diseases, including neurodegenerative disorders and cancer, has established them as compelling therapeutic targets. This guide provides a comparative analysis of the small molecule inhibitor this compound and its effects on different members of the PDI family, supported by available experimental data.
Quantitative Comparison of this compound's Performance
This compound is a reversible, neuroprotective, and nanomolar inhibitor of PDI. Its mechanism of action involves binding to a region adjacent to the active site of PDI, which induces an oxidized conformation of the enzyme and subsequently inhibits its reductase activity.[1] The available quantitative data on the interaction of this compound with specific PDI family members is summarized below. It is important to note that comprehensive comparative data across all PDI family members is limited in the current literature.
| PDI Family Member | Parameter | Value | Reference |
| PDIA1 (catalytic 'a' domain) | Dissociation Constant (Kd) | 62 nM | [2] |
| PDIA3 (recombinant) | Half-maximal Inhibitory Concentration (IC50) | ~5 µM | [3][4] |
| General PDI reductase activity | Comparative Potency | ~100-fold less potent than the irreversible inhibitor CCF642 | [5][6] |
Table 1: Summary of quantitative data for this compound's interaction with PDI family members. The data is derived from different studies and methodologies, and direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on PDI family members.
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity (Kd)
ITC directly measures the heat released or absorbed during a biomolecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant PDI family member protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Syringe for injection and sample cell
Procedure:
-
Sample Preparation:
-
Dialyze the purified PDI protein and a concentrated stock of this compound against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and this compound solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Load the PDI protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the PDI solution with a set time interval between injections to allow for thermal equilibration.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to PDI.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
PDI Reductase Activity Assay (di-E-GSSG Assay) for Determining IC50
This fluorescence-based assay measures the reductase activity of PDI by monitoring the reduction of a quenched fluorescent substrate, di-eosin-GSSG.
Materials:
-
Purified recombinant PDI family member protein
-
This compound compound (in various concentrations)
-
di-eosin-GSSG (di-E-GSSG) substrate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of di-E-GSSG in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of DTT in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the PDI protein solution to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of DTT and di-E-GSSG to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~520 nm and an emission wavelength of ~545 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.
-
Plot the percentage of PDI activity (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams illustrate the experimental workflow for assessing PDI inhibition and the proposed mechanism of action of this compound.
Workflow for PDI Reductase Activity Assay.
Mechanism of this compound Action and Downstream Effects.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of the catalytic 'a' domain of PDIA1 with nanomolar binding affinity.[2] However, its inhibitory concentration for the reductase activity of PDIA3 is in the low micromolar range.[3][4] This discrepancy highlights the need for further research to understand the selectivity profile of this compound across the entire PDI family. The significant difference in potency compared to the irreversible inhibitor CCF642 also suggests that the mechanism of action and cellular consequences of these inhibitors may vary considerably.[5][6]
The neuroprotective effects of this compound, particularly in models of Huntington's disease, are linked to its ability to modulate the Unfolded Protein Response (UPR) and reduce ER stress.[7][8] By inhibiting PDI, this compound leads to the accumulation of unfolded proteins, which in turn activates the UPR.[7] While chronic UPR activation can be detrimental, transient modulation by this compound appears to be protective in certain disease contexts.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Determining the Kd and IC50 values of this compound for all major PDI family members to establish a complete selectivity profile.
-
Structural Studies: Elucidating the co-crystal structure of this compound with different PDI family members to understand the molecular basis of its binding and potential selectivity.
-
Comparative Downstream Analysis: Investigating the differential effects of inhibiting specific PDI family members with this compound on downstream signaling pathways, particularly the three branches of the UPR (PERK, IRE1, and ATF6).
A deeper understanding of how this compound differentially affects PDI family members will be critical for its development as a targeted therapeutic for diseases involving ER stress and protein misfolding.
References
- 1. Dieosin disulfide reductase assay [bio-protocol.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term In Vivo Efficacy of LOC14 in Huntington's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term in vivo effects of LOC14, a novel modulator of Protein Disulfide Isomerase (PDI), against alternative therapeutic strategies for Huntington's disease (HD). The data presented is compiled from preclinical studies in established mouse models of HD, offering a comparative analysis of efficacy, mechanism of action, and experimental protocols to inform future research and drug development efforts.
Executive Summary
Huntington's disease is a devastating neurodegenerative disorder characterized by the accumulation of misfolded mutant huntingtin (mHtt) protein, leading to endoplasmic reticulum (ER) stress and neuronal cell death. This compound has emerged as a promising therapeutic candidate by targeting PDI, a key enzyme in protein folding and ER stress response. This guide evaluates the long-term in vivo data of this compound in the context of other innovative approaches, including a PERK activator (MK-28), a gene therapy (LETI-101), and a cell-based therapy (Glial Progenitor Cell Transplantation). Each of these modalities demonstrates significant therapeutic potential in preclinical HD models, offering distinct mechanisms to combat the multifaceted pathology of the disease.
Comparative Analysis of Therapeutic Efficacy
The following tables summarize the key quantitative outcomes from long-term in vivo studies of this compound and its alternatives in mouse models of Huntington's disease.
Table 1: Comparison of Motor Function and Survival Outcomes
| Treatment | Mouse Model | Administration Route | Dosage | Key Motor Function Improvement | Survival Extension |
| This compound | N171-82Q | Oral Gavage | 20 mg/kg/day | Significantly improved motor function.[1][2] | Significantly extended survival.[1] |
| MK-28 | R6/2 | Intraperitoneal | 0.3 & 1 mg/kg | Strong improvement in motor function, approaching wild-type values at 1 mg/kg. | 20% (0.3 mg/kg) to 46% (1 mg/kg) extension in lifespan. |
| LETI-101 | BACHD | Intrastriatal | Ascending Doses | Data on long-term motor function not yet available. | Data on survival not yet available. |
| GPC Transplant | R6/2 | Intrastriatal | N/A | Slowed motor and cognitive decline.[3][4][5] | Lived several weeks longer than untreated mice.[3][4] |
Table 2: Comparison of Pathological and Mechanistic Outcomes
| Treatment | Key Pathological Improvement | Mechanism of Action |
| This compound | Attenuated brain atrophy and preserved striatal neuronal markers (DARPP32).[1] | PDI modulation, suppression of mHtt-induced ER stress.[1] |
| MK-28 | Recovered body weight and reduced elevated glucose levels. | PERK activation, boosting the Unfolded Protein Response (UPR). |
| LETI-101 | Over 80% reduction of mutant huntingtin protein in the striatum.[6] | CRISPR-based gene editing to selectively reduce mutant HTT.[6][7][8][9] |
| GPC Transplant | Restoration of dendritic complexity and spine density in striatal neurons.[5] | Replacement of diseased glial cells with healthy ones, restoring neuronal support.[3][4] |
Detailed Experimental Protocols
This compound Treatment
-
Animal Model: N171-82Q transgenic mice, which express a fragment of the human huntingtin gene with 82 CAG repeats.[1][2]
-
Treatment Regimen: Chronic oral administration (gavage) of this compound at a daily dose of 20 mg/kg.[1][2]
-
Duration: Long-term, covering a significant portion of the animals' lifespan to assess chronic effects.
-
Key Outcome Measures:
-
Motor Function: Assessed using tests such as rotarod performance.
-
Brain Pathology: Brain volume measured by in vivo structural MRI to assess atrophy. Immunohistochemistry for neuronal markers like DARPP32.[1]
-
Survival: Monitored throughout the study.
-
Mechanism of Action: Western blot analysis of ER stress markers (e.g., XBP1, CHOP, Bip) in brain tissue.[1]
-
MK-28 Treatment
-
Animal Model: R6/2 transgenic mice, another widely used model expressing a fragment of the human huntingtin gene.
-
Treatment Regimen: Lifetime intraperitoneal injections, three times a week, with doses of 0.3 mg/kg and 1 mg/kg.
-
Duration: Lifelong treatment from the pre-symptomatic stage.
-
Key Outcome Measures:
-
Motor Function: Assessed using CatWalk gait analysis and paw grip strength tests.
-
Metabolic Phenotype: Monitored body weight and blood glucose levels.
-
Survival: Recorded throughout the entire lifespan of the mice.
-
LETI-101 Gene Therapy
-
Animal Model: BACHD transgenic mice, which carry the full-length human mutant HTT gene.[6][7]
-
Treatment Regimen: A single intrastriatal injection of an AAV5 vector carrying the CRISPR-based gene editing system.[7][9]
-
Duration: Tissues were analyzed at 3 and 6 months post-injection.[7]
-
Key Outcome Measures:
-
Target Engagement: Measurement of vector copy number, guide RNA, and nuclease expression in the striatum, cortex, and thalamus.[7]
-
Efficacy: Quantification of mutant huntingtin protein reduction in brain tissue.[6][7]
-
Safety: Tolerability and biodistribution studies were conducted in non-human primates.[6][7]
-
Glial Progenitor Cell (GPC) Transplantation
-
Treatment Regimen: Intrastriatal transplantation of human glial progenitor cells at five weeks of age, when symptoms have begun to manifest.[3][4]
-
Duration: The effects were monitored throughout the lifespan of the animals.
-
Key Outcome Measures:
-
Behavioral Phenotype: Assessed through a battery of tests for motor coordination, movement, memory, and anxiety.[3][4]
-
Neuronal Integrity: Analysis of dendritic complexity and spine density of striatal neurons.[5]
-
Gene Expression: Single-nucleus RNA sequencing to evaluate changes in neuronal gene expression.[3][5]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound and its alternatives.
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. news-medical.net [news-medical.net]
- 5. Human glial progenitors transplanted into Huntington disease mice normalize neuronal gene expression, dendritic structure, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elevate.bio [elevate.bio]
- 7. Preclinical data reported for LETI-101 show allele selective editing and mHTT reduction | BioWorld [bioworld.com]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. elevate.bio [elevate.bio]
Independent Validation of LOC14: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the Protein Disulfide Isomerase (PDI) inhibitor, LOC14, with other alternatives, supported by independently validated experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PDI in neurodegenerative diseases and viral infections.
Executive Summary
This compound is a potent, reversible, and non-covalent inhibitor of Protein Disulfide Isomerase (PDI), with a particularly high affinity for the PDIA3 isoform.[1] Independent studies have consistently validated its neuroprotective effects in models of Huntington's disease and its efficacy in inhibiting influenza A virus replication. This guide summarizes the key quantitative findings, details the experimental methodologies used for validation, and provides visual representations of its mechanisms of action.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified across multiple independent studies. The following tables summarize the key inhibitory concentrations and binding affinities reported in the literature.
Table 1: In Vitro Inhibition and Binding Affinity of this compound
| Parameter | Value | Context | Reference |
| Kd | 62 nM | Binding to PDI | [2][3] |
| IC50 | ~5 µM | Inhibition of recombinant PDIA3 | [4][5] |
| EC50 | 500 nM | PDI Inhibition | [3] |
| EC50 | 9.952 µM | Inhibition of Influenza A virus (NP+ cells) | [1] |
Table 2: Comparative Potency of PDI Inhibitors
| Inhibitor | IC50 (PDI Inhibition) | Mechanism of Action | Key Characteristics | Reference |
| This compound | ~5 µM (for rPDIA3) | Reversible | Neuroprotective, Anti-viral | [4] |
| CCF642 | ~2.9 µM | Covalent, Irreversible | Potent, induces strong ER stress | [4] |
| PACMA31 | High µM | Irreversible | [1] | |
| 16F16 | Minimal effect on rPDIA3 | Irreversible | [1] |
Mechanism of Action: Neuroprotection via ER Stress Reduction
Independent validation studies have confirmed that this compound exerts its neuroprotective effects in Huntington's disease models by mitigating endoplasmic reticulum (ER) stress.[6] Chronic administration of this compound in a mouse model of Huntington's disease significantly suppressed the upregulation of key ER stress markers, including X-box binding protein 1 (XBP1), C/EBP homologous protein (CHOP), and binding immunoglobulin protein (BiP).[6]
The following diagram illustrates the proposed signaling pathway through which this compound alleviates ER stress.
Mechanism of Action: Inhibition of Influenza A Virus
This compound has been independently shown to inhibit the replication of influenza A virus by targeting the host protein PDIA3.[1] PDIA3 is essential for the correct folding and maturation of viral proteins, such as hemagglutinin (HA). By inhibiting PDIA3, this compound disrupts the formation of disulfide bonds in these viral proteins, leading to misfolding and a reduction in viral propagation.
The following diagram outlines the experimental workflow used to validate the anti-influenza activity of this compound.
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay is a widely used method to measure the reductase activity of PDI and to screen for its inhibitors.[4][7]
Principle: The assay utilizes a fluorogenic substrate, di-eosin-GSSG (di-E-GSSG), which is self-quenching in its oxidized state.[7] PDI, in the presence of a reducing agent like DTT, catalyzes the reduction of the disulfide bond in di-E-GSSG, releasing two molecules of fluorescent eosin-glutathione (E-GSH).[7] The resulting increase in fluorescence is directly proportional to the PDI reductase activity.
Materials:
-
Recombinant human PDI
-
di-E-GSSG
-
Dithiothreitol (DTT)
-
PDI Assay Buffer (e.g., 0.1 M potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare stock solutions of PDI, di-E-GSSG, and DTT in the assay buffer.
-
Inhibitor Incubation: To test for inhibition, pre-incubate PDI with varying concentrations of the test compound (e.g., this compound) or vehicle control in the wells of the 96-well plate for a defined period (e.g., 30 minutes at room temperature).
-
Initiate Reaction: Prepare a reaction mix containing the assay buffer, DTT, and di-E-GSSG. Add the reaction mix to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 520 nm and emission at 545 nm).
-
Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
Independent research has consistently demonstrated the therapeutic potential of this compound as a modulator of PDI activity. Its reversible inhibitory mechanism and validated efficacy in preclinical models of Huntington's disease and influenza infection make it a compelling candidate for further investigation. This guide provides a consolidated overview of the existing data to aid researchers in their evaluation and future studies of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unraveling the Cellular Response to PDI Inhibition: A Comparative Analysis of LOC14 and Other PDI Inhibitors
A detailed examination of the transcriptomic and cellular impacts of Protein Disulfide Isomerase (PDI) inhibitors, with a focus on LOC14 and the irreversible inhibitor CCF642. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data.
Protein Disulfide Isomerase (PDI) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders, owing to its critical role in protein folding and cellular homeostasis. PDI inhibitors are a class of molecules that disrupt the function of PDI, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), thereby inducing ER stress and often leading to programmed cell death.[1] This guide delves into a comparative analysis of the transcriptomic and cellular effects of different PDI inhibitors, with a particular focus on the reversible inhibitor this compound and the covalent, irreversible inhibitor CCF642.
While direct comparative transcriptomic data for this compound is not yet available in published literature, this guide provides a detailed overview of the transcriptomic landscape following treatment with CCF642 and contrasts this with the known mechanistic effects of this compound on cellular signaling pathways.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and CCF642, highlighting their distinct inhibitory profiles.
| Parameter | This compound | CCF642 | Reference |
| Potency | |||
| IC50 (PDI Inhibition) | ~5 µM (for rPDIA3) | ~2.9 µM | |
| EC50 | 500 nM | Not Reported | |
| Kd | 62 nM | Not Reported | |
| Comparative Potency | Less potent than CCF642 in PDI reductase activity inhibition | ~100-fold more potent than this compound in inhibiting PDI reductase activity | |
| Mechanism of Action | Reversible inhibitor | Covalent, irreversible inhibitor | |
| Cellular Activity | |||
| Anti-Multiple Myeloma IC50 | Not Reported | Submicromolar in 10/10 cell lines |
Comparative Transcriptomic Analysis: The Case of CCF642
Transcriptomic analysis of multiple myeloma (MM1.S) cells treated with 3 µM of CCF642 for 6 hours revealed significant changes in gene expression, primarily centered around the induction of an acute Endoplasmic Reticulum (ER) stress response.[2][3] This response is a direct consequence of the irreversible inhibition of PDI, leading to a buildup of unfolded proteins.
The study identified a set of differentially upregulated and downregulated genes, providing a molecular signature of the cellular response to potent PDI inhibition. A comparison with a next-generation analog, CCF642-34, highlighted a more selective induction of the ER stress response pathway with the newer compound.[2][3]
Summary of Transcriptomic Changes Induced by CCF642 in MM1.S Cells:
| Gene Regulation | Key Affected Pathways | Notable Genes | Reference |
| Upregulated | Unfolded Protein Response (UPR), ER Stress, Apoptosis | XBP-1S, CHOP | [2][3] |
| Downregulated | Cell Cycle Progression, DNA Repair | - | [2][3] |
Note: A comprehensive list of differentially expressed genes can be found in the supplementary materials of the cited research.
Mechanistic Insights into this compound's Action
While transcriptomic data for this compound is not available, studies have elucidated its mechanism of action, which also converges on the ER stress pathway, albeit through a reversible mode of PDI inhibition. This compound has been shown to be neuroprotective in models of Huntington's disease by suppressing mutant huntingtin (mHtt)-induced ER stress.[4] It achieves this by repressing the upregulation of ER stress-associated proteins.[4]
Furthermore, this compound has been demonstrated to inhibit the PDIA3 isoform of PDI, which in turn decreases influenza protein production in infected cells.[5] This suggests that this compound's effects can be isoform-specific and context-dependent.
Signaling Pathways and Experimental Workflows
To visualize the molecular cascades and experimental setups discussed, the following diagrams are provided in the DOT language.
Detailed Experimental Protocols
1. Transcriptomic Analysis of CCF642-Treated Cells (RNA Sequencing)
-
Cell Culture: Cells were cultured under standard conditions.
-
Treatment: MM1.S cells were treated with 3 µM of CCF642 or a vehicle control (DMSO) for 6 hours.[2][3]
-
RNA Isolation: Total RNA was extracted from the treated and control cells using standard RNA isolation kits.
-
Library Preparation and Sequencing: Whole exome mRNA sequencing libraries were prepared from the isolated RNA. Sequencing was performed to generate transcriptomic profiles.[2][3]
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the CCF642-treated and control groups. A fold-change of at least 2 and a p-value of less than 0.05 were used as criteria for differential expression.[2][3]
2. PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay is a common method to measure the enzymatic activity of PDI and the inhibitory potential of compounds like this compound and CCF642.
-
Reagents:
-
Recombinant human PDI
-
di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG)
-
Dithiothreitol (DTT)
-
PDI inhibitor (e.g., this compound or CCF642)
-
Assay buffer
-
-
Procedure:
-
Recombinant PDI is incubated with various concentrations of the inhibitor in the assay buffer.
-
The reaction is initiated by the addition of DTT.
-
di-E-GSSG is then added to the mixture.
-
The PDI-catalyzed reduction of di-E-GSSG results in an increase in fluorescence.
-
Fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. This allows for the determination of IC50 values.
Conclusion
The available data paints a picture of PDI inhibitors as potent inducers of ER stress, a key vulnerability in secretory cells like those found in multiple myeloma. While both reversible (this compound) and irreversible (CCF642) inhibitors converge on this pathway, the transcriptomic consequences of irreversible inhibition by CCF642 are a stark indicator of a potent and acute cellular stress response. The lack of publicly available transcriptomic data for this compound highlights an important area for future research. Such data would be invaluable for a direct comparison and for understanding the nuances of reversible versus irreversible PDI inhibition on a global gene expression level. This would further aid in the rational design and application of PDI inhibitors for various therapeutic indications.
References
- 1. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for LOC14
For researchers and drug development professionals utilizing the potent protein disulfide isomerase (PDI) inhibitor, LOC14, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, its solutions, and contaminated materials. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Essential Safety and Logistical Information
This compound (CAS No. 877963-94-5) is a bioactive small molecule that requires careful management throughout its lifecycle, including disposal.[1][2] While a comprehensive safety profile is not fully detailed in publicly available safety data sheets (SDS), its chemical structure, containing benzisothiazole and piperazine (B1678402) moieties, along with its biological activity as a PDI inhibitor, necessitates its treatment as a hazardous chemical waste.[3][4][5]
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 877963-94-5 | [1][2] |
| Molecular Formula | C₁₆H₁₉N₃O₂S | [1] |
| Molecular Weight | 317.41 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (157.52 mM) | [1] |
| Storage (as powder) | 3 years at -20°C | [1] |
| Storage (in solvent) | 1 year at -80°C | [1] |
Detailed Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the proper disposal of this compound in various forms. These procedures are designed to be conducted by trained laboratory personnel in a designated and properly equipped area.
Protocol 1: Disposal of Unused Solid this compound
-
Waste Identification and Collection :
-
Treat all unused solid this compound as hazardous chemical waste.
-
Place the original vial or a securely sealed container with the solid this compound into a larger, compatible, and clearly labeled hazardous waste container.
-
-
Labeling :
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "2-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one," the CAS number "877963-94-5," and the approximate quantity.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
-
Disposal :
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Protocol 2: Disposal of this compound Solutions
-
Waste Segregation :
-
Collect all aqueous and organic solutions containing this compound in separate, dedicated, and compatible hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Requirements :
-
Use leak-proof containers with secure screw-top caps. Ensure the container material is compatible with the solvent used (e.g., glass for most organic solvents).
-
-
Labeling :
-
Label the container with "Hazardous Waste," the full chemical name and CAS number of this compound, the solvent(s) used, and the estimated concentration of this compound.
-
-
Storage and Disposal :
-
Store and dispose of the container as described in Protocol 1.
-
Protocol 3: Disposal of Contaminated Labware
-
Solid Waste :
-
Collect all disposable labware contaminated with this compound (e.g., pipette tips, gloves, weigh boats) in a designated, lined, and sealed hazardous waste container.
-
Label the container as "Hazardous Solid Waste Contaminated with this compound (CAS 877963-94-5)."
-
-
Sharps :
-
Dispose of any sharps (e.g., needles, contaminated glassware) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Decontamination of Reusable Glassware :
-
Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste (see Protocol 2).
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: Experimental workflow for the disposal of different forms of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling LOC14
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of LOC14, a potent protein disulfide isomerase (PDI) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Essential Safety Information
Quantitative Data Summary
| Property | Value | Source |
| This compound PDI Inhibition (EC50) | 500 nM | [4][5] |
| This compound PDI Binding Affinity (Kd) | 62 nM | [1][4] |
| This compound Solubility in DMSO | 50 mg/mL (157.52 mM) | [4][6] |
| Recommended Stock Solution for In Vivo Studies | 20.8 mg/mL in DMSO | [4] |
| Note on Solution Stability | Unstable in solution; fresh preparation is recommended. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its solid form and when dissolved in DMSO.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. |
| Eye Protection | Chemical splash goggles. | Protects against splashes of this compound/DMSO solution. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for the safe handling of this compound.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare Spill Kit: Have a spill kit specifically for chemical spills readily available.
-
Review Safety Data Sheets (SDS): All personnel involved must review the SDS for both this compound and DMSO before commencing work.
-
Designated Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Tare a Weighing Vessel: Inside the chemical fume hood, place a clean, dry microcentrifuge tube on an analytical balance and tare it.
-
Weigh this compound: Carefully weigh the desired amount of solid this compound into the tared tube.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Dissolve: Cap the tube securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with "this compound in DMSO," the concentration, and the date of preparation.
Post-Handling and Disposal Plan
-
Decontamination: Wipe down the work area within the fume hood with a suitable decontaminating solution.
-
Waste Segregation: All disposable materials that have come into contact with this compound or its DMSO solution (e.g., pipette tips, gloves, tubes) must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused this compound/DMSO solutions should be collected in a separate, clearly labeled hazardous waste container for organic solvents.[7]
-
Disposal Compliance: All waste must be disposed of in accordance with institutional and local environmental regulations.[8] Do not pour any this compound or DMSO waste down the drain.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Contain: If it is safe to do so, contain the spill using absorbent materials from a chemical spill kit.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Visual Workflow Guides
The following diagrams illustrate the key procedures for handling this compound safely.
References
- 1. This compound | protein disulfide isomerase (PDI) modulator | CAS 877963-94-5 | Buy LOC-14 from Supplier InvivoChem [invivochem.com]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | PDI抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
